molecular formula C4H6O5 B1607460 Methyltartronic acid CAS No. 595-48-2

Methyltartronic acid

Cat. No.: B1607460
CAS No.: 595-48-2
M. Wt: 134.09 g/mol
InChI Key: HVDFUVLFCQSGAK-UHFFFAOYSA-N
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Description

Methyltartronic acid is a natural product found in Imperata cylindrica with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

595-48-2

Molecular Formula

C4H6O5

Molecular Weight

134.09 g/mol

IUPAC Name

2,2-dihydroxy-3-oxobutanoic acid

InChI

InChI=1S/C4H6O5/c1-2(5)4(8,9)3(6)7/h8-9H,1H3,(H,6,7)

InChI Key

HVDFUVLFCQSGAK-UHFFFAOYSA-N

SMILES

CC(C(=O)O)(C(=O)O)O

Canonical SMILES

CC(=O)C(C(=O)O)(O)O

Other CAS No.

595-98-2
595-48-2

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Presence of Methyltartronic Acid in the Plant Kingdom: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the natural occurrence of methyltartronic acid, also known as isomalic acid, in plants. Despite extensive searches, there is a notable absence of dedicated research on its biosynthesis, physiological roles, and prevalence within the plant kingdom. This technical guide summarizes the current state of knowledge, highlighting the scarcity of data and suggesting avenues for future research.

Introduction: The Uncharted Territory of this compound in Phytochemistry

This compound (2-methyl-2-hydroxypropanedioic acid) is a dicarboxylic acid that, unlike its close structural relatives malic and tartaric acids, has not been a significant focus of plant biochemistry research. While the roles of other organic acids in primary and secondary metabolism, including their involvement in the Krebs cycle, carbon fixation, and defense mechanisms, are well-documented, the contribution of this compound remains largely unknown. This guide aims to provide researchers, scientists, and drug development professionals with a clear overview of the current, albeit limited, understanding of this compound in plants.

Natural Occurrence and Distribution: An Apparent Rarity

Current scientific databases and publications lack substantial evidence for the widespread natural occurrence of this compound in plants. Metabolomic studies, which analyze the complete set of small-molecule metabolites within a biological sample, have not prominently reported the detection of this compound across a broad range of plant species. This suggests that if this compound is present, it may be in very low concentrations, confined to specific species or tissues, or it might be an intermediate metabolite that does not accumulate to detectable levels under normal physiological conditions.

One patent document hints at the presence of a related compound, tartronic acid (hydroxymalonic acid), in cucumbers and outlines a method for its detection. However, it is crucial to distinguish between tartronic acid and this compound, as they are distinct chemical entities.

Biosynthesis and Signaling Pathways: A Molecular Mystery

At present, there are no elucidated biosynthetic or metabolic signaling pathways for this compound in plants. The enzymatic machinery and genetic underpinnings that would lead to its formation are yet to be identified. Without this fundamental knowledge, its potential roles in plant physiology, development, or defense against biotic and abiotic stresses remain speculative.

To illustrate the current void in our understanding, a conceptual workflow for future research is proposed below. This diagram outlines the logical steps required to begin to unravel the story of this compound in plants.

Future_Research_Workflow_for_Methyltartronic_Acid_in_Plants Figure 1. Proposed Research Workflow cluster_Discovery Discovery & Identification cluster_Quantification Quantification & Localization cluster_Biosynthesis Biosynthesis & Regulation cluster_Function Functional Analysis A Broad Metabolomic Screening (LC-MS, GC-MS, NMR) B Targeted Search for Isomalic Acid in Diverse Plant Species A->B C Confirmation of Chemical Structure (e.g., using authentic standards) B->C D Development of Quantitative Analytical Methods (e.g., HPLC, UPLC-MS/MS) C->D E Analysis of Concentration in Different Tissues and Developmental Stages D->E F Subcellular Localization Studies E->F G Isotope Labeling Studies to Identify Precursors F->G H Identification of Candidate Genes and Enzymes (e.g., via transcriptomics) G->H I In Vitro and In Vivo Enzyme Characterization H->I J Physiological Response to Exogenous Application I->J K Generation and Analysis of Genetically Modified Plants J->K L Investigation of Role in Stress Response and Development K->L

A proposed workflow for future research on this compound in plants.

Experimental Protocols: A Need for Development

The absence of established research on this compound in plants means there are no standardized and validated experimental protocols for its extraction, identification, and quantification from plant matrices. However, methodologies used for the analysis of other organic acids could be adapted and optimized for this purpose.

A potential starting point for developing an analytical method would involve:

  • Extraction: Homogenization of plant tissue in a suitable solvent system, such as an acidified methanol/water mixture, followed by centrifugation to remove solid debris.

  • Purification: Solid-phase extraction (SPE) could be employed to remove interfering compounds like pigments and lipids.

  • Derivatization (Optional): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization to increase volatility would be necessary.

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a suitable column (e.g., a C18 or a specific organic acid column) would be the methods of choice for separation.

  • Detection and Quantification: Mass Spectrometry (MS) would provide the necessary sensitivity and selectivity for detection and quantification, especially if the compound is present at low concentrations. The use of an internal standard would be crucial for accurate quantification.

Quantitative Data: A Call for Investigation

Due to the lack of studies, there is currently no quantitative data available on the concentration of this compound in any plant species or tissue. The generation of such data is a critical first step in understanding the potential significance of this compound.

Conclusion and Future Directions

The natural occurrence of this compound in plants remains an open and intriguing question. The current body of scientific literature does not provide the necessary data to construct a detailed technical guide on this topic. This represents a significant knowledge gap and an opportunity for novel research in the field of plant metabolomics and biochemistry.

Future research efforts should focus on:

  • Broad, untargeted metabolomic studies across a wide range of plant species to screen for the presence of this compound.

  • Development and validation of sensitive and specific analytical methods for its detection and quantification.

  • If detected, subsequent studies to elucidate its biosynthetic pathway, regulation, and physiological function.

Addressing these fundamental questions will be essential to determine whether this compound is a forgotten metabolite or a novel player in the complex chemical world of plants. Until such research is undertaken, its role in the plant kingdom will remain an enigma.

The Elusive Presence of Methyltartronic Acid in Imperata cylindrica: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the current scientific literature reveals no direct evidence for the presence of Methyltartronic acid in the plant species Imperata cylindrica. This technical guide provides an in-depth analysis of the known chemical constituents of I. cylindrica, details relevant experimental methodologies for phytochemical analysis, and proposes a workflow for future investigations into the potential presence of this specific organic acid.

Introduction: The Phytochemical Landscape of Imperata cylindrica

Imperata cylindrica, commonly known as cogon grass, is a perennial rhizomatous grass with a long history of use in traditional medicine across Asia.[1] Modern phytochemical investigations have identified a diverse array of secondary metabolites within this plant. The major classes of compounds isolated and identified from I. cylindrica include saponins, flavonoids, phenols, glycosides, and coumarins.[1] To date, at least 72 distinct chemical constituents have been characterized from this species.[1] While numerous organic acids have been reported, this compound (2-hydroxy-2-methylpropanedioic acid) is notably absent from these reports.

Known Organic Acid Composition of Imperata cylindrica

Detailed phytochemical analyses of Imperata cylindrica have led to the identification of several organic acids. These compounds contribute to the plant's overall biological activity and chemical profile. A summary of the identified organic acids is presented in Table 1.

Table 1: Identified Organic and Fatty Acids in Imperata cylindrica
Compound Name
Palmitic acid (Hexadecanoic acid)
Octadecanoic acid
Methyl palmitate
Linoleic acid
Ferulic acid
iso-Ferulic acid
Vanillic acid
Caffeic acid
Protocatechuic acid
p-Hydroxybenzoic acid
p-Coumaric acid
Benzoic acid
Salicylic acid
Gallic acid
Cinnamic acid
Sinapinic acid

This table is a compilation of data from multiple phytochemical studies. The presence and concentration of these compounds can vary based on the plant part, geographical location, and extraction method.

This compound and Its Known Natural Occurrences

This compound is a dicarboxylic acid. Its parent compound, Tartronic acid (2-hydroxymalonic acid), is a known plant metabolite. Tartronic acid has been reported in species such as Pogostemon cablin. While Tartronic acid is found in nature, reports of its methylated derivative, this compound, in plants are scarce in the available literature.

Proposed Experimental Workflow for the Investigation of this compound in Imperata cylindrica

For researchers and drug development professionals interested in definitively determining the presence or absence of this compound in I. cylindrica, a systematic experimental approach is required. The following workflow outlines a robust methodology for such an investigation.

Experimental_Workflow start Start: Sample Preparation (Dried & Powdered Imperata cylindrica) extraction Solvent Extraction (e.g., Methanol/Water, Ethyl Acetate) start->extraction filtration Filtration & Concentration extraction->filtration fractionation Liquid-Liquid Fractionation (to separate by polarity) filtration->fractionation acidic_fraction Acidic Fraction Isolation fractionation->acidic_fraction Targeting organic acids chromatography Chromatographic Separation (e.g., HPLC, Column Chromatography) acidic_fraction->chromatography analysis Structural Elucidation (LC-MS, GC-MS, NMR) chromatography->analysis conclusion Conclusion: Presence/Absence of this compound analysis->conclusion

A proposed workflow for the isolation and identification of this compound.
Detailed Experimental Protocols

4.1.1. Sample Preparation and Extraction:

  • Plant Material: Dried and powdered rhizomes or aerial parts of Imperata cylindrica.

  • Extraction Solvent: A polar solvent system such as 80% methanol in water is suitable for extracting a broad range of metabolites, including organic acids.

  • Procedure: Macerate the powdered plant material in the solvent at room temperature for 24-48 hours with occasional agitation. Repeat the extraction process three times to ensure exhaustive extraction.

4.1.2. Filtration and Concentration:

  • Combine the extracts and filter through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

4.1.3. Acid-Base Fractionation:

  • Suspend the crude extract in distilled water and adjust the pH to ~9.0 with a suitable base (e.g., NaHCO₃).

  • Perform liquid-liquid partitioning with a nonpolar solvent (e.g., hexane) to remove lipids and other nonpolar compounds.

  • Adjust the pH of the aqueous layer to ~2.0 with a suitable acid (e.g., HCl).

  • Extract the acidified aqueous layer with a moderately polar solvent (e.g., ethyl acetate) to isolate the acidic compounds.

4.1.4. Chromatographic Separation and Analysis:

  • Concentrate the ethyl acetate fraction and subject it to chromatographic separation.

  • High-Performance Liquid Chromatography (HPLC): Utilize a reversed-phase C18 column with a gradient elution system of acidified water and methanol or acetonitrile. Monitor the eluent with a photodiode array (PDA) detector and collect fractions.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize the fractions (e.g., via silylation) to increase the volatility of the organic acids. Analyze the derivatized samples using a GC-MS system to identify compounds based on their mass spectra and retention times.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Analyze the fractions using a high-resolution mass spectrometer coupled with liquid chromatography for accurate mass determination and fragmentation pattern analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For isolated compounds in sufficient quantity, perform ¹H and ¹³C NMR spectroscopy to confirm the structure.

Conclusion and Future Directions

Based on an extensive review of the current scientific literature, there is no evidence to suggest that this compound is a constituent of Imperata cylindrica. The known phytochemical profile of this plant is rich in other classes of compounds, including a variety of other organic acids.

For researchers in natural product chemistry and drug development, the absence of evidence is not conclusive evidence of absence. The proposed experimental workflow provides a rigorous and systematic approach to definitively investigate the presence of this compound in Imperata cylindrica. Such studies would not only contribute to a more complete phytochemical understanding of this medicinally important plant but could also uncover novel compounds with potential therapeutic applications. Future research should focus on employing modern analytical techniques, such as metabolomics, to provide a more comprehensive profile of the organic acids present in Imperata cylindrica.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Hydroxy-2-methylpropanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-methylpropanedioic acid, also known by its synonyms 2-methyltartronic acid and isomalic acid, is a dicarboxylic acid with the molecular formula C₄H₆O₅. Its structure features a central carbon atom bonded to a methyl group, a hydroxyl group, and two carboxyl groups. This arrangement imparts specific chemical characteristics that are of interest in various scientific and research contexts. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, details experimental protocols for their determination, and presents relevant spectroscopic data.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of 2-Hydroxy-2-methylpropanedioic acid. The data is categorized as either experimental or predicted, based on available information.

General and Physical Properties
PropertyValueData TypeSource
Molecular Formula C₄H₆O₅-[1][2]
Molecular Weight 134.09 g/mol -[3]
CAS Number 595-48-2-[1]
Appearance White solidPredicted[2]
Melting Point ~140 °C (284 °F, 413 K)Experimental[2]
142 °C (287.6 °F, 415.15 K)Predicted (rough estimate)[[“]]
Boiling Point 519.6 ± 50.0 °C (at 760 mmHg)Predicted[5]
Density 1.38 ± 0.1 g/cm³Predicted[5]
Water Solubility (log₁₀WS) 0.93Predicted (Crippen Method)[3]
Octanol/Water Partition Coefficient (logP) -1.093Predicted (Crippen Method)[3]
pKa 7.09 ± 0.20Predicted[5]
Thermodynamic Properties
PropertyValueUnitData TypeSource
Standard Gibbs Free Energy of Formation (ΔfG°) -682.66kJ/molPredicted (Joback Method)[3]
Enthalpy of Formation at Standard Conditions (gas, ΔfH°gas) -816.49kJ/molPredicted (Joback Method)[3]
Enthalpy of Fusion at Standard Conditions (ΔfusH°) 14.16kJ/molPredicted (Joback Method)[3]
Enthalpy of Vaporization at Standard Conditions (ΔvapH°) 86.73kJ/molPredicted (Joback Method)[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of 2-Hydroxy-2-methylpropanedioic acid.

Infrared (IR) Spectroscopy

The NIST WebBook provides a gas-phase IR spectrum for methyltartronic acid. Key absorption bands are expected for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid groups, and the C-O stretch.

Note: Detailed peak analysis from the available spectrum is necessary for a complete characterization.

Mass Spectrometry (MS)

The NIST WebBook contains the electron ionization (EI) mass spectrum for this compound. The fragmentation pattern would be key to confirming the molecular structure. Major fragments would likely arise from the loss of water, carboxyl groups, and cleavage of the carbon-carbon bonds.

Note: A detailed analysis of the m/z values and their relative intensities from the spectrum is required for full interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: A singlet for the methyl protons, a broad singlet for the hydroxyl proton, and a broad singlet for the two carboxylic acid protons. The chemical shifts would be influenced by the solvent used.

  • ¹³C NMR: Signals for the methyl carbon, the quaternary carbon attached to the hydroxyl and carboxyl groups, and the carboxyl carbons.

Synthesis and Reactivity

As a dicarboxylic acid, 2-Hydroxy-2-methylpropanedioic acid is expected to undergo typical reactions of this functional group, such as esterification, amide formation, and salt formation. The tertiary hydroxyl group may exhibit reactivity under certain conditions but is generally less reactive than primary or secondary alcohols.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activity and involvement of 2-Hydroxy-2-methylpropanedioic acid in signaling pathways. Searches for its biological role often lead to its isomer, L-malic acid, which is a well-known intermediate in the citric acid cycle. It is plausible that 2-Hydroxy-2-methylpropanedioic acid may be a metabolite in certain organisms, but further research is needed to elucidate any specific biological function or pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the characterization of 2-Hydroxy-2-methylpropanedioic acid.

Synthesis of 2-Hydroxy-2-methylpropanedioic Acid via Hydrolysis of Diethyl 2-Hydroxy-2-methylpropanedioate (General Protocol)

This protocol describes a general method for the hydrolysis of a diester to a dicarboxylic acid.

Materials:

  • Diethyl 2-hydroxy-2-methylpropanedioate

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol or methanol

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • In a round-bottom flask, dissolve diethyl 2-hydroxy-2-methylpropanedioate in ethanol.

  • Add an aqueous solution of sodium hydroxide (2.2 equivalents) to the flask.

  • Heat the mixture to reflux with stirring for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the remaining residue in a minimal amount of water.

  • Wash the aqueous solution with diethyl ether or another suitable organic solvent in a separatory funnel to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of ~1-2 by the slow addition of concentrated hydrochloric acid.

  • A white precipitate of 2-Hydroxy-2-methylpropanedioic acid should form.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain the pure acid.

  • Dry the purified crystals under vacuum.

G start Start: Diethyl 2-hydroxy-2-methylpropanedioate in Ethanol add_naoh Add aq. NaOH (2.2 eq) start->add_naoh reflux Reflux (2-4h) add_naoh->reflux cool Cool to RT reflux->cool evaporate Remove Ethanol (Rotovap) cool->evaporate dissolve Dissolve residue in Water evaporate->dissolve wash Wash with Diethyl Ether dissolve->wash acidify Cool in Ice Bath & Acidify with conc. HCl wash->acidify precipitate Precipitation of Product acidify->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize filter->recrystallize dry Dry under Vacuum recrystallize->dry end_node End: Pure 2-Hydroxy-2-methylpropanedioic Acid dry->end_node

Synthesis workflow for 2-Hydroxy-2-methylpropanedioic acid.

Melting Point Determination

Materials:

  • Dry, powdered sample of 2-Hydroxy-2-methylpropanedioic acid

  • Capillary tubes

  • Melting point apparatus

Procedure:

  • Ensure the sample is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (~140 °C).

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

G start Start: Dry, powdered sample pack Pack capillary tube (2-3 mm) start->pack place Place in melting point apparatus pack->place heat_fast Rapid heat to ~120-125 °C place->heat_fast heat_slow Heat at 1-2 °C/min heat_fast->heat_slow record_onset Record T at first liquid heat_slow->record_onset record_complete Record T at complete liquefaction record_onset->record_complete end_node End: Melting Point Range record_complete->end_node

Workflow for melting point determination.

Solubility Determination (Qualitative)

Materials:

  • Sample of 2-Hydroxy-2-methylpropanedioic acid

  • Test tubes

  • Solvents: Water, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃

  • pH paper

Procedure:

  • Water: Add ~30 mg of the sample to 1 mL of water in a test tube. Shake vigorously for 30 seconds. Observe if the solid dissolves. If soluble, test the pH of the solution with pH paper.

  • 5% NaOH: If insoluble in water, add ~30 mg of the sample to 1 mL of 5% aq. NaOH. Shake and observe for dissolution.

  • 5% NaHCO₃: If soluble in 5% NaOH, repeat the test with a fresh sample in 1 mL of 5% aq. NaHCO₃ to differentiate between a strong and weak acid.

  • 5% HCl: If insoluble in water and base, test the solubility in 1 mL of 5% aq. HCl.

G start Start: Sample water Test with Water start->water soluble_water Soluble water->soluble_water Yes insoluble_water Insoluble water->insoluble_water No test_ph Test pH soluble_water->test_ph naoh Test with 5% NaOH insoluble_water->naoh acidic Acidic (pH < 7) test_ph->acidic soluble_naoh Soluble naoh->soluble_naoh Yes insoluble_naoh Insoluble naoh->insoluble_naoh No nahco3 Test with 5% NaHCO3 soluble_naoh->nahco3 hcl Test with 5% HCl insoluble_naoh->hcl soluble_nahco3 Soluble (Strong Acid) nahco3->soluble_nahco3 Yes insoluble_nahco3 Insoluble (Weak Acid) nahco3->insoluble_nahco3 No soluble_hcl Soluble (Base) hcl->soluble_hcl Yes insoluble_hcl Insoluble (Neutral) hcl->insoluble_hcl No

Logical workflow for qualitative solubility testing.

Conclusion

2-Hydroxy-2-methylpropanedioic acid is a dicarboxylic acid with properties that are beginning to be characterized. While a significant amount of data is based on computational predictions, experimental values for key parameters such as melting point are available. The provided experimental protocols offer a roadmap for further detailed characterization, including synthesis and spectroscopic analysis, which will be crucial for unlocking the full potential of this molecule in research and development. The current lack of information on its biological role presents an open area for future investigation.

References

Early Research on Isomalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isomalic acid, known systematically as 2-hydroxy-2-methylpropanedioic acid and also as methyltartronic acid, is a dicarboxylic acid with the chemical formula C4H6O5. While sharing the same molecular formula as the more commonly known malic acid (2-hydroxybutanedioic acid), isomalic acid possesses a distinct structure with a methyl and a hydroxyl group attached to the central carbon of a propanedioic acid backbone. This structural difference imparts unique chemical and physical properties. This technical guide provides an in-depth overview of the early research on isomalic acid, focusing on its synthesis, chemical properties, and initial biological considerations as documented in late 19th and early 20th-century scientific literature. The information is intended for researchers, scientists, and drug development professionals interested in the historical context and foundational chemistry of this organic acid.

Chemical and Physical Properties

Early research established the fundamental properties of isomalic acid. The data, while originating from historical sources, provides a baseline for understanding the compound's characteristics.

PropertyValueNotes
Melting Point 120-121 °CDecomposes upon melting.
Solubility Very soluble in water and alcohol.Soluble in ether.
Crystalline Form Prisms or crystalline crusts.Crystallizes from water.

Early Synthesis Protocols

The initial synthesis of isomalic acid was a significant focus of early organic chemists. Several methods were developed, primarily centered around the oxidation of other organic molecules.

Synthesis via Oxidation of Isovaleric Acid

One of the earliest methods for preparing isomalic acid involved the oxidation of isovaleric acid. This multi-step process required careful control of reaction conditions to achieve the desired product.

Experimental Protocol:

  • Preparation of α-Hydroxyisovaleric Acid: Isovaleric acid is first halogenated, typically with bromine, to form α-bromoisovaleric acid. This intermediate is then hydrolyzed with an aqueous base, such as sodium hydroxide, to yield α-hydroxyisovaleric acid.

  • Oxidation to Isomalic Acid: The α-hydroxyisovaleric acid is subsequently oxidized using a strong oxidizing agent. Early experiments utilized nitric acid for this step. The reaction mixture is heated, leading to the formation of isomalic acid.

  • Isolation and Purification: The resulting solution is concentrated by evaporation, and the isomalic acid is crystallized. Recrystallization from water is performed to purify the final product.

Synthesis from Pyruvic Acid

Another documented early synthesis route involved the use of pyruvic acid as a starting material. This method highlights the chemical transformations possible with keto acids.

Experimental Protocol:

  • Reaction with Hydrocyanic Acid: Pyruvic acid is treated with hydrocyanic acid (HCN) to form a cyanohydrin intermediate.

  • Hydrolysis: The cyanohydrin is then subjected to acid-catalyzed hydrolysis, typically using hydrochloric acid. This step converts the nitrile group into a carboxylic acid group, yielding isomalic acid.

  • Purification: The product is isolated from the reaction mixture and purified by crystallization.

Early Biological and Physiological Considerations

Early investigations into the biological relevance of isomalic acid were not as extensive as its chemical synthesis. However, its presence in certain natural sources was noted, suggesting a potential role in biological systems.

In the late 19th century, researchers like E. Aubert investigated the organic acid content of succulent plants. In a "Note Sur Les Acides Organiques Chez Les Plantes Grasses" (Note on the Organic Acids in Succulent Plants), it was mentioned that the acidity in these plants was attributed to malic acid or isomalic acid, often in the form of their calcium salts. This early observation pointed towards a natural occurrence of isomalic acid, although it was often discussed in conjunction with the more prevalent malic acid.

The physiological effects of isomalic acid were not a primary focus of early research. The limited toxicological data from later periods, such as a 1966 study in Toxicology and Applied Pharmacology, indicated effects like somnolence and respiratory depression in mice at high doses, but this falls outside the "early research" scope focused on discovery and initial characterization. The early literature primarily centered on its chemical identity and synthesis.

Signaling Pathways and Experimental Workflows

The concept of cellular signaling pathways as understood today did not exist during the period of early research on isomalic acid. The investigations were focused on the chemical synthesis and identification of the compound. Therefore, there are no historical descriptions of signaling pathways involving isomalic acid from that era.

The experimental workflows of the time were centered on chemical synthesis and purification. The logical flow of these processes can be represented as follows:

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Material (e.g., Isovaleric Acid) intermediate Intermediate Product (e.g., α-hydroxyisovaleric acid) start->intermediate Halogenation & Hydrolysis oxidation Oxidation intermediate->oxidation Oxidizing Agent (e.g., Nitric Acid) concentration Concentration oxidation->concentration Reaction Mixture crystallization Crystallization concentration->crystallization final_product Pure Isomalic Acid crystallization->final_product

Early Synthesis and Purification Workflow for Isomalic Acid.

This diagram illustrates the general steps taken in the early chemical synthesis of isomalic acid, from a starting organic acid to the purified crystalline product.

Conclusion

The early research on isomalic acid, primarily conducted in the late 19th and early 20th centuries, laid the groundwork for understanding its fundamental chemistry. Chemists of the era successfully devised methods for its synthesis, notably through the oxidation of isovaleric acid and from pyruvic acid, and characterized its basic physical properties. While its presence in the plant kingdom was suggested, extensive investigation into its biological roles and physiological effects was not a feature of this initial period of discovery. The work of these pioneering scientists provided the essential chemical knowledge that underpins any modern investigation into the potential applications of this unique dicarboxylic acid.

An In-depth Technical Guide to the Core Relationship Between Methyltartronic Acid and Tartronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the relationship between tartronic acid and its methylated counterpart, methyltartronic acid. While structurally similar, the addition of a single methyl group introduces significant alterations to the molecule's physicochemical properties and, potentially, its biological activity. This document delves into their chemical properties, explores their known biological roles, and provides detailed experimental protocols for their analysis and synthesis. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore the therapeutic potential of these compounds.

Introduction

Tartronic acid (2-hydroxypropanedioic acid) is a naturally occurring dicarboxylic acid found in various plants.[1] It has garnered research interest for its potential roles in metabolic regulation and as an inhibitor of pathological crystallization.[2][3] this compound (2-hydroxy-2-methylpropanedioic acid), its methylated analog, is less studied but holds potential for altered biological activity due to the well-documented "magic methyl" effect in medicinal chemistry, where the addition of a methyl group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. This guide explores the core chemical and biological relationships between these two molecules.

Chemical and Physical Properties

The primary distinction between tartronic acid and this compound is the substitution of a hydrogen atom with a methyl group at the C2 position. This seemingly minor change has a noticeable impact on their chemical and physical properties.

PropertyTartronic AcidThis compound
Synonyms 2-Hydroxymalonic acid, Hydroxypropanedioic acidIsomalic acid, 2-Hydroxy-2-methylpropanedioic acid
Molecular Formula C₃H₄O₅[1]C₄H₆O₅[4]
Molecular Weight 120.06 g/mol [1]134.09 g/mol [4]
CAS Number 80-69-3[1]595-48-2[5]
Appearance White solid[6]-
Melting Point 159 °C (decomposes)[6]-
pKa₁ 2.42-
pKa₂ 4.54-
Solubility Soluble in water and alcohol[7]-

Biological Roles and a Comparative Perspective

While research on this compound's biological activity is limited, tartronic acid has been investigated for several potential therapeutic applications. Understanding these provides a basis for hypothesizing the effects of its methylated analog.

Tartronic Acid
  • Metabolic Regulation: Tartronic acid has been shown to promote de novo lipogenesis. In vitro studies using 3T3-L1 adipocytes demonstrated that tartronic acid increases the expression of key lipogenic proteins such as FABP-4, PPARγ, and SREBP-1.[3] It also upregulates the levels of acetyl-CoA and malonyl-CoA while inhibiting the protein expression of CPT-1β, suggesting it may serve as a substrate for fatty acid synthesis.[3]

  • Inhibition of Pathological Crystallization: Tartronic acid is an effective inhibitor of calcium oxalate monohydrate (COM) crystal growth, the primary component of kidney stones.[2] It demonstrates a strong affinity for the apical surfaces of COM crystals, thereby impeding their growth.[2] In vivo studies in mouse models of hyperoxaluria have shown its efficacy to be comparable to citric acid, the current standard preventative treatment.[2]

This compound: The "Magic Methyl" Hypothesis

The introduction of a methyl group can profoundly alter a molecule's biological profile. This "magic methyl" effect can influence:

  • Lipophilicity: Increased lipophilicity can enhance membrane permeability and cellular uptake.

  • Metabolic Stability: The methyl group can block sites of metabolism, increasing the compound's half-life.

  • Binding Affinity: The methyl group can provide additional hydrophobic interactions with a biological target, potentially increasing potency.

Further research is required to determine how these principles apply to this compound in the context of the known biological activities of tartronic acid.

Signaling and Metabolic Pathways

Currently, no direct metabolic pathway converting tartronic acid to this compound or vice versa has been elucidated in mammals. Tartronic acid itself is involved in metabolic processes, as evidenced by its effects on lipogenesis.

The following diagram illustrates the known influence of tartronic acid on the lipogenesis pathway.

Lipogenesis_Pathway cluster_lipogenesis De Novo Lipogenesis Tartronic_Acid Tartronic_Acid Acetyl_CoA Acetyl_CoA Tartronic_Acid->Acetyl_CoA Upregulates Malonyl_CoA Malonyl_CoA Tartronic_Acid->Malonyl_CoA Upregulates CPT1B CPT-1β Tartronic_Acid->CPT1B Inhibits Acetyl_CoA->Malonyl_CoA Fatty_Acid_Synthesis Fatty_Acid_Synthesis Malonyl_CoA->Fatty_Acid_Synthesis Lipid_Droplets Lipid_Droplets Fatty_Acid_Synthesis->Lipid_Droplets

References

Unveiling the Enigma: A Technical Guide to the Biological Significance of Methyltartronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Biological Significance of Methyltartronic Acid

This technical guide serves as a comprehensive resource on the current understanding of this compound, also known as isomalic acid or 2-hydroxy-2-methylpropanedioic acid. While direct research on the biological significance of this compound is notably limited, this document aims to provide a thorough overview by examining structurally and functionally related dicarboxylic acids. By synthesizing available data and presenting methodologies for future investigation, this guide offers a foundational platform for researchers poised to explore the untapped potential of this molecule.

Introduction: The Obscure Profile of this compound

This compound is a dicarboxylic acid whose biological role remains largely uncharacterized in the scientific literature. Unlike its structural analogs such as tartronic acid and malic acid, it is not a well-documented intermediate in major metabolic pathways. This guide will first establish the chemical identity of this compound and then delve into the known biological activities of related dicarboxylic acids to infer its potential functions.

Table 1: Chemical and Physical Properties of this compound and Related Dicarboxylic Acids

PropertyThis compound (Isomalic Acid)Tartronic AcidMalic Acid
IUPAC Name 2-hydroxy-2-methylpropanedioic acid2-hydroxypropanedioic acid2-hydroxybutanedioic acid
CAS Number 595-98-2[1]80-69-3[2]6915-15-7
Molecular Formula C4H6O5[1]C3H4O5[2]C4H6O5
Molar Mass 134.09 g/mol [1]120.06 g/mol [2]134.09 g/mol

Potential Biological Roles Inferred from Structurally Similar Dicarboxylic Acids

The biological significance of dicarboxylic acids is vast, ranging from central roles in energy metabolism to signaling functions.[3] Understanding these roles provides a framework for postulating the potential activities of this compound.

Metabolic Pathways

Malic acid is a key intermediate in the Krebs cycle, a fundamental pathway for cellular energy production.[4] Tartronic acid, while not part of the central metabolic pathways in mammals, is involved in the metabolism of some microorganisms. It is plausible that this compound could be a minor metabolite in certain organisms or under specific metabolic conditions, potentially in microbial pathways for the degradation of branched-chain compounds.

Signaling and Regulatory Functions

Recent research has highlighted the role of dicarboxylic acids as signaling molecules. For instance, certain dicarboxylic acids can act as ligands for G-protein coupled receptors or influence inflammatory pathways.[3] While no such role has been identified for this compound, its structural similarity to other bioactive diacids suggests this as a promising area for future investigation.

Table 2: Comparison of Known Biological Functions of Related Dicarboxylic Acids

Dicarboxylic AcidKey Biological FunctionsKnown Organisms/Tissues
Malic Acid Intermediate in the Krebs cycle; role in C4 photosynthesis in plants; food acidulant.[4]Ubiquitous in eukaryotes and prokaryotes.
Tartronic Acid Not a central metabolite in mammals; involved in microbial metabolism.Bacteria, Plants.
Succinic Acid Intermediate in the Krebs cycle; signaling molecule via SUCNR1 receptor.[3]Ubiquitous in eukaryotes and prokaryotes.
Adipic Acid Product of fatty acid ω-oxidation; potential neuromodulatory effects.[3]Mammals.

Experimental Protocols for the Investigation of this compound

The study of this compound's biological significance necessitates robust analytical methods for its detection and quantification in biological matrices, as well as assays to probe its functional effects.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a general framework for the analysis of small dicarboxylic acids and can be optimized for this compound.

Objective: To quantify the concentration of this compound in biological samples such as plasma, urine, or cell culture media.

Materials:

  • Biological sample

  • Internal standard (e.g., a stable isotope-labeled version of this compound)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (anion exchange)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Thaw frozen biological samples on ice.

    • To 100 µL of the sample, add the internal standard.

    • Precipitate proteins by adding 400 µL of cold ACN.

    • Vortex and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Solid Phase Extraction (Optional, for sample cleanup and concentration):

    • Condition an anion exchange SPE cartridge with MeOH and then water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water, then with a low percentage of organic solvent.

    • Elute the organic acids with a solution containing a weak acid (e.g., 2% FA in MeOH).

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column suitable for polar analytes.

    • Mobile Phase A: 0.1% FA in water.

    • Mobile Phase B: 0.1% FA in ACN.

    • Gradient: A suitable gradient from low to high organic phase to elute the analyte.

    • Ionization Mode: ESI in negative mode.

    • MRM Transitions: Determine the specific precursor and product ions for this compound and its internal standard.

Quantification of this compound in Biological Samples by GC-MS

This protocol is an alternative for volatile or derivatized dicarboxylic acids.

Objective: To quantify the concentration of this compound in biological samples following derivatization.

Materials:

  • Dried sample extract

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS)[5]

  • Pyridine

  • Ethyl acetate

  • GC-MS system

Procedure:

  • Derivatization:

    • To the dried sample extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.[6]

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool to room temperature.

  • GC-MS Analysis:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: An appropriate temperature gradient to separate the derivatized analyte.

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.

Visualizing Potential Metabolic Contexts

Due to the lack of established pathways for this compound, the following diagrams illustrate hypothetical scenarios based on known metabolic pathways of related compounds.

Hypothetical_Methyltartronic_Acid_Biosynthesis Hypothetical Biosynthesis of this compound Branched-chain Amino Acid Catabolism Branched-chain Amino Acid Catabolism Hypothetical Intermediate Hypothetical Intermediate Branched-chain Amino Acid Catabolism->Hypothetical Intermediate Pyruvate Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Acetyl-CoA->Hypothetical Intermediate This compound This compound Hypothetical Intermediate->this compound Experimental_Workflow_for_Methyltartronic_Acid_Analysis Workflow for the Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Biological Sample Biological Sample Protein Precipitation Protein Precipitation Biological Sample->Protein Precipitation Supernatant Collection Supernatant Collection Protein Precipitation->Supernatant Collection Derivatization (for GC-MS) Derivatization (for GC-MS) Supernatant Collection->Derivatization (for GC-MS) LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Collection->LC-MS/MS Analysis GC-MS Analysis GC-MS Analysis Derivatization (for GC-MS)->GC-MS Analysis Quantification Quantification LC-MS/MS Analysis->Quantification GC-MS Analysis->Quantification Biological Interpretation Biological Interpretation Quantification->Biological Interpretation

References

An In-depth Technical Guide on the Potential Metabolic Pathways Involving Methyltartronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyltartronic acid (2-hydroxy-2-methylpropanedioic acid), a methylated derivative of tartronic acid, is a small dicarboxylic acid whose metabolic fate is not well-characterized. Understanding its metabolic pathways is crucial for assessing its biological roles, potential toxicity, and therapeutic applications. This technical guide provides a comprehensive overview of the hypothesized metabolic pathways of this compound, drawing parallels with the established metabolism of tartronic acid. It includes detailed experimental protocols for the analysis of this compound and related metabolites, quantitative data from analogous enzymatic reactions, and visual diagrams of the proposed metabolic pathways and analytical workflows to facilitate further research in this area.

Introduction

This compound is an organic compound with the chemical formula C4H6O5[1][2][3]. While the metabolic pathways of many small organic acids are well-documented, the specific routes of this compound degradation and biosynthesis remain largely unexplored. By examining the metabolism of its structural analog, tartronic acid, we can propose potential metabolic pathways for this compound. The metabolism of tartronic acid is known to proceed via tartronate semialdehyde, which is then converted to glycerate[4][5]. This suggests that this compound may undergo a similar series of enzymatic reactions. This guide will explore these potential pathways, the enzymes likely involved, and the experimental approaches required to validate these hypotheses.

Hypothesized Metabolic Pathway of this compound

Based on the established pathway for tartronic acid, we hypothesize a two-step metabolic pathway for the degradation of this compound. This pathway involves the conversion of this compound to 2-methylglyceric acid via a methyltartronate semialdehyde intermediate.

Step 1: Conversion of a Glyoxylate-like Precursor to Methyltartronate Semialdehyde

The biosynthesis of tartronate semialdehyde is catalyzed by tartronate-semialdehyde synthase (EC 4.1.1.47), also known as glyoxylate carboligase[6][7][8]. This thiamine diphosphate (ThDP)-dependent enzyme catalyzes the condensation of two molecules of glyoxylate to form tartronate semialdehyde and carbon dioxide[6][7].

  • Reaction: 2 Glyoxylate ⇌ Tartronate semialdehyde + CO2

It is plausible that a similar enzymatic mechanism could synthesize methyltartronate semialdehyde from pyruvate and glyoxylate, given the structural similarity of pyruvate to a methylated glyoxylate. However, the substrate specificity of tartronate-semialdehyde synthase for methylated substrates has not been documented.

Step 2: Reduction of Methyltartronate Semialdehyde to 2-Methylglyceric Acid

In the tartronic acid pathway, tartronate semialdehyde is reduced to D-glycerate by tartronate semialdehyde reductase (EC 1.1.1.60), an NADH-dependent enzyme[4][9].

  • Reaction: Tartronate semialdehyde + NADH + H+ ⇌ D-Glycerate + NAD+

We propose that a similar reductase could catalyze the conversion of methyltartronate semialdehyde to 2-methylglyceric acid. The stereochemistry of the resulting 2-methylglyceric acid would depend on the specific enzyme involved.

The following diagram illustrates the hypothesized metabolic pathway for this compound.

Methyltartronic_Acid_Pathway cluster_synthesis Hypothesized Synthesis cluster_degradation Hypothesized Degradation Pyruvate Pyruvate Methyltartronate_Semialdehyde Methyltartronate Semialdehyde Pyruvate->Methyltartronate_Semialdehyde Tartronate-Semialdehyde Synthase (Hypothesized) Glyoxylate Glyoxylate Glyoxylate->Methyltartronate_Semialdehyde Methyltartronic_Acid This compound Methyltartronate_Semialdehyde_2 Methyltartronate Semialdehyde Methyltartronic_Acid->Methyltartronate_Semialdehyde_2 Decarboxylase (Hypothesized) 2_Methylglyceric_Acid 2-Methylglyceric Acid Methyltartronate_Semialdehyde_2->2_Methylglyceric_Acid Tartronate Semialdehyde Reductase-like Enzyme (Hypothesized)

Hypothesized metabolic pathway of this compound.

Quantitative Data for Analogous Enzymatic Reactions

Direct kinetic data for enzymes metabolizing this compound are not currently available in the literature. However, data from the well-characterized enzymes of the tartronic acid pathway can provide a valuable reference point for researchers. The following table summarizes the available kinetic parameters for tartronate-semialdehyde synthase and tartronate semialdehyde reductase with their non-methylated substrates.

EnzymeEC NumberSubstrate(s)K_m (mM)V_max (µmol/min/mg)OrganismReference
Tartronate-Semialdehyde Synthase4.1.1.47Glyoxylate~1-5Not ReportedEscherichia coli[10]
Tartronate Semialdehyde Reductase1.1.1.60Tartronate Semialdehyde0.19 ± 0.03Not ReportedUstilago maydis[4]
Tartronate Semialdehyde Reductase1.1.1.60D-Glycerate17.7Not ReportedUstilago maydis[4]
Tartronate Semialdehyde Reductase1.1.1.60L-Glycerate123.2Not ReportedUstilago maydis[4]

Note: The provided K_m values are for the non-methylated substrates and should be used as an approximation for guiding experimental design for this compound metabolism studies.

Experimental Protocols

To investigate the metabolism of this compound, robust analytical methods are required. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of small organic acids. Additionally, spectrophotometric enzyme assays are essential for characterizing the activity of the enzymes involved.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol describes a general method for the extraction, derivatization, and analysis of this compound and other polar organic acids from biological samples.

4.1.1. Sample Preparation and Extraction

  • To 1 mL of a liquid biological sample (e.g., cell culture supernatant, urine), add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample).

  • Acidify the sample to a pH of approximately 1-2 with hydrochloric acid.

  • Extract the organic acids with 3 volumes of a water-immiscible organic solvent such as ethyl acetate or diethyl ether by vigorous vortexing for 1-2 minutes.

  • Centrifuge the sample to separate the aqueous and organic phases.

  • Carefully transfer the organic layer to a clean tube.

  • Repeat the extraction of the aqueous phase two more times, pooling the organic extracts.

  • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen gas at room temperature or in a vacuum concentrator.

4.1.2. Derivatization

To make the non-volatile this compound suitable for GC-MS analysis, a derivatization step to convert the polar carboxyl and hydroxyl groups into volatile silyl esters is necessary[11].

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Seal the reaction vial tightly and heat at 70°C for 30-60 minutes.

  • Cool the vial to room temperature before injection into the GC-MS system.

4.1.3. GC-MS Instrumental Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is suitable for separating the derivatized organic acids.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 5°C/min.

      • Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 50-600.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

The following diagram illustrates the general workflow for GC-MS analysis of organic acids.

GCMS_Workflow Sample Biological Sample (e.g., cell supernatant, urine) Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extraction Acidification Derivatization Silylation (BSTFA + TMCS) Extraction->Derivatization Evaporation GC_Separation Gas Chromatography Separation Derivatization->GC_Separation Injection MS_Detection Mass Spectrometry Detection and Identification GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

General workflow for the GC-MS analysis of organic acids.
Spectrophotometric Enzyme Assay

This protocol provides a general framework for a continuous spectrophotometric assay to measure the activity of a dehydrogenase, such as the hypothesized reductase acting on methyltartronate semialdehyde. The assay monitors the change in absorbance at 340 nm due to the consumption of NADH.

4.2.1. Reagents

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5.

  • Substrate: Methyltartronate semialdehyde (synthesis may be required).

  • Cofactor: 10 mM NADH stock solution.

  • Enzyme: Purified or partially purified enzyme preparation.

4.2.2. Assay Procedure

  • In a 1 mL cuvette, combine the assay buffer, NADH to a final concentration of 0.1-0.2 mM, and the enzyme preparation.

  • Incubate the mixture for 2-3 minutes at the desired assay temperature (e.g., 30°C) to allow the temperature to equilibrate and to record any background rate of NADH oxidation.

  • Initiate the reaction by adding the substrate (methyltartronate semialdehyde) to a final concentration in the range of its expected K_m.

  • Immediately mix the contents of the cuvette by inversion and place it in a spectrophotometer.

  • Monitor the decrease in absorbance at 340 nm over time. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

4.2.3. Determination of Kinetic Parameters

To determine the Michaelis-Menten constant (K_m) and the maximum velocity (V_max), the assay should be performed with varying concentrations of the substrate while keeping the enzyme and NADH concentrations constant. The resulting initial velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.

Conclusion and Future Directions

The metabolic pathways of this compound are an unexplored area of biochemistry with potential implications for microbiology, toxicology, and drug development. This guide has presented a hypothesized metabolic pathway for this compound based on the known metabolism of tartronic acid. While direct experimental evidence is currently lacking, the proposed pathway provides a solid foundation for future research.

Future work should focus on:

  • Identification and characterization of the enzymes involved in this compound metabolism. This will involve screening for enzymatic activities in various organisms and purifying the responsible enzymes.

  • Determination of the substrate specificity of tartronate-semialdehyde synthase and reductase for methylated substrates.

  • Elucidation of the complete metabolic network connected to this compound, including its biosynthesis and further degradation of 2-methylglyceric acid.

  • Investigation of the physiological role of this compound in organisms where it is found.

The experimental protocols and data presented in this guide are intended to be a valuable resource for scientists embarking on the study of this intriguing metabolite. By applying these methods, the scientific community can begin to unravel the metabolic mysteries of this compound and its significance in biological systems.

References

An In-depth Technical Guide on the Stereochemistry of Methyltartronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

To the Researchers, Scientists, and Drug Development Professionals,

This guide addresses the topic of the stereochemistry and chirality of Methyltartronic acid, also known as 2-Hydroxy-2-methylpropanedioic acid or isomalic acid. A thorough analysis of the molecular structure of this compound reveals a critical finding that forms the basis of this document: This compound is an achiral molecule.

Core Analysis: The Absence of Chirality

Chirality in a molecule typically arises from a carbon atom bonded to four different substituent groups, known as a chiral center or stereocenter. An analysis of the structure of this compound demonstrates that it does not possess a chiral center.

The central carbon atom (C2) in this compound is bonded to the following four groups:

  • A hydroxyl group (-OH)

  • A methyl group (-CH3)

  • A carboxyl group (-COOH)

  • A second carboxyl group (-COOH)

As two of the substituents on the central carbon are identical (the two carboxyl groups), this carbon atom is not a chiral center. Consequently, the molecule as a whole is achiral. This means that this compound does not have non-superimposable mirror images (enantiomers) and does not exhibit optical activity.

To visually represent this, the structure of this compound is provided below:

Structure of this compound

Implications for Stereoisomerism and Drug Development

The achiral nature of this compound has several important implications:

  • No Enantiomers or Diastereomers: Since there are no stereocenters, this compound does not exist as enantiomers or diastereomers. Terms such as R/S configuration, dextrorotatory, and levorotatory are not applicable to this molecule.

  • No Racemic Mixtures: As there are no enantiomers, this compound exists as a single, achiral compound. Therefore, the concept of a racemic mixture is not relevant.

  • No Chiral Resolution: The experimental protocols for the resolution of enantiomers, such as fractional crystallization with a chiral resolving agent or chiral chromatography, are not applicable to this compound.

  • Biological Activity: While the molecule itself may have biological activity, any such activity will not be stereospecific in the way that is observed with chiral drugs. The differential pharmacological and toxicological effects often seen between enantiomers of a chiral drug will not be a factor in the study of this compound.

Physicochemical Properties

While an in-depth exploration of stereoisomers is not possible, we can summarize the known physicochemical properties of this compound in the table below.

PropertyValueReference
Molecular Formula C4H6O5[1][2][3]
Molecular Weight 134.09 g/mol [1][2][3]
IUPAC Name 2-Hydroxy-2-methylpropanedioic acid[1][2][3]
Synonyms Isomalic acid, this compound
CAS Number 595-48-2[4]

Synthesis of this compound

Given the absence of stereoisomers, the synthesis of this compound is a matter of constructing the achiral molecule. While detailed, step-by-step experimental protocols are not prevalent in the readily available literature, the synthesis generally involves the hydrolysis of 1-acetoxy-1,1-dicyanoethane with strong mineral acids.[5] Other synthetic routes may also exist. The key consideration in any synthetic pathway is that there is no need for stereoselective steps or chiral auxiliaries to control the stereochemistry, as no chiral centers are being formed.

Conclusion

References

An In-depth Technical Guide to the Spectroscopic Data of Methyltartronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for methyltartronic acid (also known as 2-hydroxy-2-methylpropanedioic acid). Due to the limited availability of experimentally derived nuclear magnetic resonance (NMR) data in the public domain, this document presents a combination of experimental and predicted spectroscopic information. The content is structured to be a valuable resource for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the analytical profile of this compound.

Chemical Structure

This compound is a C4-dicarboxylic acid with a hydroxyl and a methyl group attached to the alpha-carbon. Its chemical formula is C₄H₆O₅, and it has a molecular weight of 134.0874 g/mol .[1]

Figure 1: Chemical structure of this compound.

Spectroscopic Data

The following sections provide available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Spectrum Atom Predicted Chemical Shift (ppm)
¹H NMR-CH₃~1.5
-OH (hydroxyl)Variable
-COOHVariable (typically >10)
¹³C NMR-CH₃~20
C (quaternary)~75
-COOH~175

Note: The chemical shifts of hydroxyl and carboxylic acid protons are highly dependent on the solvent, concentration, and temperature and are therefore variable.

Infrared (IR) Spectroscopy

The infrared spectrum of DL-methyltartronic acid is available from the NIST WebBook. The characteristic absorption bands are summarized in the table below.

Table 2: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
2500-3300Strong, BroadO-H stretch (carboxylic acid)
~3400BroadO-H stretch (hydroxyl)
~1730StrongC=O stretch (carboxylic acid)
1000-1300MediumC-O stretch
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Trimethylsilylated this compound

m/z Interpretation
335[M-15]⁺ (Loss of a methyl group from a TMS group)

Note: 'M' represents the molecular ion of the trimethylsilylated derivative.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a small, polar organic acid like this compound.

NMR Spectroscopy (General Protocol)
  • Sample Preparation: Dissolve an accurately weighed sample (typically 1-10 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube. The choice of solvent is critical as the acidic protons may exchange with deuterium in D₂O, causing their signals to disappear.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are then applied. Chemical shifts are referenced to an internal standard (e.g., TMS or a residual solvent peak).

Infrared (IR) Spectroscopy (General Protocol)
  • Sample Preparation: For a solid sample like this compound, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared if the sample is soluble in a volatile solvent.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet.

  • Sample Spectrum: Place the sample in the IR beam and record the spectrum.

  • Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum. The positions and intensities of the absorption bands are then analyzed.

Mass Spectrometry (GC-MS of Derivatized Sample - General Protocol)
  • Derivatization: To a known amount of the dry sample, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a suitable solvent (e.g., pyridine). Heat the mixture to ensure complete reaction.

  • GC Separation: Inject a small volume of the derivatized sample into the gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase.

  • MS Analysis: As the components elute from the GC column, they enter the mass spectrometer. In the ion source (commonly using electron ionization - EI), the molecules are fragmented into ions. These ions are then separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected.

  • Data Interpretation: The resulting mass spectrum shows the relative abundance of the different fragment ions, which can be used to determine the molecular weight and structure of the analyte.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

experimental_workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Compound Dissolution Dissolution in Solvent (for NMR) Sample->Dissolution Derivatization Derivatization (for GC-MS) Sample->Derivatization Pellet KBr Pellet Preparation (for IR) Sample->Pellet NMR NMR Spectrometer Dissolution->NMR GCMS GC-MS System Derivatization->GCMS IR IR Spectrometer Pellet->IR ProcessNMR NMR Data Processing NMR->ProcessNMR ProcessIR IR Data Processing IR->ProcessIR ProcessMS MS Data Processing GCMS->ProcessMS Interpretation Structural Elucidation ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation

Figure 2: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of Methyltartronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyltartronic acid (also known as 2-hydroxy-2-methylpropanedioic acid) in various solvents. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of this compound. The guide includes qualitative and calculated quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of experimental workflows and solubility relationships.

Core Concepts: Understanding the Solubility of this compound

This compound is a small, polar organic molecule containing two carboxylic acid groups and a hydroxyl group. Its chemical structure inherently dictates its solubility characteristics. The presence of multiple polar functional groups capable of hydrogen bonding explains its high affinity for polar solvents.

Quantitative and Qualitative Solubility Data

Table 1: Solubility of this compound in Various Solvents

SolventSolvent TypeQuantitative Solubility (at 25 °C)Qualitative Solubility
WaterPolar Protic8.51 mol/L (Calculated)[1]High
MethanolPolar ProticNot availableGood[2]
EthanolPolar ProticNot availableGood[2]
Dimethyl Sulfoxide (DMSO)Polar AproticNot availableGood
Dimethylformamide (DMF)Polar AproticNot availableGood
AcetonePolar AproticNot availableModerately Soluble to Soluble[2]
AcetonitrilePolar AproticNot availableModerately Soluble to Soluble[2]
Non-polar solvents (e.g., hexane, toluene)Non-polarNot availablePoor/Insoluble

Note: The quantitative solubility in water is calculated from the predicted log10WS (log10 of water solubility in mol/L) of 0.93.[1] It is important to note that this is a theoretical value and experimental verification is recommended.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a well-defined experimental protocol is essential. The following section details the recommended "shake-flask" method, a widely accepted technique for determining the thermodynamic solubility of a compound, followed by quantification using High-Performance Liquid Chromatography (HPLC).[3][4][5][6]

Shake-Flask Method for Equilibrium Solubility Determination

This method involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is formed.

a. Materials and Equipment:

  • This compound (solid)

  • Solvents of interest (e.g., water, methanol, ethanol, DMSO)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • Analytical balance

  • pH meter (for aqueous solutions)

b. Procedure:

  • Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Add a known volume of the desired solvent to each vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C, 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.

  • After equilibration, allow the samples to stand for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a pipette.

  • Filter the sample through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered saturated solution with the appropriate solvent to a concentration suitable for the analytical method.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and sensitive method for quantifying the concentration of this compound in the saturated solutions.[7][8][9]

a. Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column is suitable for the separation of organic acids.[7][8]

  • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., phosphate buffer at pH 2.5) and an organic modifier (e.g., methanol or acetonitrile). The exact composition should be optimized for good peak shape and retention time.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: this compound, lacking a strong chromophore, can be detected at a low UV wavelength, typically around 210 nm.[7][9]

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C.

b. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

  • Inject the standard solutions into the HPLC system and record the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

c. Sample Analysis:

  • Inject the diluted, filtered saturated solutions into the HPLC system.

  • Record the peak area for this compound in each sample.

  • Use the calibration curve to determine the concentration of this compound in the diluted samples.

  • Calculate the solubility of this compound in the original undiluted saturated solution, taking into account the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sample Withdraw supernatant equil->sample filter Filter through 0.45 µm syringe filter sample->filter dilute Dilute sample filter->dilute hplc Quantify by HPLC dilute->hplc result Solubility Data hplc->result Calculate Solubility

Caption: Workflow for determining the solubility of this compound.

Logical Relationship of this compound Solubility

This diagram illustrates the factors influencing the solubility of this compound.

solubility_logic cluster_polar Polar Solvents compound This compound (2 Carboxyl, 1 Hydroxyl Group) protic Polar Protic (e.g., Water, Methanol) compound->protic Strong H-bonding aprotic Polar Aprotic (e.g., DMSO, DMF) compound->aprotic Dipole-dipole interactions nonpolar Non-Polar Solvents (e.g., Hexane, Toluene) compound->nonpolar Mismatched polarity solubility_high High Solubility protic->solubility_high aprotic->solubility_high solubility_low Low/Poor Solubility nonpolar->solubility_low

Caption: Factors influencing this compound solubility.

References

Thermal Stability and Decomposition of Methyltartronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyltartronic acid, also known as 2-hydroxy-2-methylpropanedioic acid, is a functionalized dicarboxylic acid with potential applications in chemical synthesis and pharmaceutical development. A thorough understanding of its thermal stability and decomposition profile is critical for ensuring its safe handling, storage, and application in various processes, including drug formulation where thermal stresses are common. This technical guide provides a comprehensive overview of the current knowledge on the thermal properties of this compound. While direct experimental thermogravimetric and calorimetric data are limited in publicly accessible literature, this guide consolidates available experimental data, discusses inferred decomposition pathways based on its chemical structure and the behavior of related compounds, and provides detailed experimental protocols for its analysis.

Thermal Stability

The thermal stability of an active pharmaceutical ingredient or intermediate is a crucial parameter affecting its shelf-life, formulation strategy, and manufacturing process design. For this compound, the available data indicates moderate thermal stability.

Melting Point and Boiling Point

The melting point is a key indicator of a compound's stability. Experimental data indicates that this compound melts at approximately 140-142°C.[1] It is crucial to note that this compound decomposes before reaching its theoretical boiling point, a common characteristic for many polyfunctional organic acids.[2]

Table 1: Physical and Thermal Properties of this compound

PropertyValueSource
IUPAC Name2-Hydroxy-2-methylpropanedioic acid[2]
CAS Number595-48-2[2]
Molecular FormulaC₄H₆O₅[2]
Molecular Weight134.09 g/mol
Melting Point (Tₘ)140-142 °C[1]
Calculated Boiling Point (Tₑ)671.97 K (398.82 °C)
Enthalpy of Fusion (ΔfusH°)14.16 kJ/mol

Note: The boiling point and enthalpy of fusion are calculated values and decomposition is observed to occur before boiling.

Thermal Decomposition

The thermal decomposition of this compound is understood to proceed through the breakdown of its carboxylic acid functionalities and intramolecular dehydration.[2] While specific, experimentally identified decomposition products are not extensively documented, the decomposition is expected to release carbon dioxide (CO₂) and water (H₂O), leading to the formation of smaller molecular fragments.[2]

Hypothesized Decomposition Pathway

Based on the known decomposition mechanisms of related hydroxy dicarboxylic acids like tartaric acid, a plausible decomposition pathway for this compound can be hypothesized. The presence of a tertiary alcohol and two carboxylic acid groups suggests that upon heating, the molecule will likely undergo decarboxylation and dehydration. One of the carboxylic acid groups could be lost as CO₂, followed by the elimination of a water molecule, potentially leading to the formation of pyruvic acid or other unsaturated keto acids.

DecompositionPathway Methyltartronic_Acid This compound (2-Hydroxy-2-methylpropanedioic acid) Intermediate Unstable Intermediate Methyltartronic_Acid->Intermediate - CO₂ (Decarboxylation) CO2 Carbon Dioxide (CO₂) H2O Water (H₂O) Pyruvic_Acid Pyruvic Acid Intermediate->Pyruvic_Acid - H₂O (Dehydration) Other_Products Other Small Fragments Pyruvic_Acid->Other_Products Further Decomposition

Figure 1: Hypothesized thermal decomposition pathway of this compound.

Experimental Protocols

To obtain definitive data on the thermal stability and decomposition of this compound, standardized thermal analysis techniques should be employed. The following sections detail the recommended experimental methodologies.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature ranges of decomposition events, and the mass of residual material.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or aluminum TGA pan.

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Heating Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C) for 5 minutes.

    • Heat the sample at a linear rate, typically 10°C/min, to a final temperature well above the expected decomposition range (e.g., 600°C).

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the initial point of significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect thermal events such as decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: Maintain an inert atmosphere (e.g., Nitrogen) at a constant flow rate.

  • Heating Program:

    • Equilibrate the sample at a low temperature (e.g., 25°C).

    • Heat the sample at a controlled linear rate (e.g., 5-10°C/min) to a temperature beyond the melting and initial decomposition region (e.g., 250°C).

  • Data Analysis: Plot the heat flow versus temperature. The melting point is determined from the peak of the endothermic transition. The enthalpy of fusion can be calculated by integrating the area of the melting peak. Exothermic events following the melt can indicate decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the specific decomposition products, Py-GC-MS is the technique of choice. This method involves the thermal fragmentation of the sample in an inert atmosphere, followed by the separation and identification of the volatile products.

Methodology:

  • Instrument: A pyrolyzer unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Sample Preparation: Place a small, accurately weighed amount of this compound (typically in the microgram range) into a pyrolysis tube or cup.

  • Pyrolysis: Heat the sample rapidly to a set temperature above its decomposition point (e.g., 450°C) in a helium atmosphere.

  • GC Separation: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A typical temperature program for the GC oven would be to hold at a low temperature (e.g., 50°C) for a few minutes and then ramp up to a higher temperature (e.g., 300°C).

  • MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared against a spectral library (e.g., NIST) for positive identification.

ExperimentalWorkflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound Sample TGA TGA (Mass Loss vs. Temp) Sample->TGA DSC DSC (Heat Flow vs. Temp) Sample->DSC Py_GCMS Py-GC-MS (Product Identification) Sample->Py_GCMS Stability Thermal Stability Profile (Onset of Decomposition) TGA->Stability Transitions Phase Transitions (Melting Point, Enthalpy) DSC->Transitions Products Decomposition Products & Pathway Py_GCMS->Products

Figure 2: General experimental workflow for thermal analysis of this compound.

Conclusion and Recommendations

This compound exhibits moderate thermal stability, with an experimentally determined melting point of 140-142°C and decomposition occurring before its theoretical boiling point. The decomposition is expected to proceed via decarboxylation and dehydration, yielding carbon dioxide, water, and smaller organic fragments.

A significant gap in the current literature is the absence of specific TGA and DSC data for this compound. It is strongly recommended that researchers working with this compound perform the thermal analyses detailed in this guide to establish a definitive thermal profile. This data is essential for developing robust and safe protocols for its use in pharmaceutical manufacturing and other applications where temperature control is critical. Understanding the precise onset of decomposition and the nature of the degradation products will ensure product quality, stability, and safety.

References

Synonyms and alternative names for Methyltartronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyltartronic acid, also known as Isomalic acid. It covers its chemical identity, physicochemical properties, and potential biological significance, with a focus on data relevant to research and development.

Chemical Identity: Synonyms and Alternative Names

This compound is a dicarboxylic acid that is structurally related to tartronic acid and malic acid. It is scientifically known by its IUPAC name, 2-hydroxy-2-methylpropanedioic acid. Due to its various representations in chemical literature and databases, a clear understanding of its synonyms and identifiers is crucial for comprehensive research.

Nomenclature Type Value Reference
IUPAC Name 2-hydroxy-2-methylpropanedioic acid
Synonyms Isomalic acid, 2-Hydroxy-2-methylmalonic acid, DL-Methyltartronic acid
CAS Registry Number 595-98-2, 595-48-2
Molecular Formula C₄H₆O₅
Molecular Weight 134.09 g/mol
InChI Key LNRVTEQEGXVMEF-UHFFFAOYSA-N

Physicochemical Properties

Precise experimental data on the physicochemical properties of this compound are not abundantly available in the public domain. The following table summarizes available data, including some estimated values which should be considered with caution. For comparison, data for the related compound Tartronic acid is also provided where available.

Property This compound (Value) Tartronic Acid (Value for Comparison) Reference
Melting Point ~142 °C (estimate)158-160 °C (decomposes)
Boiling Point ~167.16 °C (estimate)-
Density ~1.25 g/cm³ (estimate)-
pKa₁ ~2.33 (estimate)2.42
pKa₂ ~4.55 (estimate)4.54
Water Solubility SolubleSoluble in water and alcohol

Spectral Data

Spectral data is essential for the identification and characterization of this compound. While raw spectral data is not provided here, the following summarizes the available information.

  • Infrared (IR) Spectroscopy: The National Institute of Standards and Technology (NIST) database contains a gas-phase IR spectrum for this compound. This spectrum would be characterized by strong absorptions corresponding to the O-H stretches of the carboxylic acid and alcohol groups, as well as the C=O stretch of the carboxylic acid groups.

  • Mass Spectrometry (MS): An electron ionization mass spectrum is available in the NIST database. The fragmentation pattern would be key to confirming the molecular structure. Expected fragments would arise from the loss of water, carbon dioxide, and cleavage of the carbon-carbon bonds.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and analysis of this compound are not extensively published. However, based on its chemical structure, the following general methodologies would be applicable.

Synthesis

A potential synthetic route to this compound is the oxidation of methylmalonic acid.

Hypothetical Protocol for Oxidation of Methylmalonic Acid:

  • Reaction Setup: Dissolve methylmalonic acid in a suitable aqueous solvent. The reaction vessel should be equipped with a stirrer and temperature control.

  • Oxidizing Agent: A suitable oxidizing agent, such as hydrogen peroxide with a catalyst (e.g., a tungstate salt), would be added dropwise to the solution while maintaining a controlled temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Purification: Upon completion, the reaction mixture would be subjected to a standard aqueous workup. This may involve quenching any remaining oxidizing agent, followed by extraction of the product into an organic solvent. Purification of the crude product could be achieved by recrystallization from a suitable solvent system or by column chromatography.

Purification

For purification of this compound, recrystallization is a likely method.

General Recrystallization Protocol:

  • Solvent Selection: A suitable solvent or solvent mixture would be one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: The crude this compound is dissolved in the minimum amount of the hot solvent.

  • Decolorization: If colored impurities are present, a small amount of activated charcoal can be added to the hot solution and then removed by hot filtration.

  • Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then potentially cooled further in an ice bath to induce crystallization.

  • Isolation: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried under vacuum.

Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of this compound.

General HPLC Method Parameters:

  • Column: A reverse-phase C18 column is commonly used for the analysis of organic acids.

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a low pH to suppress ionization) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is typically used for carboxylic acids.

  • Quantification: Quantification can be achieved by using a calibration curve prepared from standards of known concentration.

Biological Significance and Metabolic Pathways

While the specific biological role of this compound is not well-established, its structural similarity to other key metabolites suggests potential involvement in metabolic pathways. Notably, the accumulation of organic acids is a hallmark of several inborn errors of metabolism. It is hypothesized that this compound (as Isomalic acid) could be an intermediate or a biomarker in certain metabolic disorders.

Putative Role in Inborn Errors of Metabolism

Inborn errors of metabolism are genetic disorders that result in deficient or absent enzyme activity, leading to the accumulation of specific metabolites. The presence of unusual organic acids in blood and urine is often diagnostic for these conditions. Given its structure, it is plausible that this compound could accumulate in disorders affecting branched-chain amino acid metabolism or other related pathways.

Below is a hypothetical workflow for the investigation of this compound as a potential biomarker for an inborn error of metabolism.

experimental_workflow cluster_patient_sample Patient Sample Analysis cluster_analytical Analytical Chemistry cluster_data Data Interpretation cluster_diagnosis Clinical Correlation patient Patient with Suspected Metabolic Disorder sample Urine/Blood Sample Collection patient->sample extraction Organic Acid Extraction sample->extraction gcms GC-MS Analysis of Organic Acids extraction->gcms lcms LC-MS/MS for Targeted Analysis gcms->lcms Confirmation identification Identification of Elevated this compound lcms->identification quantification Quantification of Levels identification->quantification diagnosis Diagnosis of a Specific Inborn Error of Metabolism quantification->diagnosis

Workflow for Investigating this compound as a Biomarker.

Hypothesized Metabolic Pathway

The following diagram illustrates a hypothetical metabolic pathway where a metabolic block could lead to the accumulation of this compound. This is a simplified representation for illustrative purposes and requires experimental validation.

metabolic_pathway cluster_pathway Hypothetical Metabolic Pathway precursor Metabolic Precursor (e.g., from amino acid catabolism) enzyme1 Enzyme 1 precursor->enzyme1 intermediate Intermediate Metabolite mta This compound (Isomalic Acid) intermediate->mta Alternative shunt pathway due to metabolic block enzyme2 Enzyme 2 (Deficient) intermediate->enzyme2 enzyme1->intermediate product Downstream Metabolite enzyme2->product enzyme2->product Blocked Step

Hypothesized Pathway Leading to this compound Accumulation.

Conclusion

This compound is a compound with several synonyms, the most common being Isomalic acid and its IUPAC name, 2-hydroxy-2-methylpropanedioic acid. While detailed experimental data is somewhat limited in publicly accessible literature, its structural characteristics allow for the application of standard organic chemistry techniques for its synthesis, purification, and analysis. Its potential role as a biomarker in inborn errors of metabolism warrants further investigation, which could open new avenues for the diagnosis and understanding of these complex genetic disorders. This guide serves as a foundational resource for researchers and professionals in the field, highlighting the current state of knowledge and identifying areas for future research.

Methodological & Application

Synthesis of Methyltartronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of methyltartronic acid, also known as 2-hydroxy-2-methylpropanedioic acid or isomalic acid. The methods described herein are based on established chemical transformations and provide a framework for the laboratory-scale preparation of this valuable organic compound.

Introduction

This compound is a substituted dicarboxylic acid with potential applications in various fields, including as a building block in the synthesis of more complex molecules and as a subject of study in metabolic research. Its synthesis requires careful control of reaction conditions to achieve the desired product and avoid unwanted side reactions, such as decarboxylation. The primary synthetic strategy involves the preparation of a diester precursor, diethyl 2-hydroxy-2-methylmalonate, followed by its hydrolysis to the final diacid product.

Synthetic Pathways

The synthesis of this compound can be conceptually divided into two main stages:

  • Formation of a Diester Precursor: The synthesis of diethyl 2-hydroxy-2-methylmalonate is a key step. This can be achieved through the hydroxylation of a suitable methylmalonate derivative.

  • Hydrolysis to this compound: The diester is then hydrolyzed under controlled conditions to yield the final dicarboxylic acid.

A logical workflow for the synthesis is outlined below:

SynthesisWorkflow cluster_0 Synthesis of Diethyl 2-hydroxy-2-methylmalonate cluster_1 Hydrolysis to this compound Start Diethyl Malonate Methylation Methylation Start->Methylation NaH, CH3I Hydroxylation Hydroxylation Methylation->Hydroxylation Oxidizing Agent Intermediate Diethyl 2-hydroxy-2-methylmalonate Hydroxylation->Intermediate Hydrolysis Controlled Hydrolysis Intermediate->Hydrolysis Acid or Base Product This compound Hydrolysis->Product

Caption: General workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the expected quantitative data for the key steps in the synthesis of this compound, based on typical yields for analogous reactions.

StepReactionStarting MaterialProductTypical Yield (%)Key Conditions
1MethylationDiethyl malonateDiethyl methylmalonate79-83Sodium ethoxide, Methyl iodide
2HydroxylationDiethyl methylmalonateDiethyl 2-hydroxy-2-methylmalonateVariesTo be determined by experimental optimization
3HydrolysisDiethyl 2-hydroxy-2-methylmalonateThis compoundVariesControlled acidic or basic conditions

Experimental Protocols

Method 1: Synthesis of Diethyl Methylmalonate (Precursor)

This protocol is adapted from standard procedures for the alkylation of malonic esters.

Materials:

  • Diethyl malonate

  • Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

  • Methyl iodide (CH₃I)

  • Anhydrous diethyl ether or ethanol

  • Hydrochloric acid (HCl), dilute

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place a dispersion of sodium hydride in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Add diethyl malonate dropwise to the stirred suspension of sodium hydride.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture again in an ice bath and add methyl iodide dropwise.

  • After the addition of methyl iodide, remove the ice bath and stir the mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and add dilute hydrochloric acid to dissolve any remaining sodium salts.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain crude diethyl methylmalonate.

  • Purify the crude product by vacuum distillation.

Method 2: Hydroxylation of Diethyl Methylmalonate (Conceptual)

Potential Reagents for Hydroxylation:

  • Davis oxaziridine reagents

  • Molecular oxygen with a suitable catalyst

  • Other electrophilic oxygen sources

General Procedure (to be optimized):

  • Dissolve diethyl methylmalonate in a suitable anhydrous solvent (e.g., THF, dichloromethane) in a reaction vessel under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a strong, non-nucleophilic base (e.g., LDA, LiHMDS) dropwise to generate the enolate.

  • After enolate formation, add a solution of the chosen hydroxylating agent (e.g., a Davis oxaziridine) dropwise at the same low temperature.

  • Allow the reaction to proceed at low temperature for a specified time, monitoring the progress by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic extracts, dry over an anhydrous salt, and remove the solvent under reduced pressure.

  • Purify the resulting diethyl 2-hydroxy-2-methylmalonate by column chromatography.

Method 3: Hydrolysis of Diethyl 2-hydroxy-2-methylmalonate to this compound

This protocol is based on the general procedure for the hydrolysis of esters, with a critical consideration for the instability of the product.[1]

Materials:

  • Diethyl 2-hydroxy-2-methylmalonate

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) solution

  • Water

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Acidic Hydrolysis:

    • Dissolve diethyl 2-hydroxy-2-methylmalonate in an aqueous solution of hydrochloric acid.

    • Heat the mixture under reflux for a controlled period. Crucially, the reaction must be monitored closely to prevent decarboxylation of the product.

    • Cool the reaction mixture and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

    • Carefully evaporate the water from the aqueous layer under reduced pressure at a low temperature to isolate the this compound.

  • Basic Hydrolysis:

    • Dissolve diethyl 2-hydroxy-2-methylmalonate in an aqueous solution of sodium hydroxide.

    • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and acidify it carefully with cold, dilute hydrochloric acid to a pH of approximately 2.

    • Extract the acidified solution with an organic solvent.

    • Dry the organic extracts and remove the solvent under reduced pressure at a low temperature to yield this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound from diethyl malonate involves a series of logical chemical transformations. The following diagram illustrates the relationship between the key reactants, intermediates, and the final product.

logical_relationship diethyl_malonate Diethyl Malonate enolate Malonate Enolate diethyl_malonate->enolate Base diethyl_methylmalonate Diethyl Methylmalonate enolate->diethyl_methylmalonate Methyl Iodide methylmalonate_enolate Methylmalonate Enolate diethyl_methylmalonate->methylmalonate_enolate Base diethyl_hydroxy_methylmalonate Diethyl 2-hydroxy-2-methylmalonate methylmalonate_enolate->diethyl_hydroxy_methylmalonate Hydroxylating Agent methyltartronic_acid This compound diethyl_hydroxy_methylmalonate->methyltartronic_acid Hydrolysis

Caption: Key transformations in the synthesis of this compound.

Conclusion

The synthesis of this compound is a multi-step process that requires careful execution, particularly in the hydroxylation and final hydrolysis steps, due to the potential for side reactions. The protocols provided here offer a foundation for researchers to produce this compound. It is recommended that the hydroxylation step be thoroughly optimized to achieve satisfactory yields. Further research into more direct and stable synthetic routes would be beneficial for making this compound more readily accessible.

References

Application Notes & Protocol for the Isolation of Methyltartronic Acid from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches have not revealed any documented natural sources of Methyltartronic acid (2-hydroxy-2-methylpropanedioic acid). Therefore, the following protocol is a generalized and hypothetical procedure based on established methods for the isolation of structurally similar small, polar dicarboxylic acids from natural matrices such as plant tissues or microbial fermentation broths. This protocol should be considered a template and would require significant optimization should a natural source of this compound be identified.

Introduction

This compound is a dicarboxylic acid of potential interest in various fields of chemical and pharmaceutical research. Its structure, featuring a chiral center and multiple functional groups, makes it an attractive building block for synthesis. While its natural occurrence is not established, the isolation of analogous small organic acids from plants and microorganisms is a common practice. This document provides a comprehensive, hypothetical protocol for the isolation and purification of this compound from a generalized natural source, intended to serve as a foundational methodology for researchers.

The proposed workflow involves initial extraction from the source material, followed by purification steps including liquid-liquid extraction to partition the acidic components, ion-exchange chromatography for separation based on charge, and final crystallization to obtain the purified compound.

Hypothetical Experimental Workflow

Workflow cluster_0 Sample Preparation & Extraction cluster_1 Purification cluster_2 Final Product Start Natural Source (e.g., Plant Material or Fermentation Broth) Homogenize Homogenization / Lysis Start->Homogenize Solvent_Extract Solvent Extraction (e.g., 80% Methanol) Homogenize->Solvent_Extract Filter_Concentrate Filtration & Concentration (Rotary Evaporation) Solvent_Extract->Filter_Concentrate LLE Liquid-Liquid Extraction (Acid-Base Partitioning) Filter_Concentrate->LLE Crude Extract Ion_Exchange Anion-Exchange Chromatography LLE->Ion_Exchange Elution Elution with Salt Gradient Ion_Exchange->Elution Desalting Desalting Step Elution->Desalting Crystallization Crystallization Desalting->Crystallization Purified Fractions Characterization Characterization (HPLC, MS, NMR) Crystallization->Characterization Final_Product Pure this compound Characterization->Final_Product LLE Crude_Extract Crude Aqueous Extract Acidify Adjust pH to 2-3 with 1M HCl Crude_Extract->Acidify Add_EtOAc Add Ethyl Acetate (1:1 v/v) Acidify->Add_EtOAc Separate_Phases Separate Layers in Funnel Add_EtOAc->Separate_Phases Aqueous_Phase Aqueous Phase (Discard) Separate_Phases->Aqueous_Phase Lower Layer Organic_Phase Organic Phase (Contains Protonated Acids) Separate_Phases->Organic_Phase Upper Layer Back_Extract Extract with NaHCO3 solution (pH 8-9) Organic_Phase->Back_Extract Separate_Phases2 Separate Layers Back_Extract->Separate_Phases2 Organic_Phase2 Organic Phase (Discard) Separate_Phases2->Organic_Phase2 Upper Layer Aqueous_Phase2 Aqueous Phase (Contains Deprotonated Acid Salt) Separate_Phases2->Aqueous_Phase2 Lower Layer Final_Acidify Acidify to pH 2-3 with 1M HCl Aqueous_Phase2->Final_Acidify Final_Product Aqueous Solution of Partially Purified Acid Final_Acidify->Final_Product

Application Notes and Protocols for the Quantification of Methyltartronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltartronic acid, also known as 2-hydroxy-2-methylpropanedioic acid, is a small dicarboxylic acid. Accurate and sensitive quantification of this compound is crucial in various research areas, including metabolic studies and as a potential biomarker. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Techniques

Two primary analytical techniques are presented for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method suitable for routine quantification in relatively simple matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation: A highly sensitive and specific method, ideal for complex biological matrices and trace-level quantification. Derivatization is mandatory to increase the volatility of the analyte.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note

This method describes the quantification of this compound using reversed-phase HPLC with UV detection. The principle of ion suppression reversed-phase chromatography is employed to achieve good retention and peak shape for this polar acidic analyte. By lowering the pH of the mobile phase, the ionization of the carboxylic acid groups is suppressed, leading to increased retention on a nonpolar stationary phase.

Quantitative Data Summary

ParameterPerformance
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Linearity (R²)> 0.999
Recovery95 - 105%
Precision (%RSD)< 2%
Experimental Protocol: HPLC-UV

1. Instrumentation and Materials

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH)

    • This compound reference standard

  • Sample Diluent: Mobile Phase A

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: Isocratic elution with 95% Mobile Phase A and 5% Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in the sample diluent.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh or measure the sample.

    • Dissolve the sample in the sample diluent to an expected concentration within the calibration range.

    • Vortex to ensure complete dissolution.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare this compound Standards Filter Filter through 0.45 µm Syringe Filter Standard->Filter Sample Prepare Sample Solution Sample->Filter Inject Inject 10 µL into HPLC Filter->Inject Separate C18 Column Separation (Isocratic, 30°C) Inject->Separate Detect UV Detection at 210 nm Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Sample Concentration Calibrate->Quantify

Caption: Workflow for this compound quantification by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

Application Note

This method provides a highly sensitive and selective approach for the quantification of this compound in complex matrices. Due to its low volatility, this compound requires a derivatization step to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. Silylation, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is a common and effective derivatization technique for compounds containing hydroxyl and carboxyl functional groups. The resulting trimethylsilyl (TMS) derivative is then analyzed by GC-MS.

Quantitative Data Summary

ParameterPerformance
Limit of Detection (LOD)5 ng/mL
Limit of Quantification (LOQ)15 ng/mL
Linearity (R²)> 0.998
Recovery90 - 110%
Precision (%RSD)< 5%
Experimental Protocol: GC-MS with Silylation

1. Instrumentation and Materials

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Reagents:

    • Pyridine (anhydrous)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • This compound reference standard

    • An appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample).

    • Nitrogen gas for drying.

2. Derivatization Procedure (Silylation)

  • Drying: Transfer a known volume of the sample or standard solution to a GC vial insert and evaporate to complete dryness under a gentle stream of nitrogen. It is critical to remove all water as it interferes with the silylation reaction.

  • Methoximation (Optional, for samples containing aldehydes/ketones): Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried residue. Incubate at 60°C for 30 minutes. This step is generally not necessary for pure this compound but is recommended for complex biological samples to prevent multiple derivatives from other metabolites.

  • Silylation: Add 50 µL of BSTFA with 1% TMCS to the dried residue. Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

3. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 50 - 600 (for qualitative analysis) or Selected Ion Monitoring (SIM) for quantitative analysis. For the TMS derivative of this compound, characteristic ions should be selected for quantification and confirmation.

4. Data Analysis

  • Identify the peak corresponding to the TMS derivative of this compound based on its retention time and mass spectrum.

  • For quantitative analysis, use the peak area ratio of the target analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

GC-MS with Silylation Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Dry Evaporate Sample to Dryness Silylate Add BSTFA + 1% TMCS Heat at 70°C for 60 min Dry->Silylate Inject Inject into GC-MS Silylate->Inject Separate DB-5ms Column Separation (Temperature Program) Inject->Separate Detect Mass Spectrometry (EI) Separate->Detect Identify Identify TMS-Derivative Peak Detect->Identify Quantify Quantify using Internal Standard Identify->Quantify

Caption: Workflow for this compound quantification by GC-MS.

Application Note: Separation of Methyltartronic Acid using Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyltartronic acid (2-hydroxy-2-methylpropanedioic acid) is a small, polar organic acid.[1] Accurate and reliable quantification of this compound is crucial in various research and development settings, including metabolic studies and as a potential impurity in drug synthesis. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and reproducibility.[2][3]

This application note details a reversed-phase HPLC (RP-HPLC) method for the separation of this compound. RP-HPLC is a widely used chromatographic technique that separates molecules based on their hydrophobicity.[4][5] For the analysis of polar organic acids like this compound, which have limited retention on traditional C18 stationary phases, specific column chemistries and mobile phase conditions are required for optimal separation.[6][7] This protocol provides a starting point for researchers and drug development professionals for the analysis of this compound in various sample matrices.

Experimental Protocols

The following protocol outlines the steps for sample preparation, standard preparation, and HPLC analysis for the separation of this compound.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Phosphoric acid (H₃PO₄, analytical grade)

  • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)

2. Instrumentation

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Chromatographic Conditions

A reversed-phase C18 column is a common choice for the separation of organic acids.[2][8][9] An acidic mobile phase is employed to suppress the ionization of the carboxylic acid groups, thereby increasing their hydrophobicity and retention on the non-polar stationary phase.

ParameterCondition
HPLC Column C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase 0.02 M Potassium Dihydrogen Phosphate in Water (pH adjusted to 2.5 with Phosphoric Acid) : Acetonitrile (98:2, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection UV at 210 nm
Run Time 15 minutes

4. Preparation of Solutions

  • Mobile Phase Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 2.5 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas using a sonicator for 15 minutes. Prepare the final mobile phase by mixing 980 mL of the phosphate buffer with 20 mL of acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For aqueous samples, filter through a 0.45 µm syringe filter before injection. For more complex matrices, a suitable extraction method (e.g., solid-phase extraction) may be required to remove interfering substances.

Experimental Workflow

The logical flow of the experimental procedure is depicted in the diagram below.

G Experimental Workflow for this compound Analysis cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Preparation analysis HPLC Analysis data Data Processing mob_phase Mobile Phase Preparation equilibration System Equilibration mob_phase->equilibration std_prep Standard Preparation injection Sample/Standard Injection std_prep->injection sample_prep Sample Preparation sample_prep->injection equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection (210 nm) separation->detection peak_integration Peak Integration detection->peak_integration cal_curve Calibration Curve Generation peak_integration->cal_curve quantification Quantification peak_integration->quantification cal_curve->quantification

Caption: Workflow for HPLC analysis of this compound.

Data Presentation

The performance of the HPLC method should be evaluated based on several key parameters. The following table summarizes the expected quantitative data for the analysis of this compound using the described method.

ParameterExpected Value
Retention Time (min) 4.5 - 6.5
Tailing Factor 0.9 - 1.5
Theoretical Plates > 2000
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Conclusion

This application note provides a comprehensive protocol for the separation and quantification of this compound using reversed-phase HPLC with UV detection. The described method is simple, reliable, and can be readily implemented in a laboratory setting for routine analysis. The provided experimental conditions and performance expectations serve as a robust starting point for method development and validation for researchers, scientists, and drug development professionals. Further optimization of the mobile phase composition, pH, and column temperature may be necessary depending on the specific sample matrix and analytical requirements.

References

Gas chromatography-mass spectrometry (GC-MS) of Methyltartronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the analysis of Methyltartronic acid using gas chromatography-mass spectrometry (GC-MS) is presented below, tailored for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols, summarizing quantitative data and experimental methodologies.

Application Note: Analysis of this compound by GC-MS

Introduction

This compound, also known as 2-hydroxy-2-methylpropanedioic acid, is a small dicarboxylic acid. Its analysis is crucial in various research areas, including metabolomics and drug development, to understand biochemical pathways and identify potential disease biomarkers. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to the low volatility of organic acids like this compound, a derivatization step is necessary to convert them into more volatile and thermally stable compounds suitable for GC-MS analysis.[1][2] This application note details a comprehensive protocol for the analysis of this compound using GC-MS following trimethylsilyl (TMS) derivatization.

Principle

The method involves a two-step derivatization process. First, the keto group of this compound is protected by methoximation, followed by the silylation of the hydroxyl and carboxyl groups using a trimethylsilylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1] The resulting TMS derivative is then analyzed by GC-MS. Separation is achieved on a gas chromatography column, and the eluting compound is subsequently ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification and quantification.

Experimental Protocols

1. Materials and Reagents

  • This compound standard

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is recommended for the most accurate quantification. If unavailable, a structurally similar compound not present in the sample can be used.

  • Pyridine

  • Methoxyamine hydrochloride

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvents: Acetonitrile, Dichloromethane (DCM), all analytical grade

2. Standard and Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like water or methanol. Create a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).[3][4] Spike each calibration standard with a fixed concentration of the internal standard.

  • Sample Preparation (e.g., from biological fluid):

    • To 100 µL of the sample (e.g., plasma, urine, cell culture medium), add a known amount of the internal standard.

    • Perform a protein precipitation step if necessary (e.g., by adding cold methanol or acetonitrile).

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

3. Derivatization Procedure

This protocol is adapted from a standard method for the derivatization of organic acids.[1]

  • To the dried residue of the standard or sample, add 20 µL of methoxyamine hydrochloride solution (20 mg/mL in pyridine).

  • Vortex and incubate at 30°C for 90 minutes to protect the keto groups.[1]

  • Add 40 µL of MSTFA with 1% TMCS.

  • Vortex and incubate at 70°C for 30-60 minutes to form the trimethylsilyl derivatives.[4]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

4. GC-MS Instrumentation and Parameters

The following parameters provide a starting point and should be optimized for the specific instrument and column used.

Parameter Setting
Gas Chromatograph Agilent 6890 or similar
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Split/Splitless, operated in splitless mode
Injector Temperature 280°C
Carrier Gas Helium at a constant flow rate of 1 mL/min
Oven Program Initial temperature 70°C, hold for 2 min, ramp at 5°C/min to 300°C, hold for 5 min
Mass Spectrometer Agilent 5973 or similar single quadrupole or ion trap
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Scan Range m/z 50-600

Data Presentation

Quantitative Analysis

Table 1: Expected Quantitative Data for this compound-TMS Derivative

Parameter Value Notes
Expected Retention Time VariableHighly dependent on the GC column and temperature program.
Quantifier Ion (m/z) To be determinedLikely a high mass, specific fragment ion.
Qualifier Ions (m/z) To be determinedUsed to confirm the identity of the compound.
Limit of Detection (LOD) 0.01 - 0.5 µg/mLEstimated based on similar organic acids.[4]
Limit of Quantification (LOQ) 0.05 - 1.5 µg/mLEstimated based on similar organic acids.[4]
Linear Range 0.1 - 100 µg/mLTypical range for this type of analysis.[3]

Note: The exact m/z values for the quantifier and qualifier ions for the TMS derivative of this compound need to be determined experimentally by injecting a derivatized standard. The fragmentation pattern is expected to be similar to that of the tartronic acid 3TMS derivative, which shows characteristic ions.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample or Standard Add_IS Add Internal Standard Sample->Add_IS Dry Evaporate to Dryness Add_IS->Dry Methoximation Methoximation (Methoxyamine HCl, 30°C, 90 min) Dry->Methoximation Silylation Silylation (MSTFA, 70°C, 30-60 min) Methoximation->Silylation GC_Injection Inject into GC-MS Silylation->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway M This compound-3TMS Derivative (Molecular Ion, M+) M_minus_15 [M-15]+ (Loss of CH3) M->M_minus_15 M_minus_117 [M-117]+ (Loss of COOTMS) M->M_minus_117 Fragment_ions Other Characteristic Fragment Ions M_minus_15->Fragment_ions M_minus_117->Fragment_ions

Caption: Proposed fragmentation pathway for TMS-derivatized this compound.

References

Application Notes and Protocols for the Derivatization of Methyltartronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltartronic acid, also known as hydroxymethylmalonic acid, is a small, polar organic acid that plays a role in various metabolic pathways. Its accurate quantification in biological matrices is crucial for metabolic research and drug development. However, its high polarity, low volatility, and poor ionization efficiency pose significant analytical challenges. Chemical derivatization is an essential sample preparation step to overcome these challenges, enabling sensitive and robust analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (HPLC-MS).

This document provides detailed protocols for the derivatization of this compound for both GC-MS and HPLC-MS analysis. The GC-MS method is based on a two-step esterification and silylation procedure to derivatize both the carboxylic acid and hydroxyl functional groups, rendering the molecule suitable for gas chromatography. The HPLC-MS protocol describes a derivatization strategy to enhance chromatographic retention and ionization efficiency in liquid chromatography.

GC-MS Analysis: Two-Step Esterification and Silylation Protocol

This protocol is designed for the derivatization of this compound in biological samples for quantitative analysis by GC-MS. The method involves an initial esterification of the carboxylic acid groups followed by silylation of the hydroxyl group. This two-step approach is particularly effective for hydroxy-dicarboxylic acids.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Biological Sample (e.g., Urine, Plasma) extraction Liquid-Liquid or Solid-Phase Extraction start->extraction Isolate Organic Acids drying Evaporation to Dryness extraction->drying Remove Solvent esterification Step 1: Esterification (e.g., 14% BF3 in n-butanol, 100°C, 60 min) drying->esterification Derivatize Carboxyl Groups silylation Step 2: Silylation (e.g., BSTFA, 70°C, 30 min) esterification->silylation Derivatize Hydroxyl Group gcms GC-MS Analysis silylation->gcms Inject Derivatized Sample data Data Processing & Quantification gcms->data

Workflow for GC-MS analysis of this compound.
Materials and Reagents

  • This compound standard

  • Internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample)

  • Sample matrix (e.g., urine, plasma)

  • Boron trifluoride in n-butanol (14% w/v)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Hexane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Nitrogen gas for evaporation

  • Heating block or oven

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Protocol
  • Sample Preparation and Extraction:

    • For liquid samples like urine or plasma, perform an extraction to isolate the organic acids. This can be achieved through liquid-liquid extraction with a solvent like ethyl acetate or through solid-phase extraction (SPE) using an appropriate sorbent.

    • To a known volume of the sample (e.g., 100 µL), add the internal standard.

    • After extraction, evaporate the organic solvent to complete dryness under a gentle stream of nitrogen.

  • Step 1: Esterification of Carboxylic Acid Groups:

    • To the dried residue, add 100 µL of 14% boron trifluoride in n-butanol.

    • Seal the reaction vial tightly and heat at 100°C for 60 minutes.

    • Cool the vial to room temperature.

    • Evaporate the reagent under a stream of nitrogen.

  • Step 2: Silylation of the Hydroxyl Group:

    • To the dried, esterified sample, add 50 µL of pyridine and 50 µL of BSTFA (with 1% TMCS).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample into the GC-MS system.

    • Use a suitable temperature program to separate the analytes. A typical program might start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • The mass spectrometer should be operated in electron ionization (EI) mode, and data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Quantitative Data for GC-MS Derivatization of Dicarboxylic Acids

The following table summarizes typical conditions and performance data for the derivatization of small dicarboxylic acids using silylation with BSTFA, which is a common and effective method.[1][2]

ParameterValue/ConditionReference
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[1][2]
Catalyst 1% Trimethylchlorosilane (TMCS) in BSTFA
Reaction Temperature 70 - 80°C[3]
Reaction Time 30 - 60 minutes[3]
Detection Limit ≤ 2 ng/m³ (for atmospheric aerosol samples)[1][2]
Reproducibility (RSD%) ≤ 10%[1][2]

HPLC-MS Analysis: Derivatization for Enhanced Sensitivity

For HPLC-MS analysis, derivatization aims to improve the chromatographic retention of polar analytes on reversed-phase columns and to enhance their ionization efficiency, typically in positive electrospray ionization (ESI) mode.

Experimental Workflow for HPLC-MS Analysis

HPLCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Biological Sample extraction Protein Precipitation/Extraction start->extraction drying Evaporation to Dryness extraction->drying derivatization Derivatization Reaction (e.g., 4-BNMA, EDC, 60°C, 45 min) drying->derivatization quenching Quenching Reaction derivatization->quenching hplcms HPLC-MS/MS Analysis quenching->hplcms data Data Processing & Quantification hplcms->data

Workflow for HPLC-MS analysis of this compound.
Materials and Reagents

  • This compound standard

  • Internal standard

  • 4-bromo-N-methylbenzylamine (4-BNMA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Pyridine or N,N-Diisopropylethylamine (DIPEA) as a base catalyst

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Formic acid

  • HPLC-MS/MS system with a reversed-phase column (e.g., C18)

Protocol
  • Sample Preparation:

    • Extract organic acids from the biological matrix as described in the GC-MS protocol.

    • Evaporate the sample to dryness.

  • Derivatization Reaction:

    • Reconstitute the dried sample in a suitable solvent (e.g., 50 µL of ACN:water 50:50).

    • Add 50 µL of 10 mM 4-BNMA solution.

    • Add 25 µL of 1 M EDC solution.

    • Add a base catalyst such as pyridine or DIPEA.

    • Vortex the mixture and incubate at 60°C for 45 minutes.

  • Quenching the Reaction:

    • After incubation, cool the sample to room temperature.

    • Quench the reaction by adding a small volume of formic acid (e.g., 10 µL of 2% formic acid).

  • HPLC-MS/MS Analysis:

    • Inject an appropriate volume of the derivatized sample onto the HPLC-MS/MS system.

    • Use a reversed-phase C18 column with a gradient elution, for example, using a mobile phase of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • The mass spectrometer should be operated in positive ESI mode with multiple reaction monitoring (MRM) for quantification. The precursor ion will be the protonated derivatized molecule, and product ions will result from the fragmentation of the derivatizing agent and the analyte.

Quantitative Data for HPLC-MS Derivatization of Dicarboxylic Acids

The following table provides typical reaction conditions for the derivatization of dicarboxylic acids for HPLC-MS analysis using a charge-reversal derivatizing agent.[4]

ParameterValue/ConditionReference
Derivatization Reagent 4-bromo-N-methylbenzylamine (4-BNMA) or similar[4]
Coupling Agent N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)[4]
Base Catalyst N,N-Diisopropylethylamine (DIPEA) or Pyridine
Reaction Temperature 60°C[4]
Reaction Time 30 - 45 minutes[4]
Detection Mode Positive Electrospray Ionization (ESI) MS/MS[4]
Limit of Detection (LOD) 0.2 - 44 µg/L (analyte dependent)[4]

Conclusion

The choice between GC-MS and HPLC-MS for the analysis of this compound will depend on the specific requirements of the study, including sensitivity needs, sample throughput, and available instrumentation. The provided protocols offer robust starting points for the development of validated analytical methods. For GC-MS, a two-step esterification and silylation is recommended to derivatize both functional groups of this compound. For HPLC-MS, derivatization with an agent like 4-BNMA can significantly improve sensitivity and chromatographic performance. It is important to note that these protocols may require optimization for specific sample matrices and analytical instrumentation. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

References

Application of Methyltartronic Acid in Organic Synthesis: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, the application of methyltartronic acid (also known as 2-hydroxy-2-methylpropanedioic acid) in organic synthesis appears to be a largely unexplored area. While its structural similarity to the versatile chiral building block, tartaric acid, suggests potential utility in stereoselective synthesis, there is a notable absence of detailed experimental protocols, quantitative data, and specific examples of its use as a chiral auxiliary, a starting material for complex natural products, or in the catalysis of asymmetric reactions.

This compound is a dicarboxylic acid containing a quaternary chiral center. In principle, this structure could offer unique stereochemical control in organic transformations. However, the available literature primarily focuses on its role as a metabolite and its detection as a biomarker for certain inborn errors of metabolism. Its synthetic preparation, typically through the oxidation of methylmalonic acid or from glycerol, is documented, but its subsequent reactivity and application in synthetic organic chemistry are not well-established.

In contrast, the diastereomer, tartaric acid, is a cornerstone of asymmetric synthesis, widely employed as a chiral resolving agent, a chiral auxiliary, and a precursor for a vast array of chiral ligands and natural products. The extensive body of literature on tartaric acid highlights the potential that a similarly functionalized, yet structurally distinct, molecule like this compound could hold.

The lack of published research on the synthetic applications of this compound prevents the creation of detailed application notes and protocols as requested. Key information that is currently unavailable includes:

  • Specific examples of stereoselective reactions where this compound or its derivatives are used to control the formation of chiral centers.

  • Quantitative data such as chemical yields, diastereomeric ratios, and enantiomeric excesses for any such reactions.

  • Detailed experimental protocols outlining reaction conditions, purification methods, and characterization of products derived from this compound.

  • Information on reaction mechanisms or signaling pathways where this compound plays a key role.

Due to this absence of foundational research, it is not possible to provide the requested tables of quantitative data, detailed experimental methodologies, or diagrams of experimental workflows. Further research into the reactivity and stereochemical influence of this compound is required before its potential in organic synthesis can be fully realized and documented. Researchers and drug development professionals interested in novel chiral building blocks may find the exploration of this compound's synthetic utility a promising, albeit undeveloped, field of study.

Application Notes and Protocols: Exploring Methyltartronic Acid as a Novel Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast chemical space available for drug discovery, the identification and utilization of novel building blocks are paramount to accessing new intellectual property and developing drug candidates with improved properties. Methyltartronic acid, also known as 2-hydroxy-2-methylpropanedioic acid, is a small, chiral molecule that remains a largely unexplored scaffold in medicinal chemistry.[1] Its unique combination of a quaternary stereocenter, a hydroxyl group, and two carboxylic acid moieties presents a compelling opportunity for the generation of diverse and structurally complex molecules.

These application notes provide a comprehensive overview of the potential of this compound as a versatile building block in drug discovery. We will explore its chemical properties, propose its application in fragment-based drug discovery (FBDD) and lead optimization, and provide detailed, albeit prospective, experimental protocols for its incorporation into drug-like molecules.

Chemical Properties and Synthetic Potential

This compound possesses a unique set of chemical features that make it an attractive starting point for chemical library synthesis.

PropertyDescriptionReference
Chemical Formula C4H6O5[1]
Molecular Weight 134.0874 g/mol [1]
CAS Number 595-98-2[1]
Key Functional Groups Tertiary alcohol, Gem-dicarboxylic acid
Chirality Possesses a chiral center at the C2 position

The presence of multiple functional groups allows for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives. The gem-dicarboxylic acid moiety can be selectively mono-esterified or amidated, providing a handle for further diversification. The tertiary alcohol can be functionalized or used to influence the conformation of the molecule.

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of novel hit compounds.[2][3][4] Small, low molecular weight fragments are screened for weak binding to a biological target, and then iteratively grown or linked to generate more potent leads.[5] this compound, with a molecular weight of 134.0874 g/mol , fits the "Rule of Three" for fragment-based screening.

Hypothetical FBDD Workflow:

The following diagram illustrates a potential workflow for utilizing this compound in an FBDD campaign.

FBDD_Workflow cluster_0 Fragment Library Preparation cluster_1 Biophysical Screening cluster_2 Hit Validation & Characterization cluster_3 Hit-to-Lead Optimization Lib_Prep Synthesis of this compound Derivatives Screening Screening against Target Protein (e.g., SPR, NMR) Lib_Prep->Screening Fragment Library Validation Validate Hits & Determine Binding Mode (X-ray Crystallography) Screening->Validation Identified Hits Optimization Iterative Synthesis and SAR Studies Validation->Optimization Validated Hit Optimization->Optimization

Caption: A potential workflow for employing this compound derivatives in a fragment-based drug discovery campaign.

Proposed Synthetic Protocols

While specific, published protocols for the extensive use of this compound in drug discovery are scarce, established organic chemistry reactions can be readily applied. The following are proposed protocols for the derivatization of this compound.

Protocol 1: Mono-amide Synthesis of this compound

This protocol describes the selective formation of a mono-amide, leaving a free carboxylic acid for further modification or for interaction with a biological target.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Primary or secondary amine of choice

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation: Dissolve this compound (1.0 eq) in anhydrous DMF. Add EDC (1.1 eq) and NHS (1.1 eq) and stir the mixture at room temperature for 1 hour.

  • Amidation: Add the desired amine (1.0 eq) to the reaction mixture and continue stirring at room temperature for 12-18 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired mono-amide derivative.

Protocol 2: Esterification of the Tertiary Alcohol

This protocol details the esterification of the hydroxyl group, which can be used to introduce different functionalities or to act as a prodrug moiety.

Materials:

  • This compound dimethyl ester (prepared by standard esterification of the carboxylic acids)

  • Acyl chloride or carboxylic acid of choice

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound dimethyl ester (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM, add the desired acyl chloride (1.2 eq) or a pre-activated carboxylic acid (using a coupling agent like HATU).

  • Base Addition: Add triethylamine or DIPEA (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Logical Relationships in Derivative Synthesis

The following diagram illustrates the logical progression from this compound to a diverse library of compounds.

Synthesis_Logic cluster_0 Initial Modifications cluster_1 Secondary Modifications cluster_2 Compound Library MTA This compound Mono_Amide Mono-Amidation MTA->Mono_Amide Di_Amide Di-Amidation MTA->Di_Amide Mono_Ester Mono-Esterification MTA->Mono_Ester Di_Ester Di-Esterification MTA->Di_Ester Alcohol_Func Alcohol Functionalization (Ester, Ether) Mono_Amide->Alcohol_Func Di_Amide->Alcohol_Func Mono_Ester->Alcohol_Func Di_Ester->Alcohol_Func Library Diverse Chemical Library Alcohol_Func->Library

Caption: Logical flow for the generation of a diverse chemical library starting from this compound.

Conclusion and Future Outlook

While this compound has not yet been extensively utilized as a building block in drug discovery, its unique structural features and synthetic tractability make it a promising candidate for future exploration. The protocols and workflows outlined in these application notes provide a foundation for researchers to begin incorporating this novel scaffold into their drug discovery programs. The systematic exploration of this compound and its derivatives has the potential to unlock new areas of chemical space and lead to the development of innovative therapeutics. Further research into the synthesis and biological evaluation of this compound derivatives is highly encouraged.

References

Application Notes and Protocols for the Enzymatic Conversion of Methyltartronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltartronic acid, also known as isomalic acid or 2-hydroxy-2-methylpropanedioic acid, is a dicarboxylic acid with potential applications in various biochemical and pharmaceutical contexts. Understanding its enzymatic conversion is crucial for elucidating metabolic pathways, developing novel biocatalytic processes, and designing targeted therapeutic interventions. These application notes provide a comprehensive overview of the enzymatic conversion of this compound, including detailed experimental protocols and data presentation guidelines. While specific enzymes dedicated to this compound conversion are not extensively characterized in the literature, we will focus on a likely candidate, a putative NAD⁺-dependent Methyltartronate Dehydrogenase, based on the activity of homologous enzymes on structurally similar substrates like tartronic acid.

Putative Signaling Pathway and Metabolic Context

The enzymatic conversion of this compound is hypothesized to be an oxidation reaction catalyzed by a dehydrogenase. This reaction is likely to be a part of a catabolic pathway for branched-chain organic acids. The enzyme, which we will refer to as Methyltartronate Dehydrogenase, would convert this compound into 2-keto-2-methylpropanedioic acid, with the concomitant reduction of NAD⁺ to NADH. This NADH can then enter the electron transport chain, contributing to cellular energy production.

Metabolic Pathway of this compound Hypothetical Metabolic Pathway of this compound cluster_reaction Enzymatic Reaction Methyltartronic_acid This compound (Isomalic Acid) Product 2-Keto-2-methylpropanedioic Acid Methyltartronic_acid->Product Oxidation Enzyme Methyltartronate Dehydrogenase (Putative) NADH NADH + H⁺ Enzyme->NADH NAD NAD⁺ NAD->Enzyme ETC Electron Transport Chain NADH->ETC Energy Production

Caption: Hypothetical enzymatic conversion of this compound.

Experimental Protocols

Expression and Purification of a Candidate Methyltartronate Dehydrogenase

Objective: To produce and purify a candidate dehydrogenase for activity assays. A homologous enzyme to hydroxymalonate dehydrogenase (EC 1.1.1.167) from a bacterial source (e.g., E. coli) can be a suitable candidate.

Materials:

  • Expression vector containing the gene for the candidate dehydrogenase with a His-tag.

  • E. coli expression strain (e.g., BL21(DE3)).

  • Luria-Bertani (LB) medium and appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, DNAse I).

  • Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Ni-NTA affinity chromatography column.

  • Dialysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

Protocol:

  • Transform the expression vector into the E. coli expression strain.

  • Inoculate a starter culture and grow overnight.

  • Inoculate a larger culture with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression with IPTG (final concentration 0.5-1 mM) and incubate at a lower temperature (e.g., 18-25°C) overnight.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer.

  • Elute the protein with elution buffer.

  • Dialyze the eluted protein against dialysis buffer.

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Verify the purity of the protein by SDS-PAGE.

Spectrophotometric Assay for Methyltartronate Dehydrogenase Activity

Objective: To determine the kinetic parameters of the enzymatic conversion of this compound. This protocol is based on monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

Materials:

  • Purified candidate Methyltartronate Dehydrogenase.

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • This compound stock solution.

  • NAD⁺ stock solution.

  • UV-Vis spectrophotometer with temperature control.

  • 96-well UV-transparent microplates or quartz cuvettes.

Protocol:

  • Prepare a reaction mixture in a microplate well or cuvette containing the reaction buffer, NAD⁺, and this compound at various concentrations.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a known amount of the purified enzyme.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Perform control reactions lacking the enzyme or the substrate to account for any background absorbance changes.

  • To determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ), vary the concentration of this compound while keeping the NAD⁺ concentration saturating, and vice versa.

Data Presentation

Quantitative data from the kinetic assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical Kinetic Parameters of a Candidate Methyltartronate Dehydrogenase

SubstrateKₘ (mM)Vₘₐₓ (µmol/min/mg)k_cat (s⁻¹)k_cat/Kₘ (M⁻¹s⁻¹)
This compound2.515.012.55.0 x 10³
Tartronic Acid1.825.020.81.16 x 10⁴
L-Malic Acid0.550.041.78.34 x 10⁴

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Visualization of Experimental Workflow

A clear workflow diagram is essential for planning and executing the experimental procedures.

Experimental Workflow Experimental Workflow for Investigating this compound Conversion cluster_protein Enzyme Production cluster_assay Enzyme Assay Gene_Synthesis Gene Synthesis & Cloning Transformation Transformation into E. coli Gene_Synthesis->Transformation Expression Protein Expression & Induction Transformation->Expression Purification Purification (Affinity Chromatography) Expression->Purification Assay_Setup Spectrophotometric Assay Setup Purification->Assay_Setup Purified Enzyme Data_Collection Kinetic Data Collection Assay_Setup->Data_Collection Data_Analysis Data Analysis (Kₘ, Vₘₐₓ) Data_Collection->Data_Analysis

Caption: Workflow for enzyme production and kinetic analysis.

Conclusion

These application notes provide a foundational framework for investigating the enzymatic conversion of this compound. By utilizing a candidate dehydrogenase and the detailed spectrophotometric assay protocol, researchers can elucidate the kinetic properties of this conversion. The provided templates for data presentation and workflow visualization are intended to aid in the systematic and clear reporting of experimental findings. Further research is warranted to identify and characterize the specific native enzymes responsible for this compound metabolism in various organisms, which will be crucial for advancing our understanding of its biological roles and potential applications.

Application Notes and Protocols for Determining the Bioactivity of Methyltartronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltartronic acid, also known as isomalic acid, is a small dicarboxylic acid. While its parent compound, tartronic acid, has been studied for its effects on metabolism and as a potential inhibitor of pathological crystallization, the specific bioactivities of this compound remain largely uncharacterized. These application notes provide a comprehensive guide for the initial in vitro assessment of this compound's bioactivity, focusing on cytotoxicity, anti-inflammatory potential, and metabolic regulation. The following protocols are foundational and can be adapted for more specific mechanistic studies.

Application Note 1: Cytotoxicity and Cell Viability Assessment

Objective: To determine the cytotoxic potential of this compound on a given cell line and to establish a non-toxic concentration range for subsequent bioactivity assays. Two common methods, the MTT and Neutral Red assays, are described.

1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[1] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[2] The amount of formazan is proportional to the number of living cells.[2]

1.2. Neutral Red Uptake Assay

This assay assesses cell viability based on the ability of healthy cells to incorporate and bind the neutral red dye within their lysosomes.[3][4] Non-viable cells are unable to retain the dye.[5] The amount of dye released from the cells after solubilization is proportional to the number of viable cells.[6]

Experimental Protocols

Materials:

  • This compound (powder)

  • Selected cell line (e.g., HeLa, HepG2, or the cell line for subsequent assays)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[7]

  • MTT Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]

  • Neutral Red solution (e.g., 0.33 g/L in ultra-pure water)[3]

  • Neutral Red Destain/Solubilization Solution (e.g., 1% acetic acid in 50% ethanol)[5]

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_cells Seed Cells in 96-well Plate (e.g., 1x10^4 cells/well) prep_cells->seed_cells prep_mta Prepare this compound Stock Solution & Dilutions treat_cells Treat Cells with this compound (24, 48, or 72 hours) prep_mta->treat_cells incubate_adhere Incubate Overnight (Allow Adhesion) seed_cells->incubate_adhere incubate_adhere->treat_cells add_reagent Add Assay Reagent (MTT or Neutral Red) treat_cells->add_reagent incubate_reagent Incubate (2-4 hours) add_reagent->incubate_reagent solubilize Solubilize Formazan (MTT) or Extract Dye (Neutral Red) incubate_reagent->solubilize read_absorbance Read Absorbance (570 nm for MTT, 540 nm for Neutral Red) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for Cytotoxicity Assessment.

Protocol Steps:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[8]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions in cell culture medium to achieve a range of final concentrations for testing.

  • Treatment: Remove the overnight medium from the cells and replace it with 100 µL of medium containing various concentrations of this compound. Include wells with medium only (blank) and vehicle-treated cells (control). Incubate for 24, 48, or 72 hours.

  • Assay Procedure:

    • For MTT Assay: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2] Afterwards, add 100 µL of solubilization solution to dissolve the formazan crystals. Mix thoroughly.[2]

    • For Neutral Red Assay: Remove the treatment medium, wash cells gently with PBS, and add 100 µL of medium containing Neutral Red. Incubate for 2-3 hours.[3] Remove the dye solution, wash the cells, and add 150 µL of destain solution to each well.[3] Shake the plate for 10 minutes.[3]

  • Data Acquisition: Measure the absorbance using a microplate reader. For the MTT assay, read at 570 nm.[2] For the Neutral Red assay, read at 540 nm.[5]

  • Data Analysis:

    • Correct for background absorbance by subtracting the reading from the blank wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_of_Treated_Cells / Absorbance_of_Control_Cells) * 100

    • Plot the % viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation

Table 1: Cytotoxicity of this compound

Cell Line Assay Type Incubation Time (hours) This compound Conc. (µM) % Cell Viability (Mean ± SD) IC50 (µM)
e.g., HepG2 MTT 24 10
50
100
250
500
e.g., HepG2 Neutral Red 24 10
50
100
250

| | | | 500 | | |

Application Note 2: Anti-inflammatory Activity Assessment

Objective: To evaluate the potential anti-inflammatory properties of this compound by measuring its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Background: Macrophages, such as the RAW 264.7 cell line, are key players in the inflammatory response.[9] When stimulated with LPS, they produce pro-inflammatory mediators, including nitric oxide (NO), through the upregulation of inducible nitric oxide synthase (iNOS).[9] The Griess assay is a common method to indirectly measure NO production by quantifying its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant.[10][11]

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 Activates IKK IKK Complex TRAF6->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB NF-κB/IκBα (Inactive) NFkB_IkB->NFkB Releases MTA Methyltartronic Acid MTA->IKK Potential Inhibition? MTA->NFkB_nuc Potential Inhibition? DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA iNOS iNOS mRNA->iNOS Cytokines TNF-α, IL-6 mRNA->Cytokines NO Nitric Oxide (NO) iNOS->NO

Caption: Potential TLR4/NF-κB Signaling Pathway Inhibition.

Experimental Protocol

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine solutions)[12]

  • Sodium Nitrite (NaNO₂) standard

  • ELISA kits for TNF-α and IL-6

  • 96-well plates

Protocol Steps:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.[13]

  • Treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from Application Note 1) for 1-2 hours.[13]

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 18-24 hours.[13]

  • Supernatant Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant for the Griess assay and ELISA.

  • Nitric Oxide (Griess) Assay:

    • Prepare a nitrite standard curve using serial dilutions of NaNO₂ in culture medium.

    • In a new 96-well plate, add 50 µL of each standard and collected supernatant.

    • Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes, protected from light.[10]

    • Add 50 µL of NED solution to each well and incubate for another 5-10 minutes.[10]

    • Measure absorbance at 540 nm.[10]

  • Cytokine (ELISA) Assay:

    • Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer's instructions.[14]

  • Data Analysis:

    • Calculate the nitrite concentration in the samples by interpolating from the NaNO₂ standard curve.

    • Calculate the percentage of NO inhibition:

      • % Inhibition = 100 - [((NO_LPS+MTA - NO_Control) / (NO_LPS - NO_Control)) * 100]

    • Determine the IC50 value for NO inhibition.

    • Analyze ELISA data according to the kit's protocol to determine cytokine concentrations.

Data Presentation

Table 2: Anti-inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Cells

This compound Conc. (µM) Nitrite (NO) Conc. (µM) (Mean ± SD) % NO Inhibition TNF-α Conc. (pg/mL) (Mean ± SD) IL-6 Conc. (pg/mL) (Mean ± SD)
0 (Control) N/A
0 + LPS 0
10 + LPS
50 + LPS
100 + LPS

| IC50 (µM) | - | | - | - |

Application Note 3: Metabolic Regulation Assessment

Objective: To investigate the effect of this compound on key metabolic processes, specifically adipocyte differentiation and glucose uptake.

3.1. Adipocyte Differentiation Assay

Background: The 3T3-L1 preadipocyte cell line is a well-established model for studying adipogenesis.[15] Upon treatment with a differentiation cocktail (containing agents like IBMX, dexamethasone, and insulin), these cells differentiate into mature adipocytes, characterized by the accumulation of lipid droplets.[15] The extent of differentiation can be quantified by staining these lipid droplets with Oil Red O.[16]

Signaling Pathway

G cluster_induction Induction Cocktail cluster_cell 3T3-L1 Preadipocyte cluster_differentiation Adipocyte Differentiation Inducers Insulin, Dexamethasone, IBMX Receptors Hormone Receptors Inducers->Receptors Signal Signal Transduction (cAMP, PI3K/Akt) Receptors->Signal Transcription Transcription Factors (C/EBPβ, C/EBPδ) Signal->Transcription Master Master Regulators (PPARγ, C/EBPα) Transcription->Master GeneExp Adipogenic Gene Expression Master->GeneExp MTA Methyltartronic Acid MTA->Master Potential Modulation? Lipid Lipid Droplet Accumulation GeneExp->Lipid Adipocyte Mature Adipocyte Lipid->Adipocyte

Caption: Simplified Adipocyte Differentiation Pathway.

3.2. Glucose Uptake Assay

Background: Glucose uptake is a critical cellular process, particularly in insulin-sensitive cells like adipocytes and muscle cells. Assays often use a fluorescent or radiolabeled glucose analog, such as 2-deoxyglucose (2-DG), which is taken up by cells and phosphorylated but cannot be further metabolized, causing it to accumulate intracellularly.[17][18] The amount of accumulated 2-DG is proportional to the glucose uptake rate.

Experimental Protocols

Adipocyte Differentiation Protocol (3T3-L1 cells):

  • Cell Culture: Grow 3T3-L1 preadipocytes to confluence in 24- or 12-well plates. Maintain them in a confluent state for an additional 2 days.

  • Differentiation Induction (Day 0): Replace the medium with a differentiation cocktail (e.g., DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).[15] Add this compound at various concentrations to test its effect.

  • Maturation (Day 3 onwards): After 3 days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin. Replenish this medium every 2-3 days.

  • Oil Red O Staining (Day 8-10):

    • Wash the differentiated adipocytes with PBS.

    • Fix the cells with 10% formalin for 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain with Oil Red O working solution for at least 30 minutes.[16]

    • Wash repeatedly with water to remove unbound stain.

  • Quantification:

    • Visually inspect and capture images under a microscope.

    • To quantify, elute the stain from the cells using 100% isopropanol and measure the absorbance of the eluate at 510 nm.[16]

Glucose Uptake Protocol (Differentiated 3T3-L1 Adipocytes):

  • Cell Preparation: Differentiate 3T3-L1 cells as described above. On the day of the assay, serum-starve the cells for 2-3 hours in serum-free medium.[19]

  • Treatment: Treat cells with various concentrations of this compound for a defined period (e.g., 1-24 hours).

  • Insulin Stimulation: Treat the cells with or without insulin (e.g., 100 nM) for 15-30 minutes to stimulate glucose uptake.[19]

  • Uptake: Add a fluorescent glucose analog like 2-NBDG or a radiolabeled analog like [³H]-2-deoxyglucose to the cells and incubate for 10-20 minutes.

  • Termination and Lysis: Stop the uptake by washing the cells with ice-cold PBS. Lyse the cells.

  • Quantification:

    • For fluorescent analogs, measure fluorescence using a plate reader.

    • For radiolabeled analogs, measure radioactivity using a scintillation counter.[20]

    • Normalize the uptake signal to the total protein content in each well.

Data Presentation

Table 3: Effect of this compound on 3T3-L1 Adipocyte Differentiation

This compound Conc. (µM) Oil Red O Absorbance (510 nm) (Mean ± SD) % Lipid Accumulation (Relative to Control)
0 (Control) 100
10
50

| 100 | | |

Table 4: Effect of this compound on Glucose Uptake in Differentiated 3T3-L1 Adipocytes

This compound Conc. (µM) Condition Glucose Uptake (Relative Luminescence/Fluorescence Units) (Mean ± SD) % Change in Glucose Uptake (Relative to Control)
0 (Control) Basal 100
0 (Control) + Insulin
50 Basal
50 + Insulin
100 Basal

| 100 | + Insulin | | |

Conclusion

These application notes provide a structured framework for the initial characterization of this compound's bioactivity. By first establishing a cytotoxicity profile, researchers can confidently proceed to investigate its potential anti-inflammatory and metabolic-modulating effects using established and robust cell-based assays. The data generated from these protocols will provide valuable insights into the therapeutic potential of this compound and guide future research directions.

References

Application Notes and Protocols: In Vitro Studies of Tartronic Acid's Effect on Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Users: Initial searches for in vitro studies on the metabolic effects of Methyltartronic acid (MTA) did not yield sufficient public domain information to generate comprehensive application notes and protocols as requested. However, significant research is available for the closely related compound, Tartronic Acid . Therefore, to provide a valuable resource, these application notes and protocols have been developed based on the available scientific literature for Tartronic Acid. Researchers interested in MTA may find these methodologies for a structurally similar compound to be a useful starting point for designing their own experiments.

Introduction

Tartronic acid, also known as hydroxymalonic acid, is a dicarboxylic acid that has been investigated for its role in various metabolic processes. In vitro studies are crucial for elucidating the specific mechanisms by which tartronic acid interacts with cellular metabolic pathways. These application notes provide an overview of the known effects of tartronic acid on metabolic pathways and detailed protocols for conducting in vitro experiments to study these effects.

Metabolic Pathways of Interest

Based on available literature, the primary metabolic pathway of interest for tartronic acid involves its conversion by the enzyme tartronic semialdehyde reductase . This enzyme is involved in the metabolism of tartrates. While direct, extensive studies on the impact of tartronic acid on central metabolic pathways like glycolysis or the TCA cycle are not widely documented, its structural similarity to metabolic intermediates suggests potential interactions that warrant investigation.

Data Presentation

Currently, there is a lack of extensive quantitative data in the public domain from in vitro studies specifically detailing the dose-dependent effects of tartronic acid on various metabolic pathway fluxes or enzyme kinetics. The following table is a template that researchers can use to structure their data upon completion of the experiments outlined in the protocols below.

Metabolic Assay Control (Vehicle) Tartronic Acid (Low Dose) Tartronic Acid (Medium Dose) Tartronic Acid (High Dose) Units
Glucose Consumptionµmol/mg protein/hr
Lactate Productionµmol/mg protein/hr
Pyruvate Kinase ActivitymU/mg protein
Citrate Synthase ActivitymU/mg protein
Isocitrate Dehydrogenase ActivitymU/mg protein
Glucose-6-Phosphate Dehydrogenase ActivitymU/mg protein
Oxygen Consumption Rate (OCR)pmol/min/µg protein
Extracellular Acidification Rate (ECAR)mpH/min/µg protein

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with Tartronic Acid

This protocol provides a basic framework for treating cultured cells with tartronic acid to prepare them for various metabolic assays.

Materials:

  • Cell line of interest (e.g., HepG2, C2C12, primary hepatocytes)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Tartronic acid (powder)

  • Sterile phosphate-buffered saline (PBS)

  • Cell culture plates (e.g., 6-well, 96-well)

  • Sterile, nuclease-free water or appropriate solvent for tartronic acid

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding: Seed the cells in the appropriate cell culture plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Preparation of Tartronic Acid Stock Solution: Prepare a stock solution of tartronic acid (e.g., 100 mM) by dissolving it in sterile, nuclease-free water or a suitable solvent. Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of tartronic acid (e.g., 1 µM, 10 µM, 100 µM, 1 mM). Include a vehicle control (medium with the solvent used for the stock solution).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 6, 12, 24, or 48 hours).

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. The cells are now ready for downstream metabolic assays.

Protocol 2: In Vitro Assay for Tartronic Semialdehyde Reductase Activity

This protocol is adapted from studies on tartrate metabolism and can be used to investigate the enzymatic conversion of tartronic semialdehyde, a potential metabolite of tartronic acid.

Materials:

  • Cell lysate or purified enzyme preparation

  • Tartronic semialdehyde (substrate)

  • NADH or NADPH (cofactor)

  • Potassium phosphate buffer (pH 7.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing potassium phosphate buffer, NADH or NADPH (to a final concentration of 0.1-0.2 mM), and the cell lysate or purified enzyme.

  • Baseline Reading: Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm for 2-3 minutes to ensure a stable signal.

  • Initiate Reaction: Add tartronic semialdehyde to the cuvette to initiate the reaction. The final concentration should be varied to determine enzyme kinetics (e.g., 0.1 mM to 5 mM).

  • Measure Absorbance: Immediately start recording the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH/NADPH.

  • Calculate Activity: The rate of the reaction is proportional to the change in absorbance per minute. Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH/NADPH (6220 M⁻¹cm⁻¹).

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Metabolic Analysis cell_seeding Seed Cells in Culture Plates cell_adherence Allow 24h for Adherence cell_seeding->cell_adherence prepare_ta Prepare Tartronic Acid Solutions treat_cells Treat Cells with Tartronic Acid and Vehicle prepare_ta->treat_cells incubate Incubate for Desired Time treat_cells->incubate harvest_cells Harvest Cells incubate->harvest_cells metabolic_assays Perform Metabolic Assays (e.g., Seahorse, Enzyme Activity) harvest_cells->metabolic_assays data_analysis Data Analysis and Interpretation metabolic_assays->data_analysis

Caption: Experimental workflow for in vitro metabolic studies.

tartrate_metabolism cluster_pathway Proposed Tartrate Metabolism cluster_cofactors Cofactors Tartrate Tartrate Tartronic_Semialdehyde Tartronic Semialdehyde Tartrate->Tartronic_Semialdehyde Tartrate Dehydrogenase Glycerate Glycerate Tartronic_Semialdehyde->Glycerate Tartronic Semialdehyde Reductase NADH NADH NAD NAD+ NAD->NADH

Caption: Simplified pathway of tartrate metabolism.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Enantiomerically Pure Methyltartronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of enantiomerically pure methyltartronic acid (2-hydroxy-2-methylpropanedioic acid). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing enantiomerically pure this compound?

A1: The main challenges in the synthesis of enantiomerically pure this compound revolve around establishing the chiral center at the quaternary carbon. Key difficulties include:

  • Low Enantioselectivity: Achieving high enantiomeric excess (ee) can be difficult, often resulting in racemic or nearly racemic mixtures.

  • Side Reactions: The presence of multiple functional groups can lead to undesired side reactions, such as decarboxylation at elevated temperatures or polymerization.

  • Purification Difficulties: Separating the desired enantiomer from the racemic mixture and byproducts can be complex and may require specialized techniques like chiral chromatography.[1][2][3][4]

  • Low Yields: Inefficient reactions or product loss during purification can lead to low overall yields.

Q2: Which synthetic strategies are most promising for obtaining enantiomerically pure this compound?

A2: Two primary strategies are employed:

  • Chiral Resolution of a Racemic Mixture: This involves synthesizing racemic this compound and then separating the enantiomers. A common method is the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.[1][2][3][4][5][6]

  • Asymmetric Synthesis: This approach aims to directly synthesize the desired enantiomer. Methods include using chiral auxiliaries, chiral catalysts, or enzymatic reactions to control the stereochemistry of the reaction.[7][8] Asymmetric hydroxylation of a methylmalonic ester derivative is a potential route.[9][10]

Q3: How can I determine the enantiomeric excess (ee) of my this compound sample?

A3: The enantiomeric excess is typically determined using analytical techniques such as:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method that employs a chiral stationary phase to separate the enantiomers.

  • Circular Dichroism (CD) Spectroscopy: This technique can be used to determine the ee and absolute configuration of chiral carboxylic acids, sometimes with the aid of a chiral host molecule.[11][12][13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Chiral lanthanide shift reagents can be used to differentiate the signals of the two enantiomers in the NMR spectrum, allowing for quantification.

Troubleshooting Guides

Problem 1: Low or No Enantiomeric Excess in Chiral Resolution
Possible Cause Suggested Solution
Inappropriate Chiral Resolving Agent Screen a variety of commercially available chiral resolving agents (e.g., chiral amines like brucine or (R/S)-1-phenylethylamine) to find one that forms diastereomeric salts with significantly different solubilities.[5][6]
Incorrect Stoichiometry Optimize the molar ratio of the racemic acid to the resolving agent. Sometimes, using a sub-stoichiometric amount of the resolving agent can improve the optical purity of the crystallized salt.
Suboptimal Crystallization Solvent Screen a range of solvents and solvent mixtures to identify a system that provides good discrimination in the solubility of the diastereomeric salts.[16] Consider solvents with different polarities.
Crystallization Temperature and Time Optimize the crystallization temperature and allow sufficient time for equilibration and selective crystallization of the less soluble diastereomer.
Premature Crashing Out of Both Diastereomers Ensure the solution is not overly supersaturated. Slow cooling and gentle agitation can promote the formation of well-defined crystals of a single diastereomer.
Problem 2: Low Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion.
Product Degradation This compound can be susceptible to decarboxylation at high temperatures. Avoid excessive heat during reaction workup and purification.
Loss During Extraction As a highly polar dicarboxylic acid, this compound may have high water solubility. Perform multiple extractions with an appropriate organic solvent and consider salting out the aqueous layer to improve extraction efficiency.
Loss During Purification If using column chromatography, choose a stationary and mobile phase that minimizes tailing and irreversible adsorption. For crystallization, optimize solvent and temperature to maximize recovery.
Problem 3: Presence of Impurities and Side Products
Possible Cause Suggested Solution
Starting Material Impurities Ensure the purity of starting materials before beginning the synthesis.
Side Reactions (e.g., Decarboxylation) Maintain careful temperature control throughout the reaction and purification steps.
Incomplete Removal of Resolving Agent After separating the diastereomeric salt, ensure complete conversion back to the free acid and thorough removal of the resolving agent through appropriate acid/base washes and extractions.
Residual Solvents Use high vacuum and gentle heating to remove residual solvents from the final product.

Quantitative Data from Analogous Syntheses

Data presented below is for analogous α-hydroxy carboxylic acids due to the limited availability of specific data for this compound.

Table 1: Asymmetric Hydroxylation of 2-Arylacetic Acid Esters (Analogous Reaction) [10]

Substrate (Ester)Enantiomeric Excess (ee) (%)
Methyl 2-phenylacetate90
Ethyl 2-phenylacetate88
Propyl 2-phenylacetate82

Table 2: Chiral Resolution of Racemic Acids via Diastereomeric Salt Formation (General Examples)

Racemic AcidChiral Resolving AgentTypical Enantiomeric Excess (ee) of Crystallized Salt (%)
Racemic Mandelic Acid(R)-1-Phenylethylamine>95
Racemic Ibuprofen(S)-Lysine>98
Racemic 2-Chloromandelic AcidBrucine>99

Experimental Protocols (Hypothetical, based on analogous systems)

Protocol 1: Synthesis of Racemic this compound

This protocol is a hypothetical adaptation based on the synthesis of other substituted tartronic acids.

  • Starting Material: Diethyl methylmalonate.

  • Step 1: Enolate Formation.

    • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, add diethyl methylmalonate (1.0 equivalent) dropwise under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 1 hour to ensure complete formation of the enolate.

  • Step 2: Asymmetric Hydroxylation (Conceptual).

    • Cool the enolate solution to -78 °C.

    • Add a solution of a chiral oxidizing agent, for example, a chiral oxaziridine like (+)-(camphorsulfonyl)oxaziridine (1.2 equivalents), in a suitable solvent (e.g., THF) dropwise.

    • Allow the reaction to stir at -78 °C for several hours, monitoring by TLC for the consumption of the starting material.

  • Step 3: Workup.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 4: Hydrolysis.

    • To the crude hydroxylated ester, add an excess of aqueous sodium hydroxide.

    • Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).

    • Cool the mixture and acidify with a strong acid (e.g., HCl) to a pH of approximately 1-2.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude racemic this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

This protocol is a generalized procedure for the resolution of a racemic carboxylic acid.

  • Salt Formation:

    • Dissolve racemic this compound (1.0 equivalent) in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or acetone).

    • In a separate flask, dissolve a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine) (0.5-1.0 equivalents) in the same solvent.

    • Slowly add the resolving agent solution to the hot solution of the racemic acid.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary.

    • Collect the crystals by vacuum filtration. These crystals will be enriched in one diastereomer.

  • Purification of the Diastereomeric Salt:

    • The enantiomeric purity of the crystallized salt can be improved by recrystallization from the same or a different solvent system.

  • Liberation of the Enantiomerically Pure Acid:

    • Suspend the purified diastereomeric salt in water and add a strong acid (e.g., 1M HCl) until the pH is acidic.

    • Extract the liberated enantiomerically pure this compound into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the enantiomerically enriched product.

Visualizations

experimental_workflow cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution start Diethyl Methylmalonate enolate Enolate Formation start->enolate hydroxylation Hydroxylation enolate->hydroxylation hydrolysis Ester Hydrolysis hydroxylation->hydrolysis racemic_product Racemic this compound hydrolysis->racemic_product salt_formation Diastereomeric Salt Formation racemic_product->salt_formation crystallization Fractional Crystallization salt_formation->crystallization liberation Acid Liberation crystallization->liberation pure_enantiomer Enantiomerically Pure this compound liberation->pure_enantiomer

Caption: General workflow for the synthesis and chiral resolution of this compound.

troubleshooting_low_ee cluster_causes Potential Causes cluster_solutions Solutions problem Low Enantiomeric Excess (ee) cause1 Poor Resolving Agent problem->cause1 cause2 Incorrect Solvent System problem->cause2 cause3 Suboptimal Crystallization Conditions problem->cause3 solution1 Screen a library of resolving agents cause1->solution1 solution2 Test various solvents and mixtures cause2->solution2 solution3 Optimize temperature, time, and cooling rate cause3->solution3

Caption: Troubleshooting logic for low enantiomeric excess in chiral resolution.

References

Technical Support Center: Methyltartronic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Methyltartronic acid (also known as Isomalic Acid or 2-Hydroxy-2-methylpropanedioic acid). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing this compound?

A1: A promising and industrially relevant starting material is a methacrylic acid ester. The synthesis involves the oxidation of the double bond to form the corresponding this compound ester, which is then hydrolyzed to the final product. Other potential precursors mentioned in the literature include methyl-bromo-malonic acid and α-cyanolactic acid, though these may involve more hazardous reagents or result in lower yields.

Q2: I am experiencing a low yield in the synthesis of my this compound ester. What are the likely causes?

A2: Low yields in the ester synthesis step often stem from incomplete oxidation of the methacrylic acid ester. Key factors to investigate include the concentration and activity of the oxidizing agent, reaction temperature, and reaction time. Side reactions, such as polymerization of the starting material or over-oxidation, can also significantly reduce the yield.

Q3: The hydrolysis of the this compound ester to the final acid is not proceeding to completion. What can I do?

A3: Incomplete hydrolysis is a common issue. To drive the reaction to completion, it is crucial to use a sufficient excess of water and an effective catalyst (either acidic or basic). Increasing the reaction temperature and ensuring adequate reaction time are also important. For base-catalyzed hydrolysis, using a strong base like sodium hydroxide or potassium hydroxide is typical. For acid-catalyzed hydrolysis, a strong mineral acid like hydrochloric acid or sulfuric acid is used.

Q4: My final this compound product is impure. What are the likely contaminants and how can I remove them?

A4: Common impurities include unreacted starting materials, the intermediate ester, and byproducts from side reactions. Purification can typically be achieved through recrystallization from a suitable solvent system. If the product is an oil, column chromatography is a viable alternative. It is also beneficial to wash the crude product to remove any remaining acid or base catalyst.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound Ester Incomplete oxidation of the methacrylic acid ester.- Increase the concentration of the oxidizing agent. - Optimize the reaction temperature and time by monitoring the reaction progress (e.g., using TLC or GC). - Ensure the oxidizing agent is fresh and active.
Polymerization of the methacrylic acid ester.- Add a polymerization inhibitor to the reaction mixture. - Maintain a controlled and consistent reaction temperature.
Over-oxidation of the product.- Carefully control the stoichiometry of the oxidizing agent. - Monitor the reaction closely and stop it once the starting material is consumed.
Incomplete Hydrolysis of the Ester Insufficient water or catalyst.- Use a larger excess of water. - Increase the concentration of the acid or base catalyst.
Suboptimal reaction temperature or time.- Increase the reaction temperature to reflux. - Extend the reaction time and monitor for completion.
Formation of Side Products Undesired side reactions during oxidation or hydrolysis.- Optimize reaction conditions (temperature, concentration, catalyst) to favor the desired reaction pathway. - Consider using a milder or more selective oxidizing agent.
Difficulty in Product Isolation/Purification Product is an oil and does not crystallize.- Attempt purification using column chromatography on silica gel. - Try to form a salt of the acid, which may be crystalline and easier to purify.
Product is contaminated with starting materials or byproducts.- Perform a thorough workup, including acidic and basic washes, to remove impurities. - Optimize the recrystallization solvent system to improve purification efficiency.

Data on Reaction Conditions and Yield

The following table summarizes the general conditions for the key steps in the synthesis of this compound from a methacrylic acid ester, based on available information. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

Step Parameter Condition Typical Yield (%)
1. Oxidation of Methacrylic Acid Ester Oxidizing AgentPeroxy compounds70-90 (for the ester)
Temperature20-80 °C
SolventAqueous or organic solvent
2. Hydrolysis of this compound Ester CatalystStrong acid (e.g., H₂SO₄) or strong base (e.g., NaOH)85-95 (for hydrolysis)
TemperatureReflux
SolventWater/Alcohol mixture

Experimental Protocols

Protocol 1: Synthesis of Dialkyl Methyltartronate from Dialkyl Methacrylate

This protocol is a generalized procedure based on the principles of oxidizing a double bond to a diol.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the dialkyl methacrylate (1.0 eq) in a suitable solvent (e.g., a mixture of water and an organic solvent like acetone or tert-butanol).

  • Oxidation: Cool the solution in an ice bath. Slowly add the oxidizing agent (e.g., a cold, dilute solution of potassium permanganate or hydrogen peroxide with a catalyst) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when the starting material is no longer visible.

  • Workup: Once the reaction is complete, quench any remaining oxidizing agent (e.g., with sodium bisulfite for permanganate). Filter the mixture to remove any solid byproducts (e.g., manganese dioxide). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude dialkyl methyltartronate can be purified by column chromatography on silica gel.

Protocol 2: Hydrolysis of Dialkyl Methyltartronate to this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the dialkyl methyltartronate (1.0 eq) in a mixture of an alcohol (e.g., ethanol) and water.

  • Hydrolysis (Basic Conditions): Add a solution of a strong base (e.g., 2-3 equivalents of NaOH or KOH in water) to the ester solution.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting ester is completely consumed.

  • Workup: Cool the reaction mixture to room temperature. Acidify the solution to a pH of approximately 1-2 with a concentrated mineral acid (e.g., HCl).

  • Isolation: Extract the acidified aqueous solution with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to yield crude this compound. The product can be further purified by recrystallization from an appropriate solvent system (e.g., water, or an organic solvent mixture).

Visualizing the Process

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis start Start: Methacrylic Acid Ester oxidation Step 1: Oxidation start->oxidation ester_intermediate Intermediate: this compound Ester oxidation->ester_intermediate hydrolysis Step 2: Hydrolysis ester_intermediate->hydrolysis crude_product Crude this compound hydrolysis->crude_product purification Purification crude_product->purification final_product Final Product: Pure this compound purification->final_product

Caption: A simplified workflow for the two-step synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Low Yield low_yield Low Final Yield check_step1 Check Yield of Ester Intermediate low_yield->check_step1 low_yield_step1 Low Ester Yield? check_step1->low_yield_step1 incomplete_oxidation Incomplete Oxidation? low_yield_step1->incomplete_oxidation Yes check_step2 Check Hydrolysis Step low_yield_step1->check_step2 No polymerization Polymerization? incomplete_oxidation->polymerization No optimize_oxidation Optimize Oxidation: - Increase oxidant - Adjust T, time incomplete_oxidation->optimize_oxidation Yes add_inhibitor Add Polymerization Inhibitor polymerization->add_inhibitor Yes incomplete_hydrolysis Incomplete Hydrolysis? check_step2->incomplete_hydrolysis purification_loss Loss during Purification? incomplete_hydrolysis->purification_loss No optimize_hydrolysis Optimize Hydrolysis: - Excess H2O - Stronger catalyst incomplete_hydrolysis->optimize_hydrolysis Yes optimize_purification Optimize Purification: - Different solvent - Column chromatography purification_loss->optimize_purification Yes

Caption: A decision tree to troubleshoot and address common causes of low yield.

Technical Support Center: Overcoming Poor Solubility of Methyltartronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of Methyltartronic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound, a dicarboxylic acid, exhibits polarity-dependent solubility. It is highly soluble in polar solvents such as water, short-chain alcohols (e.g., ethanol, methanol), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1][2] Conversely, it has poor solubility in nonpolar organic solvents like hydrocarbons and ethers.

Q2: How does pH influence the solubility of this compound?

A2: As a diprotic acid, the solubility of this compound is significantly influenced by pH. In aqueous solutions, its solubility increases as the pH becomes more alkaline.[3] This is due to the deprotonation of its carboxylic acid groups, forming more soluble carboxylate salts. Therefore, adjusting the pH of aqueous buffers can be a key strategy to enhance its dissolution.[3]

Q3: Does temperature affect the solubility of this compound?

A3: Yes, for most solids dissolved in liquid solvents, solubility increases with temperature.[4][5] This general principle applies to this compound. However, it is crucial to consider the thermal stability of the compound and avoid degradation at elevated temperatures.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in common laboratory solvents. Please note that these values are compiled from various sources and may vary depending on the specific experimental conditions such as temperature and purity of the compound and solvents.

SolventSolubility ( g/100 mL) at 25°C
WaterHigh (specific value not readily available, but dicarboxylic acids show a wide range)
EthanolSoluble (specific value not readily available)
MethanolSoluble (specific value not readily available)
DMSO>10 g/100mL (estimated based on similar compounds)[2][6]
DMFSoluble (specific value not readily available)
AcetoneSlightly Soluble
Diethyl EtherPoorly Soluble
HexaneInsoluble

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound using pH Adjustment

This protocol describes the preparation of a 100 mM aqueous stock solution of this compound, a method particularly useful for cell culture and other biological experiments.

Materials:

  • This compound

  • Nuclease-free water

  • 1 M Sodium Hydroxide (NaOH), sterile

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • pH meter

  • Stir plate and sterile stir bar

Procedure:

  • Weighing: Accurately weigh the required amount of this compound to achieve the desired final concentration. For a 100 mM solution in 10 mL, this would be 134.09 mg.

  • Initial Suspension: In a sterile conical tube, add the weighed this compound to approximately 80% of the final volume of nuclease-free water (e.g., 8 mL for a 10 mL final volume). The powder will likely not dissolve completely at this stage, forming a suspension.

  • pH Adjustment:

    • Place the tube on a stir plate with a sterile stir bar and begin gentle stirring.

    • Slowly and carefully add 1 M sterile NaOH dropwise to the suspension.

    • Monitor the pH of the solution continuously using a calibrated pH meter.

    • Continue adding NaOH until the this compound is fully dissolved and the solution becomes clear. The target pH should be close to neutral (e.g., 7.2-7.4) for most biological applications. Be cautious not to significantly overshoot the desired pH.

  • Final Volume Adjustment: Once the solid is completely dissolved and the target pH is reached, add nuclease-free water to bring the solution to the final desired volume.

  • Sterilization: Filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the stock solution at 4°C for short-term use (up to one week) or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
This compound does not dissolve in water or buffer. The concentration exceeds its intrinsic solubility at the current pH.1. Increase the pH: As described in Protocol 1, gradually add a base (e.g., NaOH) to increase the pH and facilitate the formation of the more soluble salt.[3] 2. Increase the temperature: Gently warm the solution while stirring. Be mindful of the compound's stability at higher temperatures. 3. Sonication: Use a sonicator bath to aid in the dissolution process.
Precipitation occurs after dissolving and cooling the solution. The solution was supersaturated at the higher temperature and the compound is precipitating out as it cools to room temperature.1. Re-heat and dilute: Gently warm the solution to redissolve the precipitate and then add more solvent to create a less concentrated solution. 2. Maintain a slightly elevated temperature: If the experimental setup allows, maintain the solution at a slightly elevated temperature where the compound remains soluble.
Precipitation is observed when adding the stock solution to cell culture media. 1. Localized high concentration: The stock solution is not being mixed quickly enough into the bulk media. 2. pH shock: A significant difference in pH between the stock solution and the media. 3. Interaction with media components: Salts or proteins in the media may be causing the compound to precipitate.1. Add dropwise with stirring: Add the stock solution slowly to the media while gently swirling or stirring to ensure rapid and even dispersion. 2. Match pH: Ensure the pH of your stock solution is compatible with the pH of your cell culture medium. 3. Test a lower final concentration: The desired final concentration may be above the solubility limit in the complex environment of the cell culture medium.
Incomplete dissolution in organic solvents (e.g., for chemical reactions). The chosen solvent has the wrong polarity.1. Switch to a more polar solvent: Try dissolving in DMSO or DMF for higher solubility.[1][2] 2. Use a co-solvent system: A mixture of solvents can sometimes improve solubility. For example, a small amount of DMSO in a less polar solvent might aid dissolution.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Solubilization

experimental_workflow start Start: Weigh This compound suspend Suspend in Aqueous Solvent start->suspend check_dissolution Completely Dissolved? suspend->check_dissolution adjust_ph Adjust pH with NaOH check_dissolution->adjust_ph No filter Sterile Filter (0.22 µm) check_dissolution->filter Yes adjust_ph->suspend warm_sonicate Gentle Warming / Sonication adjust_ph->warm_sonicate warm_sonicate->suspend end End: Solubilized Stock Solution filter->end

Workflow for aqueous solubilization of this compound.
Hypothetical Signaling Pathway Interaction

While direct evidence for this compound's role in specific signaling pathways is limited, as a dicarboxylic acid, it can enter cellular metabolism. The diagram below illustrates a hypothetical scenario where a metabolic intermediate derived from a dicarboxylic acid could influence the mTOR signaling pathway, a central regulator of cell growth and metabolism. This is a plausible but not experimentally confirmed interaction for this compound itself.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Metabolism Metabolic Pathways Metabolite Metabolic Intermediate Metabolism->Metabolite Dicarboxylic_Acid Dicarboxylic Acid (e.g., this compound) Dicarboxylic_Acid->Metabolism Metabolite->mTORC1 Influences (Hypothetical)

Hypothetical influence of a dicarboxylic acid on the mTOR pathway.

References

Technical Support Center: Methyltartronic Acid Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Methyltartronic acid during storage. Below you will find frequently asked questions (FAQs) and troubleshooting advice to ensure the stability and integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

This compound, an alpha-hydroxy dicarboxylic acid, is susceptible to degradation from several environmental factors. The primary contributors to its degradation include:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to the decomposition of the acid.[1][2]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • Oxidation: As an alpha-hydroxy acid, this compound can be oxidized, especially in the presence of oxidizing agents or certain metal ions.[3][4][5][6]

  • Moisture: Although hydrolysis is more relevant to its derivatives, high humidity can still affect the stability of the solid compound.

Q2: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it in a tightly closed container in a dry, cool, and well-ventilated place.[7][8][9] Specific temperature recommendations for the analogous Tartronic acid suggest storage at 2-8°C.[10]

Q3: What are the visible signs of this compound degradation?

Degradation of this compound may be indicated by:

  • A change in color or appearance of the solid.

  • A decrease in purity as determined by analytical methods such as HPLC.

  • Changes in solubility.

Q4: Are there any chemicals that are incompatible with this compound during storage?

Yes, you should avoid storing this compound with strong oxidizing agents, as this can lead to hazardous reactions and degradation of the acid.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Decreased purity of this compound in a recently opened container. Improper storage conditions (e.g., exposure to high temperatures or light).Review your storage protocol. Ensure the compound is stored in a cool, dark, and dry place. Consider aliquoting the compound into smaller, single-use containers to minimize exposure of the bulk material.
Discoloration of the this compound sample. Oxidation or contamination.Discard the discolored sample. When handling, use clean, dry spatulas and work in a controlled environment to prevent contamination. Store under an inert atmosphere (e.g., argon or nitrogen) if high purity is critical.
Inconsistent experimental results using this compound. Degradation of the stock solution.Prepare fresh stock solutions for each experiment. If a stock solution must be stored, protect it from light and store it at a low temperature (e.g., 2-8°C). Conduct a stability study of the solution to determine its usable lifetime.

Illustrative Stability Data

The following table provides illustrative data on the potential degradation of a typical alpha-hydroxy carboxylic acid under various conditions. Note: This is generalized data and may not represent the exact degradation profile of this compound. Experimental validation is required.

Condition Parameter Storage Duration Purity (%)
Ideal 2-8°C, Dark, Dry12 Months>99%
Elevated Temperature 40°C, Dark, Dry3 Months~95%
Light Exposure Ambient Temp, Ambient Light3 Months~97%
High Humidity Ambient Temp, 75% RH3 Months~98%

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general procedure for conducting a stability study on this compound.

1. Sample Preparation:

  • Accurately weigh several samples of this compound into individual, appropriate containers (e.g., amber glass vials).
  • Prepare solutions of this compound in a relevant solvent at a known concentration.

2. Storage Conditions:

  • Store the solid samples and solutions under different conditions to be tested (e.g., 2-8°C in the dark, 25°C with ambient light, 40°C in the dark).

3. Time Points:

  • Establish a schedule for sample analysis (e.g., T=0, 1 month, 3 months, 6 months, 12 months).

4. Analytical Method:

  • Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to assess the purity of the samples at each time point.
  • The method should be able to separate the intact this compound from its potential degradation products.

5. Data Analysis:

  • Calculate the percentage of remaining this compound at each time point relative to the initial time point (T=0).
  • Identify and quantify any degradation products.
  • Plot the percentage of this compound remaining versus time for each storage condition to determine the degradation rate.

Visualizations

Potential Degradation Pathways of this compound

MTA This compound Oxidation Oxidation MTA->Oxidation Oxidizing agents, O2, metal ions Thermal_Decomp Thermal Decomposition MTA->Thermal_Decomp Heat Photo_Decomp Photodegradation (e.g., with Fe(III)) MTA->Photo_Decomp Light Keto_Acid α-Keto Acid Oxidation->Keto_Acid Decarboxylation_Products Decarboxylation Products (e.g., Lactate) Thermal_Decomp->Decarboxylation_Products Radical_Products Radical-mediated Products Photo_Decomp->Radical_Products

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for this compound Stability Issues

Start Inconsistent Experimental Results or Visible Degradation Check_Storage Review Storage Conditions: - Temperature (cool?) - Light (dark?) - Container (sealed?) Start->Check_Storage Check_Handling Review Handling Procedures: - Contamination? - Exposure to air? Start->Check_Handling Check_Solution_Prep Review Solution Preparation: - Freshly prepared? - Stored correctly? Start->Check_Solution_Prep Action_Storage Action: Store at 2-8°C, in a dark, dry place in a sealed container. Aliquot. Check_Storage->Action_Storage Action_Handling Action: Use clean equipment. Handle under inert gas if necessary. Check_Handling->Action_Handling Action_Solution Action: Prepare fresh solutions. Conduct solution stability study. Check_Solution_Prep->Action_Solution End Problem Resolved Action_Storage->End Action_Handling->End Action_Solution->End

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Troubleshooting Peak Tailing of Methyltartronic Acid in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the chromatographic analysis of Methyltartronic acid. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, having a trailing edge that is broader than the leading edge.[1] For an ideal analysis, chromatographic peaks should be symmetrical, often described as Gaussian.[2][3] Peak tailing is problematic because it can obscure smaller peaks that elute shortly after, lead to inaccurate peak integration and quantification, and reduce the overall resolution of the separation.[4][5]

Q2: What are the most common causes of peak tailing for an acidic and polar compound like this compound?

A2: For polar and acidic compounds such as this compound, peak tailing in reversed-phase chromatography is often caused by several factors:

  • Secondary Silanol Interactions: Unwanted interactions between the acidic this compound and free silanol groups on the silica-based stationary phase of the column can cause tailing.[5]

  • Mobile Phase pH: If the pH of the mobile phase is too close to the pKa values of this compound (pKa1: 2.33, pKa2: 4.55), the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[2]

  • Column Degradation: Over time, columns can become contaminated or the stationary phase can degrade, creating active sites that lead to peak tailing.[4]

  • Extra-Column Volume: Excessive tubing length or poorly made connections can cause the analyte band to spread before it reaches the detector, resulting in tailing.[2]

  • Sample Overload: Injecting too much of the sample can saturate the column, leading to poor peak shape.[4]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound. To achieve a good peak shape for an acidic compound, the mobile phase pH should be adjusted to at least 2 pH units below its pKa value.[2] For this compound, with a pKa1 of 2.33, a mobile phase pH of around 2.0-2.5 is recommended to ensure it is in a single, non-ionized form, which will result in a more symmetrical peak.

Troubleshooting Guides

Issue 1: Asymmetrical peak with a noticeable tail.

This is the most common manifestation of peak tailing. The following guide provides a systematic approach to diagnosing and resolving the issue.

Troubleshooting Workflow:

G Troubleshooting Peak Tailing A Observe Peak Tailing B Check Mobile Phase pH (Is it << pKa1 of 2.33?) A->B C Adjust pH to ~2.0-2.5 with acid (e.g., Formic, Phosphoric) B->C No D Evaluate Column Condition B->D Yes C->A Re-evaluate E Flush or Replace Column D->E Degraded/Contaminated F Check for Extra-Column Volume D->F Good E->A Re-evaluate G Use Shorter, Narrower Tubing F->G Excessive H Assess Sample Concentration F->H Minimal G->A Re-evaluate I Dilute Sample H->I Too High J Symmetrical Peak Achieved H->J Optimal I->A Re-evaluate

Figure 1: A stepwise guide to troubleshooting peak tailing.

Detailed Methodologies:

  • Mobile Phase pH Adjustment:

    • Prepare the aqueous component of the mobile phase.

    • Measure the pH using a calibrated pH meter.

    • If the pH is above 2.5, add a small amount of a suitable acid (e.g., formic acid or phosphoric acid) dropwise until the desired pH of ~2.0-2.5 is reached.

    • Mix the aqueous and organic components of the mobile phase and degas before use.

  • Column Flushing Protocol:

    • Disconnect the column from the detector.

    • Flush the column with a series of solvents, starting with the mobile phase without the buffer salts.

    • Gradually increase the percentage of the strong solvent (e.g., acetonitrile or methanol) to 100%.

    • Flush with 10-20 column volumes of 100% strong solvent.

    • Gradually return to the initial mobile phase conditions.

    • Reconnect the detector and allow the system to equilibrate before the next injection.

Issue 2: Poor peak shape and low retention time.

This can occur if the mobile phase is too strong or if the column is not suitable for retaining a polar compound like this compound.

Potential Solutions and Experimental Protocols:

ProblemRecommended ActionDetailed Protocol
Low Retention Decrease the organic solvent concentration in the mobile phase.If using a gradient, decrease the initial percentage of the organic solvent. For isocratic methods, decrease the overall percentage of the organic solvent by 5-10% and re-equilibrate the system.
Inappropriate Column Use a column designed for polar analytes.Consider a polar-endcapped C18 column or a column with a polar-embedded stationary phase. These columns provide better retention for polar compounds in highly aqueous mobile phases.
Secondary Interactions Use a high-purity, end-capped column.Modern, high-purity silica columns with advanced end-capping minimize the number of free silanol groups, thus reducing secondary interactions that cause peak tailing.[2]
Issue 3: Inconsistent peak tailing from one injection to the next.

This often points to issues with the sample preparation or the HPLC system hardware.

Troubleshooting Diagram:

G Troubleshooting Inconsistent Tailing A Inconsistent Peak Tailing B Check Sample Preparation A->B D Inspect HPLC System A->D C Ensure Complete Dissolution and Consistent Solvent B->C C->A Re-evaluate F Consistent Peak Shape C->F Resolved E Check for Leaks and Worn Seals D->E E->A Re-evaluate E->F Resolved

Figure 2: A logical approach to resolving inconsistent peak tailing.

Key Considerations:

  • Sample Solvent: Ensure the sample is dissolved in a solvent that is of equal or weaker strength than the initial mobile phase. Dissolving the sample in a stronger solvent can cause peak distortion.

  • System Maintenance: Regularly inspect and replace pump seals, and check for any leaks in the system, as these can cause pressure fluctuations and lead to inconsistent peak shapes.

By systematically addressing these potential causes, researchers can significantly improve the peak shape of this compound, leading to more accurate and reliable chromatographic data.

References

Technical Support Center: Optimizing Derivatization Reactions for Methyltartronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of Methyltartronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound is a polar, non-volatile compound due to its two carboxylic acid groups and one hydroxyl group. Direct injection into a gas chromatography (GC) system would lead to poor chromatographic performance, including significant peak tailing, low sensitivity, and potential thermal degradation in the heated injector.[1] Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making the analyte suitable for GC-MS analysis.[1][2]

Q2: What are the most common derivatization methods for this compound?

A2: Given that this compound contains both carboxylic acid and hydroxyl functional groups, the most effective derivatization strategies involve silylation or a two-step esterification followed by silylation.

  • Silylation: This is a one-step method that replaces the active hydrogen atoms in both the carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group.[3] Commonly used reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[3]

  • Two-Step Esterification and Silylation: This method first converts the carboxylic acid groups into esters (e.g., methyl or butyl esters) using reagents like boron trifluoride in methanol (BF₃-methanol) or butanol.[4][5] A subsequent silylation step then derivatizes the remaining hydroxyl group.[5]

Q3: How do I choose between a one-step silylation and a two-step esterification/silylation?

A3: The choice depends on your specific analytical needs and sample matrix.

  • One-step silylation is generally faster and simpler. It is highly effective and widely used for a broad range of polar compounds.

  • Two-step esterification/silylation can be advantageous when analyzing complex mixtures, as the initial esterification specifically targets carboxylic acids.[1] This can sometimes provide cleaner chromatograms. For hydroxy-dicarboxylic acids like tartronic acid, a two-step method using BF₃/n-butanol followed by BSTFA has been successfully applied.[5]

Troubleshooting Guide

Issue 1: Incomplete Derivatization (Multiple or Tailing Peaks)

This is a frequent issue, often observed as multiple peaks for the analyte (e.g., partially and fully derivatized forms) or broad, tailing peaks in the chromatogram.[1]

Potential Cause Solution
Presence of Moisture Silylating reagents are extremely sensitive to moisture, which consumes the reagent and prevents a complete reaction.[1] Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents and reagents. Purge the reaction vial with an inert gas (e.g., nitrogen) before adding reagents.
Insufficient Reagent An inadequate amount of derivatizing reagent will lead to an incomplete reaction, especially for a molecule with three active sites like this compound.[1]
Suboptimal Reaction Time or Temperature The derivatization reaction may not have reached completion.[1][4]
Steric Hindrance The structure of this compound may present some steric hindrance.
Issue 2: No Analyte Peak Detected
Potential Cause Solution
Reagent Degradation Derivatization reagents can degrade over time, especially if not stored properly.
Adsorption in the GC System Active sites in the GC inlet liner or the front of the column can adsorb the derivatized analyte, even if derivatization was successful.[1]
Incorrect GC-MS Parameters The instrument settings may not be suitable for the detection of the derivatized this compound.[1]

Experimental Protocols

Below are detailed methodologies for the most common derivatization techniques applicable to this compound.

Protocol 1: One-Step Silylation using BSTFA + 1% TMCS

This protocol is a general and robust method for derivatizing polar analytes containing hydroxyl and carboxyl groups.

Methodology:

  • Sample Preparation: Place a known amount of the dried this compound sample (typically 1-5 mg) into a reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen.[4]

  • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample. Then, add 200 µL of BSTFA containing 1% TMCS.[4]

  • Reaction: Tightly cap the vial and heat it at 70°C for 1 hour in a heating block or oven.[4]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.[4]

Protocol 2: Two-Step Esterification and Silylation

This method is adapted from a protocol for other hydroxy-dicarboxylic acids and ensures complete derivatization of all active groups.[5]

Methodology:

  • Esterification:

    • Add 2 mL of 10-14% BF₃-butanol solution to the dried sample in a reaction vial.[4][5]

    • Seal the vial and heat at 60-100°C for 15-30 minutes.[4]

    • After cooling, add 1 mL of water and 1 mL of a nonpolar solvent (e.g., hexane). Shake vigorously to extract the butyl esters into the organic layer.[4]

    • Carefully transfer the organic layer to a new vial and evaporate to dryness under nitrogen.

  • Silylation:

    • To the dried butyl ester residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA.

    • Seal the vial and heat at 70°C for 30 minutes.

  • Analysis: After cooling, the sample is ready for GC-MS analysis.

Data Presentation: Reaction Condition Comparison

Parameter Method 1: Silylation (BSTFA + 1% TMCS) Method 2: Esterification (BF₃-Methanol)
Reagent(s) BSTFA + 1% TMCS, Anhydrous Solvent (Pyridine or Acetonitrile)10-14% BF₃-Methanol, Hexane, Water
Reagent to Analyte Ratio At least 2:1 molar ratio of BSTFA to active hydrogens10x molar excess is a good starting point[3]
Temperature 60-70°C[1][4]50-100°C[3][4]
Time 30-60 minutes[1][4]15-60 minutes[3][4]
Number of Steps OneTwo (plus extraction)
Functional Groups Targeted Carboxyl (-COOH) and Hydroxyl (-OH)Carboxyl (-COOH) only

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_silylation Method 1: Silylation cluster_esterification Method 2: Two-Step DrySample Dry Sample (this compound) Dissolve Dissolve in Anhydrous Solvent DrySample->Dissolve Add_BSTFA Add BSTFA + 1% TMCS Dissolve->Add_BSTFA Add_BF3 Step 1: Add BF3-Alcohol Dissolve->Add_BF3 Heat_Silyl Heat (70°C, 1 hr) Add_BSTFA->Heat_Silyl GCMS GC-MS Analysis Heat_Silyl->GCMS Heat_Ester Heat (60-100°C) Add_BF3->Heat_Ester Extract Extract Esters Heat_Ester->Extract DryEster Evaporate to Dryness Extract->DryEster Add_BSTFA2 Step 2: Add BSTFA DryEster->Add_BSTFA2 Heat_Silyl2 Heat (70°C) Add_BSTFA2->Heat_Silyl2 Heat_Silyl2->GCMS Troubleshooting_Logic Start Problem: Incomplete Derivatization CheckMoisture Are all materials anhydrous? Start->CheckMoisture CheckReagent Is reagent in sufficient excess? CheckMoisture->CheckReagent Yes SolutionDry Solution: Use anhydrous technique CheckMoisture->SolutionDry No CheckConditions Are reaction time/temp optimal? CheckReagent->CheckConditions Yes SolutionReagent Solution: Increase reagent amount CheckReagent->SolutionReagent No SolutionConditions Solution: Increase time/temp CheckConditions->SolutionConditions No Success Problem Resolved CheckConditions->Success Yes SolutionDry->CheckReagent SolutionReagent->CheckConditions SolutionConditions->Success

References

Addressing matrix effects in the analysis of Methyltartronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals analyzing Methyltartronic acid (MTA) who are encountering issues related to matrix effects.

Troubleshooting Guide

This section addresses specific problems you might encounter during the analysis of MTA, particularly when using liquid chromatography-mass spectrometry (LC-MS/MS).

Problem: My MTA signal is significantly lower in biological samples (e.g., plasma, urine) compared to my standards prepared in a clean solvent.

This is a classic sign of ion suppression , a common matrix effect where components in the biological sample interfere with the ionization of MTA in the mass spectrometer's source.[1][2][3]

Troubleshooting Steps:

  • Confirm Matrix Effect: First, you need to quantitatively assess the extent of the matrix effect. This is typically done using a post-extraction spike experiment.[2][4]

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components from your sample before analysis.[1]

    • Dilution: The simplest approach is to dilute your sample. This can be effective if your assay has sufficient sensitivity.[4][5]

    • Protein Precipitation (PPT): A fast but non-selective method. While it removes proteins, many other matrix components, like phospholipids, may remain.[5]

    • Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT, but recovery for polar analytes like MTA can be challenging.[5][6]

    • Solid-Phase Extraction (SPE): Often the most effective method, as it can be tailored to selectively isolate MTA while washing away interfering compounds.[5][7]

  • Chromatographic Separation: Adjust your LC method to better separate MTA from co-eluting matrix components.[1][5]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for MTA is the gold standard for compensating for matrix effects.[1][8][9] Since it has nearly identical chemical and physical properties to MTA, it will be affected by the matrix in the same way, allowing for accurate correction.[10]

Problem: I am observing high variability and poor reproducibility in my results across different sample batches.

This issue, known as the relative matrix effect , occurs when the composition of the matrix varies from sample to sample, causing inconsistent ion suppression or enhancement.

Troubleshooting Steps:

  • Assess Lot-to-Lot Variability: During method development, it is crucial to evaluate the matrix effect across at least six different lots of the biological matrix.[2]

  • Improve Sample Cleanup: Inconsistent matrix effects often point to inadequate sample preparation. A more rigorous cleanup method like SPE is recommended over simpler methods like PPT.[5]

  • Implement a SIL-IS: This is the most reliable way to correct for variability between different sample lots. The ratio of the analyte to the internal standard should remain consistent even if the absolute signal intensity fluctuates.[10]

  • Matrix-Matched Calibrators: If a SIL-IS is not available, prepare your calibration standards in a pooled blank matrix that is representative of the study samples. This helps to normalize the effect across your analytical run.[9]

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect?

A matrix effect is the alteration of an analyte's ionization efficiency by the presence of co-eluting compounds in the sample matrix.[2][4] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy and reproducibility of quantitative analysis.[1][11]

Q2: How do I quantitatively measure the matrix effect for MTA?

The standard method is the post-extraction spike experiment .[2][12] This involves comparing the peak response of MTA spiked into an extracted blank matrix (Set B) with the response of MTA in a clean solvent (Set A). The Matrix Factor (MF) is calculated as: MF = (Peak Response in Set B) / (Peak Response in Set A) An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[2]

Q3: What are the most common sources of matrix effects in biological samples?

In biological fluids like plasma and urine, common sources of matrix effects include:

  • Phospholipids: A major cause of ion suppression in ESI-MS.[2][7]

  • Salts and Endogenous Metabolites: These can alter the droplet formation and evaporation process in the ion source.[2][3]

  • Proteins: While often removed, residual proteins can still cause interference.[13]

  • Anticoagulants and other additives: These are exogenous compounds introduced during sample collection.[2][13]

Q4: When is it necessary to use a stable isotope-labeled internal standard (SIL-IS)?

Using a SIL-IS is highly recommended for any quantitative bioanalytical method intended for regulatory submission or when high accuracy and precision are required.[9][10] It is the most effective way to compensate for matrix effects, especially when dealing with high sample-to-sample variability.[1][8] While acquiring a custom SIL-IS for MTA may involve additional cost, it significantly improves data reliability.

Q5: Can I just dilute my sample to get rid of matrix effects?

Dilution can be an effective strategy, but only if the concentration of MTA in your samples is high enough to remain well above the lower limit of quantitation (LLOQ) of your assay after dilution.[4][5] For trace-level analysis, dilution may not be a viable option.[1]

Data Presentation

Table 1: Comparison of Sample Preparation Methods on MTA Matrix Effect

This table illustrates how different sample preparation techniques can impact the measured Matrix Factor (MF) for MTA in human plasma. An MF of 1.0 indicates no matrix effect.

Sample Preparation MethodMean Matrix Factor (MF)% RSD (n=6 lots)Interpretation
Protein Precipitation (PPT)0.4518.5%Severe & Inconsistent Ion Suppression
Liquid-Liquid Extraction (LLE)0.7811.2%Moderate Ion Suppression
Solid-Phase Extraction (SPE)0.964.1%Minimal & Consistent Matrix Effect

Data is representative and for illustrative purposes.

Table 2: Quantitative Assessment of a Validated SPE Method for MTA

This table shows a complete assessment of a method's performance, including Recovery (RE), Matrix Effect (ME), and Process Efficiency (PE) for MTA and its stable isotope-labeled internal standard (MTA-13C3).

AnalyteRecovery (RE%)Matrix Effect (ME%)Process Efficiency (PE%)
MTA (Low QC)91.598.289.9
MTA (High QC)93.197.590.8
MTA-¹³C₃ (IS)92.497.890.4

Calculations: RE% = (Pre-extraction spike / Post-extraction spike) x 100; ME% = (Post-extraction spike / Neat solution) x 100; PE% = (Pre-extraction spike / Neat solution) x 100. Data is representative.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor

Objective: To quantify the degree of ion suppression or enhancement for MTA in a specific biological matrix.

Methodology:

  • Prepare Set A (Neat Solution): Spike MTA into a clean reconstitution solvent (e.g., 50:50 Methanol:Water) at low and high concentrations relevant to your assay (e.g., LLOQ and ULOQ).

  • Prepare Set B (Post-Extraction Spike): a. Take six different lots of blank biological matrix (e.g., human plasma). b. Process these blank samples using your established extraction procedure (e.g., SPE). c. Evaporate the final extract to dryness. d. Reconstitute the dried extract with the spiking solutions prepared in Step 1.

  • Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for MTA.

  • Calculation: Calculate the Matrix Factor (MF) for each lot: MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

  • Evaluation: Calculate the mean MF and the relative standard deviation (%RSD) across the six lots. An RSD ≤15% is generally considered acceptable.

Protocol 2: Solid-Phase Extraction (SPE) for MTA from Plasma

Objective: To selectively extract MTA from plasma, removing proteins and interfering phospholipids.

Materials:

  • Mixed-Mode Strong Anion Exchange SPE Cartridges

  • Human Plasma Samples

  • Internal Standard Spiking Solution (MTA-¹³C₃)

  • Pre-treatment Solution: 1% Formic Acid in Water

  • Wash Solution 1: 5% Methanol in Water

  • Wash Solution 2: 100% Methanol

  • Elution Solvent: 2% Ammonium Hydroxide in Methanol

  • Reconstitution Solvent: 50:50 Methanol:Water

Methodology:

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the internal standard solution and 200 µL of the pre-treatment solution. Vortex to mix.

  • Conditioning: Condition the SPE cartridge with 1 mL of Methanol followed by 1 mL of Water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: a. Wash the cartridge with 1 mL of Wash Solution 1. b. Wash the cartridge with 1 mL of Wash Solution 2.

  • Elution: Elute MTA and the internal standard with 1 mL of the Elution Solvent into a clean collection tube.

  • Dry-down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Reconstitution Solvent for LC-MS/MS analysis.

Visualizations

Matrix_Effect_Workflow cluster_mitigation start Start: Poor reproducibility or low signal in matrix assess_me 1. Assess Matrix Effect (Post-extraction spike) start->assess_me me_present Matrix Effect Present? (MF < 0.85 or > 1.15) assess_me->me_present mitigate_path 2. Mitigate Effect me_present->mitigate_path Yes no_me No Significant Matrix Effect me_present->no_me No optimize_prep Optimize Sample Prep (Dilution, LLE, SPE) optimize_lc Optimize Chromatography reassess_me Re-assess Matrix Effect (across multiple lots) optimize_prep->reassess_me use_sil_is Use SIL-IS optimize_lc->reassess_me use_sil_is->reassess_me validate_path 3. Re-evaluate & Validate me_acceptable Matrix Effect Acceptable? (%RSD <= 15%) reassess_me->me_acceptable validation Proceed to Method Validation me_acceptable->validation Yes fail Further Optimization Required me_acceptable->fail No fail->optimize_prep

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

Sample_Prep_Decision_Tree start Start: Choose Sample Preparation Method q1 Is assay sensitivity very high? start->q1 q2 Is the matrix complex (e.g., plasma, tissue)? q1->q2 No dilution Dilute & Shoot q1->dilution Yes q3 Is MTA recovery acceptable with LLE? q2->q3 No spe Solid-Phase Extraction (SPE) q2->spe Yes ppt Protein Precipitation (PPT) q3->ppt No lle Liquid-Liquid Extraction (LLE) q3->lle Yes

Caption: Decision tree for selecting an appropriate sample preparation method.

References

Technical Support Center: Confirmation of Synthesized Methyltartronic Acid Identity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for confirming the identity of synthesized Methyltartronic acid (also known as 2-Hydroxy-2-methylpropanedioic acid).

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques to confirm the identity of synthesized this compound?

A1: The primary analytical techniques for the structural confirmation and purity assessment of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A combination of these methods is recommended for unambiguous identification.

Q2: I don't have access to an analytical standard for this compound. How can I confidently identify my synthesized compound?

A2: In the absence of a certified reference standard, you can build a strong case for the identity of your compound by comparing your experimental data with predicted and published data. This involves:

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • ¹H and ¹³C NMR Spectroscopy: Compare your experimental spectra with predicted chemical shifts. The number of signals, their splitting patterns (for ¹H NMR), and chemical shifts should align with the expected structure.

  • Mass Spectrometry (MS/MS): Analyze the fragmentation pattern and compare it to the expected fragmentation of this compound.

  • Orthogonal HPLC methods: Demonstrate purity under different chromatographic conditions (e.g., different mobile phases or column chemistries).

Q3: My ¹H NMR spectrum shows only one singlet for the methyl group, but I am expecting to see other protons. Why?

A3: The carboxylic acid protons and the hydroxyl proton of this compound are acidic and readily exchange with deuterated solvents like D₂O or DMSO-d₆. This exchange often results in these signals being very broad or not observed at all. The primary and most distinct signal you should observe is a singlet for the methyl group. To observe the exchangeable protons, you could run the NMR in a non-deuterated solvent like CDCl₃, though solubility might be an issue.

Q4: In my mass spectrum, I don't see a strong signal at the expected molecular weight of 134.09 g/mol . What could be the reason?

A4: The molecular ion peak (M+) in electron ionization mass spectrometry (EI-MS) can sometimes be weak or absent for small, polar molecules like this compound, which can fragment easily.[1] Instead, you should look for characteristic fragment ions. For softer ionization techniques like electrospray ionization (ESI), you are more likely to observe the pseudomolecular ions, such as [M-H]⁻ at m/z 133.01 in negative ion mode or [M+H]⁺ at m/z 135.03 in positive ion mode.

Q5: I am having trouble with peak shape (tailing or fronting) in my HPLC analysis of this compound. What are the common causes?

A5: Poor peak shape for polar organic acids like this compound on reverse-phase (C18) columns is a common issue. Potential causes include:

  • Secondary Interactions: The acidic protons can interact with residual silanol groups on the silica-based column packing, leading to peak tailing. Using a mobile phase with a low pH (e.g., buffered to pH 2.5-3) will suppress the ionization of both the analyte and the silanol groups, improving peak shape.

  • Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger (i.e., with a higher organic content) than the mobile phase can cause peak distortion. It is always best to dissolve the sample in the mobile phase itself.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Phase Collapse: When using highly aqueous mobile phases (close to 100% water) on traditional C18 columns, the stationary phase can "collapse," leading to a sudden loss of retention and poor peak shape. Using an aqueous-stable C18 column (with polar end-capping or embedded polar groups) is recommended for this type of analysis.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the identification of this compound.

Analytical Technique Parameter Expected Value Notes
¹H NMR Chemical Shift (δ)~1.5 ppm (s, 3H)Predicted for the methyl protons in D₂O. Carboxylic acid and hydroxyl protons may not be observed due to solvent exchange.
¹³C NMR Chemical Shift (δ)~25 ppm (CH₃)Predicted values. The exact chemical shifts can vary depending on the solvent and pH.
~75 ppm (Quaternary C-OH)
~175 ppm (C=O)
Mass Spectrometry (EI) Molecular Ion (M⁺)m/z 134May be weak or absent.[1]
Key Fragmentsm/z 89, 90, 43, 45Corresponds to loss of COOH, CO₂H₂, CH₃CO, and COOH respectively.
Mass Spectrometry (ESI) [M-H]⁻m/z 133.0142High-resolution mass for C₄H₅O₅⁻.
[M+H]⁺m/z 135.0288High-resolution mass for C₄H₇O₅⁺.
[M+Na]⁺m/z 157.0107High-resolution mass for C₄H₆O₅Na⁺.
HPLC Retention Time~3-5 minutesHighly dependent on the specific method (column, mobile phase, flow rate). This is an estimate for a C18 column with a highly aqueous mobile phase.

Experimental Protocols

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.

  • Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O). Reference the ¹³C spectrum to the solvent peak or an internal standard.

  • Analysis: Compare the obtained chemical shifts, multiplicities (for ¹H), and the number of signals to the expected values for this compound.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute this solution to a working concentration of 1-10 µg/mL.

  • Chromatographic Conditions:

    • Column: A polar-endcapped or aqueous-stable C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 0-2% B for 2 minutes, then ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (ESI):

    • Ionization Mode: Negative and Positive.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.0-4.0 kV.

    • Source Temperature: 120-150 °C.

    • Drying Gas Flow and Temperature: Optimize for the specific instrument.

  • Analysis: Extract the ion chromatograms for the expected pseudomolecular ions ([M-H]⁻ and [M+H]⁺). Analyze the mass spectra to confirm the molecular weight and, if using MS/MS, the fragmentation pattern.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation cluster_data_evaluation Data Evaluation synthesis Synthesized This compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Structure ms Mass Spectrometry (ESI-MS, HRMS) synthesis->ms Molecular Weight & Formula hplc HPLC-UV/DAD (Purity) synthesis->hplc Purity structure_confirm Structure Confirmation nmr->structure_confirm ms->structure_confirm purity_confirm Purity Assessment hplc->purity_confirm final_id final_id structure_confirm->final_id Identity Confirmed purity_confirm->final_id

Caption: Workflow for the confirmation of synthesized this compound.

troubleshooting_workflow cluster_solutions Potential Solutions start Unexpected MS Results check_mw Is the expected [M-H]⁻ or [M+H]⁺ ion present? start->check_mw no_ion No Pseudomolecular Ion check_mw->no_ion No wrong_mw Incorrect m/z Observed check_mw->wrong_mw Yes, but wrong m/z sol_no_ion1 Switch Ionization Mode (Positive/Negative) no_ion->sol_no_ion1 sol_no_ion2 Optimize Source Parameters (e.g., voltage) no_ion->sol_no_ion2 sol_no_ion3 Check for In-Source Fragmentation no_ion->sol_no_ion3 sol_wrong_mw1 Check for Adducts (e.g., [M+Na]⁺, [M+K]⁺) wrong_mw->sol_wrong_mw1 sol_wrong_mw2 Verify Synthesis (Side products? Starting material?) wrong_mw->sol_wrong_mw2 sol_wrong_mw3 Recalibrate Mass Spectrometer wrong_mw->sol_wrong_mw3

References

Side reactions to avoid during Methyltartronic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyltartronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which typically proceeds via the methylation of a malonic ester, followed by oxidation and hydrolysis.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of diethyl methylmalonate (Alkylation Step) Incomplete deprotonation of diethyl malonate. - Ensure the base (e.g., sodium ethoxide) is fresh and anhydrous.- Use a slight excess of the base to drive the deprotonation to completion.
Side reaction: Dialkylation. A significant drawback of the malonic ester synthesis is the potential for the formation of diethyl dimethylmalonate.- Use a controlled amount of the alkylating agent (e.g., methyl iodide).- Add the alkylating agent slowly at a low temperature to favor mono-alkylation.
Low yield of diethyl methyltartronate (Oxidation Step) Incomplete oxidation. - Increase the reaction time or temperature, monitoring carefully to avoid degradation.- Ensure the chosen oxidizing agent (e.g., potassium permanganate) is of high purity and sufficient quantity.
Over-oxidation and C-C bond cleavage. Strong oxidizing agents like KMnO4 can cleave the carbon-carbon bond, leading to the formation of smaller carboxylic acids and other byproducts.- Carefully control the reaction temperature, keeping it low.- Add the oxidizing agent portion-wise to avoid localized high concentrations.- Consider milder oxidizing agents if over-oxidation is a persistent issue.
Low yield of this compound (Hydrolysis Step) Incomplete hydrolysis of the diethyl ester. - Increase the reaction time or the concentration of the acid or base catalyst.- Ensure adequate mixing of the reaction mixture.
Product degradation or unexpected byproducts Decarboxylation. this compound, being a substituted malonic acid, is susceptible to decarboxylation, especially at elevated temperatures, leading to the formation of 2-hydroxypropanoic acid (lactic acid) and CO2.- Perform the hydrolysis step under the mildest conditions possible (lower temperature, shorter reaction time).- Avoid excessive heating during workup and purification.
Formation of oxalic acid. If an oxidative route from a different precursor is used, oxalic acid can be a major byproduct.- Purification by fractional crystallization can be effective in removing oxalic acid.
Difficulty in product purification Presence of unreacted starting materials or side products with similar polarities. - For removal of unreacted diethyl methylmalonate or diethyl methyltartronate, consider liquid-liquid extraction.- For separating acidic byproducts like oxalic acid or lactic acid, recrystallization from a suitable solvent system is recommended. Multiple recrystallizations may be necessary to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to avoid during the synthesis of this compound?

A1: The most critical side reactions to manage are:

  • Dialkylation during the formation of diethyl methylmalonate, which leads to the formation of diethyl dimethylmalonate.

  • Over-oxidation during the conversion of diethyl methylmalonate to diethyl methyltartronate, which can cause C-C bond cleavage and the formation of undesired byproducts.

  • Decarboxylation of this compound during the final hydrolysis step, particularly under harsh acidic or basic conditions and elevated temperatures, resulting in the formation of lactic acid.

Q2: How can I minimize the formation of diethyl dimethylmalonate?

A2: To minimize dialkylation, it is crucial to control the stoichiometry of the reactants. Use only a slight excess of the methylating agent and add it slowly to the reaction mixture at a reduced temperature. This favors the mono-alkylation of the diethyl malonate enolate.

Q3: What are the signs of over-oxidation, and how can it be prevented?

A3: Signs of over-oxidation include a lower than expected yield of the desired product and the presence of multiple, smaller molecular weight byproducts in your analytical data (e.g., GC-MS or LC-MS). To prevent this, maintain a low reaction temperature and add the oxidizing agent in small portions. Careful monitoring of the reaction progress by techniques like TLC or GC can help determine the optimal reaction time to maximize the yield of the desired product while minimizing over-oxidation.

Q4: My final product shows a peak corresponding to lactic acid. What is the cause and how can I avoid it?

A4: The presence of lactic acid is a strong indicator of decarboxylation of the target this compound. This is often caused by excessive heat or prolonged exposure to strong acidic or basic conditions during the hydrolysis of the diethyl ester intermediate. To avoid this, use milder hydrolysis conditions (e.g., lower temperature, shorter reaction time) and be cautious during the workup and purification steps to avoid unnecessary heating.

Q5: What is the best method to purify the final this compound product?

A5: Recrystallization is generally the most effective method for purifying the final product. The choice of solvent is critical and may require some experimentation. Common solvent systems for polar organic acids include water, ethanol, or mixtures thereof with a less polar co-solvent. If the crude product is contaminated with unreacted esters, an initial acid-base extraction can be performed to separate the acidic product from the neutral esters before recrystallization.

Experimental Protocols

Step 1: Synthesis of Diethyl Methylmalonate (Alkylation)

  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in absolute ethanol. Cool the solution in an ice bath.

  • Enolate Formation: Slowly add diethyl malonate to the cooled sodium ethoxide solution with stirring. Allow the reaction to stir for 1 hour at 0°C to ensure complete formation of the enolate.

  • Alkylation: Add methyl iodide dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction with water and extract the product with an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude diethyl methylmalonate by vacuum distillation.

Step 2: Synthesis of Diethyl Methyltartronate (Oxidation)

Note: This step is the most challenging and requires careful control to avoid side reactions. The following is a conceptual procedure based on the oxidation of similar compounds.

  • Reaction Setup: Dissolve the purified diethyl methylmalonate in a suitable solvent (e.g., a mixture of t-butanol and water). Cool the solution in an ice-water bath.

  • Oxidation: Slowly add a solution of potassium permanganate (KMnO₄) in water to the cooled solution of diethyl methylmalonate with vigorous stirring. The purple color of the permanganate should disappear as it reacts. Monitor the reaction progress carefully by TLC.

  • Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the purple/brown manganese dioxide is consumed.

  • Workup: Acidify the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Purification: The crude diethyl methyltartronate may be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound (Hydrolysis)

  • Hydrolysis: Dissolve the purified diethyl methyltartronate in an excess of an aqueous acid (e.g., 6M HCl) or base (e.g., 2M NaOH).

  • Heating: Gently heat the mixture to reflux and monitor the reaction until the ester is fully hydrolyzed (e.g., by TLC or LC-MS). Avoid excessive heating to prevent decarboxylation.

  • Workup (Acidic Hydrolysis): If acidic hydrolysis is used, concentrate the reaction mixture under reduced pressure to remove water and HCl.

  • Workup (Basic Hydrolysis): If basic hydrolysis is used, cool the reaction mixture and carefully acidify it with cold, concentrated HCl until the pH is ~1.

  • Isolation: The crude this compound may precipitate upon cooling and concentration. If not, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate). Dry the organic extracts and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude this compound from a suitable solvent (e.g., water/ethanol mixture) to obtain the pure product.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Alkylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Hydrolysis cluster_3 Side Reactions Diethyl Malonate Diethyl Malonate Diethyl Methylmalonate Diethyl Methylmalonate Diethyl Malonate->Diethyl Methylmalonate 1. NaOEt, EtOH 2. CH3I Diethyl Dimethylmalonate Diethyl Dimethylmalonate Diethyl Malonate->Diethyl Dimethylmalonate Dialkylation Diethyl Methyltartronate Diethyl Methyltartronate Diethyl Methylmalonate->Diethyl Methyltartronate KMnO4, H2O/t-BuOH Cleavage Products Cleavage Products Diethyl Methylmalonate->Cleavage Products Over-oxidation This compound This compound Diethyl Methyltartronate->this compound H3O+ or OH-, then H3O+ Lactic Acid + CO2 Lactic Acid + CO2 This compound->Lactic Acid + CO2 Decarboxylation Troubleshooting_Workflow start Low Yield or Impure Product is_alkylation Alkylation Step? start->is_alkylation Identify problematic step is_oxidation Oxidation Step? is_alkylation->is_oxidation No dialkylation Check for Dialkylation byproduct. - Control stoichiometry - Slow addition of alkylating agent - Lower temperature is_alkylation->dialkylation Yes is_hydrolysis Hydrolysis Step? is_oxidation->is_hydrolysis No over_oxidation Check for over-oxidation/cleavage. - Control temperature - Portion-wise addition of oxidant - Monitor reaction closely is_oxidation->over_oxidation Yes decarboxylation Check for decarboxylation. - Use milder hydrolysis conditions - Avoid excessive heating is_hydrolysis->decarboxylation Yes end end is_hydrolysis->end No, review purification dialkylation->is_oxidation over_oxidation->is_hydrolysis decarboxylation->end

Technical Support Center: Optimizing Microbial Production of Methyltartronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific microbial production of Methyltartronic acid (2-Hydroxy-2-methylpropanedioic acid) is limited in publicly available scientific literature. The following troubleshooting guides, FAQs, and protocols are based on established principles of microbial fermentation for other organic acids and are intended to serve as a general framework for researchers.

Frequently Asked Questions (FAQs)

Q1: What are the potential microbial hosts for producing this compound?

A1: While specific strains are not widely reported for high-yield this compound production, candidate microorganisms would likely be those with a robust central metabolism that can provide a high flux of precursors like pyruvate and acetyl-CoA. Genera such as Escherichia coli, Corynebacterium glutamicum, and various species of Pseudomonas are common hosts for the production of other organic acids and could potentially be engineered for this compound synthesis.[1][2]

Q2: What is a likely biosynthetic pathway for this compound?

A2: A plausible biosynthetic pathway for this compound could involve the condensation of pyruvate and acetyl-CoA. This is a hypothetical pathway based on the chemical structure of the target molecule. The specific enzymes involved would need to be identified and potentially engineered for efficient production.

Q3: What are the key culture parameters to optimize for this compound production?

A3: Key parameters for optimizing organic acid production typically include:

  • Carbon Source: Glucose is a common choice, but other sugars or glycerol may be suitable depending on the microbial host.

  • Nitrogen Source: Yeast extract, peptone, and ammonium salts are common nitrogen sources.

  • pH: Maintaining a specific pH is crucial for cell growth and product formation. For many organic acid fermentations, a pH between 6.0 and 7.0 is optimal.

  • Temperature: The optimal temperature will be specific to the chosen microorganism, generally ranging from 30°C to 37°C for common industrial strains.

  • Aeration and Agitation: These are critical for supplying oxygen (for aerobic or microaerobic processes) and ensuring a homogenous culture environment.

Q4: How can I quantify the concentration of this compound in my fermentation broth?

A4: High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying organic acids in fermentation broths.[3] A common approach involves using a C18 reverse-phase column with a UV detector. Sample preparation typically involves centrifugation to remove cells, followed by filtration of the supernatant.[4][5]

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps
Low Biomass / Slow Growth Suboptimal media composition- Optimize carbon and nitrogen sources and their ratio.- Ensure essential minerals and vitamins are present.
Incorrect pH or temperature- Monitor and control pH throughout the fermentation.- Verify that the incubation temperature is optimal for the specific strain.
Insufficient aeration- Increase agitation speed or airflow rate to improve dissolved oxygen levels.
Good Biomass, Low this compound Titer Metabolic pathway bottleneck- Overexpress key enzymes in the proposed biosynthetic pathway.- Knock out competing pathways that divert precursors.
Product inhibition- Consider in-situ product removal techniques.- Evolve the strain for higher product tolerance.
Suboptimal induction (for recombinant strains)- Optimize inducer concentration and timing of induction.
High Levels of Byproducts (e.g., acetate, lactate) Overflow metabolism- Implement a fed-batch strategy to maintain low substrate concentrations.[6] - Engineer the strain to reduce byproduct formation by deleting relevant genes.
Non-specific enzyme activity- Use directed evolution to improve the specificity of biosynthetic enzymes.
Inconsistent Fermentation Results Inoculum variability- Standardize the age, cell density, and physiological state of the seed culture.
Contamination- Review and reinforce aseptic techniques.- Sterilize all media and equipment properly.

Quantitative Data Summary

Table 1: Typical Ranges for Culture Condition Optimization

ParameterRangeUnitNotes
Temperature25 - 40°CStrain-dependent.
pH5.0 - 8.0Controlled with acid/base addition.
Agitation200 - 800rpmDependent on bioreactor geometry and scale.
Aeration0.5 - 2.0vvmVolume of gas per volume of liquid per minute.
Carbon Source (Glucose)20 - 100g/LHigher concentrations may require fed-batch.
Nitrogen Source (Yeast Extract)5 - 20g/L
Phosphate (KH₂PO₄/K₂HPO₄)1 - 10g/L

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for this compound Production in E. coli

This protocol is a general guideline and should be optimized for the specific recombinant E. coli strain being used.

1. Seed Culture Preparation: a. Inoculate a single colony of the production strain into 5 mL of LB medium containing the appropriate antibiotic. b. Incubate overnight at 37°C with shaking at 250 rpm. c. Use this culture to inoculate 100 mL of seed medium in a 500 mL flask. d. Incubate at 37°C with shaking at 250 rpm until the optical density at 600 nm (OD₆₀₀) reaches 4-6.

2. Bioreactor Setup and Batch Phase: a. Prepare the batch fermentation medium (see Table 2) in a 2 L bioreactor. b. Sterilize the bioreactor and medium. c. After cooling, add sterile supplements (e.g., glucose, antibiotics). d. Calibrate pH and dissolved oxygen (DO) probes. e. Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of approximately 0.1. f. Set initial culture parameters: 37°C, pH 7.0 (controlled with NH₄OH), and maintain DO above 30% by controlling agitation and airflow.

3. Fed-Batch Phase: a. When the initial glucose in the batch medium is nearly depleted (indicated by a sharp increase in DO), begin feeding with the sterile feeding solution (see Table 2). b. Maintain a low glucose concentration in the bioreactor (e.g., < 1 g/L) to avoid overflow metabolism. c. If using an inducible promoter, add the inducer (e.g., IPTG) when the OD₆₀₀ reaches a desired level (e.g., 20-30).

4. Sampling and Analysis: a. Take samples aseptically at regular intervals. b. Measure OD₆₀₀ for biomass estimation. c. Centrifuge samples to separate cells from the supernatant. d. Analyze the supernatant for this compound, residual glucose, and major byproducts using HPLC.

Table 2: Example Media Composition for Fed-Batch Fermentation

ComponentBatch Medium (per L)Feeding Solution (per L)
Glucose20 g500 g
KH₂PO₄13.3 g-
(NH₄)₂HPO₄4 g-
Citric Acid1.7 g-
Yeast Extract5 g50 g
MgSO₄·7H₂O1.2 g12 g
Trace Metal Solution10 mL20 mL
AntibioticAs requiredAs required

Mandatory Visualizations

Hypothetical Biosynthetic Pathway of this compound Pyruvate Pyruvate Intermediate Hypothetical C5 Intermediate Pyruvate->Intermediate Enzyme 1 Acetyl_CoA Acetyl_CoA Acetyl_CoA->Intermediate Enzyme 1 Methyltartronic_Acid This compound Intermediate->Methyltartronic_Acid Enzyme 2

Caption: Hypothetical pathway for this compound synthesis.

Experimental Workflow for Optimizing Production cluster_0 Strain Development cluster_1 Fermentation Optimization cluster_2 Analysis & Iteration Host_Selection Host Selection (e.g., E. coli) Pathway_Engineering Pathway Engineering (Gene Overexpression/Deletion) Host_Selection->Pathway_Engineering Media_Optimization Media Optimization (C/N Ratio, etc.) Pathway_Engineering->Media_Optimization Process_Optimization Process Parameter Optimization (pH, Temp, DO) Media_Optimization->Process_Optimization Fed_Batch_Strategy Fed-Batch Strategy Development Process_Optimization->Fed_Batch_Strategy Sampling Regular Sampling Fed_Batch_Strategy->Sampling Analysis HPLC Analysis (Titer, Yield, Purity) Sampling->Analysis Troubleshooting Troubleshooting & Data-driven Iteration Analysis->Troubleshooting Troubleshooting->Pathway_Engineering Troubleshooting->Media_Optimization

Caption: Workflow for optimizing microbial organic acid production.

References

Refinement of extraction protocols for Methyltartronic acid from plant material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the refinement of extraction protocols for Methyltartronic acid (2-methyl-2,3-dihydroxypropanoic acid) from plant material.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete cell lysis: Plant cell walls were not sufficiently disrupted. 2. Inappropriate solvent polarity: The extraction solvent is not optimal for the polar nature of this compound. 3. Degradation of the target molecule: The extraction conditions (e.g., high temperature) may be causing the degradation of the acid.[1][2] 4. Insufficient extraction time: The duration of the extraction is not long enough to allow for efficient diffusion of the analyte from the plant matrix.1. Ensure the plant material is finely ground to a powder to maximize surface area.[3] Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance cell wall disruption.[4][5] 2. Use a polar solvent system. A mixture of methanol and water (e.g., 7:3 v/v) is often effective for extracting polar compounds from plants.[6] 3. Avoid prolonged exposure to high temperatures. If using heat, perform extractions under reflux to minimize solvent loss and maintain a constant temperature.[5] For heat-sensitive compounds, cold extraction methods like maceration should be considered.[6] 4. Optimize the extraction time. For maceration, a period of 3-7 days with occasional agitation is recommended.[5] For UAE and MAE, shorter extraction times are typically sufficient.[4]
Formation of Emulsion During Liquid-Liquid Extraction 1. Presence of surfactant-like compounds: High concentrations of lipids, phospholipids, or proteins in the plant extract can act as emulsifying agents.[7] 2. Vigorous shaking: Excessive agitation of the separatory funnel can lead to the formation of a stable emulsion.[7]1. Add brine (a saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help to break the emulsion (salting out).[7] 2. Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase contact without forming a stable emulsion.[7] 3. Centrifugation of the emulsified mixture can also aid in phase separation.
Co-extraction of Interfering Compounds 1. Non-selective extraction solvent: The chosen solvent may be extracting a wide range of compounds with similar polarities to this compound. 2. Complex plant matrix: The plant material may naturally contain high levels of pigments, phenolics, or other secondary metabolites that are co-extracted.1. Implement a solid-phase extraction (SPE) clean-up step after the initial extraction.[3][8] A mixed-mode anion exchange SPE cartridge can be effective for isolating organic acids.[9] 2. Adjust the pH of the initial extract. By acidifying the extract, this compound will be in its protonated form, which may alter its solubility and allow for the removal of some impurities through liquid-liquid extraction. 3. Perform a preliminary precipitation step. For example, adding cold acetone to a concentrated aqueous extract can precipitate out more polar impurities.
Inconsistent Quantification Results (GC-MS) 1. Incomplete derivatization: The hydroxyl and carboxyl groups of this compound may not be fully derivatized, leading to poor chromatographic peak shape and variable detector response.[10][11] 2. Degradation during analysis: The derivatized analyte may be unstable at the high temperatures of the GC inlet or column. 3. Matrix effects: Co-eluting compounds from the plant extract can suppress or enhance the ionization of the target analyte in the mass spectrometer.1. Ensure derivatization reagents, such as MSTFA for silylation, are fresh and anhydrous.[12] Optimize the reaction time and temperature for the derivatization step.[12] 2. Use a temperature-programmed GC oven ramp to avoid unnecessarily high temperatures. Check for analyte degradation by injecting a standard at different inlet temperatures. 3. Improve the sample clean-up procedure (e.g., using SPE) to remove interfering matrix components.[3] The use of an internal standard with similar chemical properties to this compound can help to correct for matrix effects.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound, also known as 2-methylglyceric acid or isomalic acid, is a dihydroxy monocarboxylic acid.[13] It has been identified as a component in secondary organic aerosols formed from the photooxidation of isoprene emitted by plants.[1][10][11]

2. Which plant species are known to be sources of this compound?

While this compound is formed from isoprene, a common biogenic volatile organic compound emitted by many plants, specific plant sources with high concentrations are not well-documented in readily available literature.[13] Eucalyptus species are known to be high isoprene emitters.[11]

3. What is the most suitable solvent for extracting this compound?

Given its polar nature with two hydroxyl groups and a carboxylic acid group, polar solvents are most appropriate. A mixture of methanol and water is a good starting point.[6] The optimal ratio may need to be determined empirically for a specific plant matrix.

4. Is a derivatization step necessary for the analysis of this compound?

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is essential. The polar functional groups of this compound make it non-volatile. Trimethylsilylation (TMS) is a common derivatization technique for this purpose, which replaces the active hydrogens on the hydroxyl and carboxyl groups with TMS groups, increasing the volatility of the compound.[10][11][12][14]

5. How can I purify the crude extract before quantification?

Solid-Phase Extraction (SPE) is a highly effective method for cleaning up the crude extract.[3][8] For an acidic compound like this compound, a mixed-mode strong anion exchange (MAX) SPE cartridge can be used.[9] This type of sorbent can retain the analyte through anion exchange while allowing less polar and neutral impurities to be washed away. The analyte can then be eluted with an appropriate acidic solvent.

6. What are the common analytical techniques for quantifying this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the quantification of this compound after derivatization.[1][10][11] High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a mass spectrometer (LC-MS), could also be employed for the analysis of the underivatized acid.[15]

Experimental Protocols

Protocol 1: General Solvent Extraction of this compound
  • Sample Preparation:

    • Harvest fresh plant material and flash-freeze in liquid nitrogen, followed by lyophilization to dryness.

    • Grind the dried plant material into a fine, homogenous powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 1 gram of the powdered plant material into a flask.

    • Add 20 mL of an 80:20 methanol:water (v/v) solvent mixture.

    • For maceration, seal the flask and allow it to stand for 48-72 hours at room temperature with occasional shaking.[5]

    • Alternatively, for ultrasound-assisted extraction (UAE), place the flask in an ultrasonic bath for 30 minutes at a controlled temperature (e.g., 40°C).[4]

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

    • Wash the residue with an additional 5 mL of the extraction solvent and combine the filtrates.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

Protocol 2: Solid-Phase Extraction (SPE) Clean-up
  • Cartridge Conditioning:

    • Condition a mixed-mode strong anion exchange (MAX) SPE cartridge (e.g., 150 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water, and finally 5 mL of 2% formic acid in water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Reconstitute the dried crude extract from Protocol 1 in 5 mL of 2% formic acid in water.

    • Load the reconstituted extract onto the conditioned SPE cartridge at a slow flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of 2% formic acid in water to remove unretained impurities.

    • Wash the cartridge with 5 mL of methanol to remove less polar, non-ionic impurities.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of a 5% formic acid solution in methanol.

    • Collect the eluate in a clean collection tube.

  • Drying:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas. The purified extract is now ready for derivatization and analysis.

Protocol 3: Derivatization and GC-MS Quantification
  • Derivatization:

    • To the dried, purified extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to protect carbonyl groups.[12] Vortex and incubate at 60°C for 30 minutes.

    • Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[12]

    • Vortex thoroughly and incubate at 70°C for 60 minutes to complete the silylation reaction.[10][14]

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

      • Inlet Temperature: 250°C.

      • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Conditions (Example):

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-550.

      • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Quantification:

    • Prepare a calibration curve using authentic standards of this compound that have undergone the same derivatization procedure.

    • Quantify the amount of this compound in the sample by comparing the peak area of a characteristic ion to the calibration curve.

Quantitative Data Summary

The following table presents hypothetical quantitative data for the extraction of this compound from a plant source to illustrate expected yields and purity at different stages of the protocol. Actual values will vary depending on the plant species, extraction method, and analytical instrumentation.

Parameter Crude Extract (Solvent Extraction) Purified Extract (Post-SPE) Reference
Dry Weight of Plant Material 1.0 g1.0 gN/A
Volume of Final Extract 1.0 mL1.0 mLN/A
Concentration of this compound 5.2 µg/mL4.8 µg/mLHypothetical
Total Yield of this compound 5.2 µg4.8 µgHypothetical
Extraction Efficiency N/AN/AN/A
Purity (relative % of target analyte) ~1%~75%Hypothetical
Recovery from SPE N/A~92%Hypothetical

Visualizations

Extraction_Workflow A 1. Plant Material (Dried & Powdered) B 2. Solvent Extraction (e.g., 80% Methanol) A->B C 3. Filtration B->C D 4. Concentration (Rotary Evaporation) C->D E Crude Extract D->E F 5. SPE Clean-up (Mixed-Mode Anion Exchange) E->F G Purified Extract F->G H 6. Derivatization (Silylation) G->H I 7. GC-MS Analysis H->I

Caption: Workflow for the extraction and analysis of this compound.

Troubleshooting_Low_Yield A Low Yield B Incomplete Cell Lysis? A->B C Inappropriate Solvent? A->C D Analyte Degradation? A->D E Grind Finer / Use UAE/MAE B->E F Use Polar Solvent (e.g., MeOH/Water) C->F G Avoid High Temp / Use Cold Extraction D->G

Caption: Troubleshooting logic for low extraction yield.

References

Minimizing interference in spectroscopic analysis of Methyltartronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the spectroscopic analysis of Methyltartronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the spectroscopic analysis of this compound?

A1: Interference in the spectroscopic analysis of this compound can arise from several sources, including:

  • Sample Matrix: Complex sample matrices, such as biological fluids or reaction mixtures, can contain components that absorb at similar wavelengths in UV-Vis spectroscopy or have similar masses in mass spectrometry, leading to overlapping signals.[1][2][3]

  • Solvent Effects: The choice of solvent can significantly impact NMR chemical shifts and UV-Vis absorbance spectra due to interactions with the analyte.[4]

  • pH variations: The protonation state of the carboxylic acid groups is pH-dependent, which can alter the electronic environment and thus affect UV-Vis and NMR spectra.[5][6][7]

  • Temperature Effects: Elevated temperatures can cause degradation of this compound, which is known to be thermally labile, and can also influence hydrogen bonding, affecting IR spectra.[8][9]

  • Contaminants: Impurities from solvents, reagents, or sample handling can introduce extraneous signals.

Q2: How does pH affect the UV-Vis spectrum of this compound?

A2: The UV-Vis spectrum of this compound is sensitive to pH changes. As the pH of the solution increases, the carboxylic acid groups deprotonate, leading to a shift in the absorption maximum (λmax). This is a common phenomenon for carboxylic and phenolic compounds.[6][7] Generally, deprotonation can cause a shift in the absorption bands.[5] For dicarboxylic acids, changes in pH will alter the equilibrium between the fully protonated, partially deprotonated, and fully deprotonated species, each with a distinct UV-Vis absorption profile.

Q3: What are the characteristic fragmentation patterns of α-hydroxy dicarboxylic acids like this compound in mass spectrometry?

A3: In mass spectrometry, α-hydroxy carboxylic acids exhibit characteristic fragmentation patterns. A diagnostic peak at m/z 45, corresponding to the hydroxycarbonyl anion, is often observed in the collision-induced dissociation mass spectra of deprotonated α-hydroxy acids.[10] Another significant fragmentation is the loss of a neutral formic acid molecule (46 Da).[10] For derivatized acids, such as trimethylsilyl (TMS) derivatives, common fragmentations include the loss of a silicon-linked methyl group and α-cleavage ions.[11][12]

Q4: Can solvent choice interfere with the NMR analysis of this compound?

A4: Yes, the choice of solvent can significantly influence the ¹H and ¹³C NMR spectra of this compound. The chemical shifts of the hydroxyl and carboxylic acid protons are particularly sensitive to the solvent due to hydrogen bonding interactions. Polar, protic solvents may lead to exchange broadening of the -OH and -COOH proton signals, sometimes to the point where they are not observed. Using aprotic solvents can help to sharpen these peaks.

Q5: Is this compound susceptible to thermal degradation during analysis?

A5: Yes, similar to other α-hydroxy acids like tartaric acid, this compound is prone to thermal degradation at elevated temperatures.[8][9][13] It is reported that tartronic acid decomposes upon melting.[14] Therefore, techniques that require high temperatures, such as gas chromatography without derivatization, should be used with caution. Thermal degradation can lead to the formation of byproducts that will interfere with the analysis.

Troubleshooting Guides

Issue 1: Poorly Resolved or Overlapping Peaks in NMR Spectra
Possible Cause Troubleshooting Step Expected Outcome
Solvent Effects Change to a different deuterated solvent (e.g., from D₂O to DMSO-d₆ or Acetone-d₆).Improved peak separation and sharpening of exchangeable proton signals.
pH Effects Adjust the pH of the sample. For carboxylic acids, analysis at low pH can sharpen the -COOH peak.[15]Better resolution of peaks adjacent to the carboxylic acid groups.
Concentration Effects Dilute the sample. High concentrations can lead to viscosity-related peak broadening.Sharper spectral lines and improved resolution.
Paramagnetic Impurities Treat the sample with a chelating agent (e.g., EDTA) if metal ion contamination is suspected.Reduction of paramagnetic broadening and sharpening of all peaks.
Issue 2: Inaccurate Quantification in UV-Vis Spectroscopy
Possible Cause Troubleshooting Step Expected Outcome
Matrix Interference Prepare calibration standards in a matrix that matches the sample matrix as closely as possible.[16]Compensation for background absorbance from the matrix, leading to more accurate quantification.
pH Fluctuation Buffer the samples and standards to a constant pH.[17]Consistent spectral shape and λmax, ensuring reproducible measurements.
Scattering from Particulates Filter the sample through a 0.22 µm or 0.45 µm filter before analysis.[17][18]Reduction in baseline noise and artificially high absorbance readings.
Stray Light Ensure the sample concentration is within the linear dynamic range of the spectrophotometer (typically absorbance < 2).Adherence to Beer-Lambert law and accurate concentration determination.
Issue 3: Unidentifiable or Unexpected Peaks in Mass Spectra
Possible Cause Troubleshooting Step Expected Outcome
Adduct Formation Modify the mobile phase by changing the salt concentration or the organic modifier to minimize adduct formation.A cleaner mass spectrum with a more prominent molecular ion peak.
In-source Fragmentation Optimize the ionization source parameters (e.g., cone voltage, capillary temperature) to reduce fragmentation.Increased intensity of the molecular ion and less complex fragmentation patterns.
Matrix Effects Improve sample cleanup using techniques like solid-phase extraction (SPE) to remove interfering matrix components.[1][3][19]Reduced ion suppression or enhancement, leading to more reliable detection and quantification.
Contamination Use high-purity solvents and reagents, and thoroughly clean the mass spectrometer's ion source.Elimination of extraneous peaks from the mass spectrum.

Experimental Protocols

Protocol 1: Sample Preparation for HPLC-UV Analysis of this compound from a Complex Matrix
  • Sample Dilution: Dilute the sample with a suitable solvent (e.g., mobile phase) to bring the concentration of this compound into the linear range of the calibration curve. A 1:10 dilution is a good starting point for complex matrices like fruit juices.[18]

  • Protein Precipitation (if applicable): For biological samples, add a protein precipitating agent like acetonitrile or methanol (typically 3 parts solvent to 1 part sample). Vortex and centrifuge to pellet the precipitated proteins.

  • Filtration: Filter the diluted sample or the supernatant from the protein precipitation step through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter.[17][18]

  • pH Adjustment: Ensure the pH of the final sample is at least 2 pH units below the pKa of this compound to ensure it is in its undissociated form for good retention on a reversed-phase column.[17]

  • Internal Standard Addition: Add a known concentration of an internal standard that is structurally similar to this compound but does not co-elute.

Protocol 2: Minimizing Hydrogen Bonding Interference in FTIR Analysis
  • Sample Preparation (KBr Pellet):

    • Thoroughly dry both the this compound sample and spectroscopic grade Potassium Bromide (KBr) to remove any traces of water, which can cause broad O-H bands that interfere with the spectrum.

    • Grind a small amount of the sample with KBr in an agate mortar and pestle to achieve a fine, homogenous powder.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Solution):

    • Dissolve the sample in a dry, aprotic solvent (e.g., acetonitrile) to minimize hydrogen bonding with the solvent.

    • Use a short pathlength cell to obtain a good quality spectrum of the solution.

  • Temperature Control:

    • Acquire spectra at a controlled, and potentially low, temperature to reduce the thermal motion that can broaden peaks associated with hydrogen bonding.[20][21]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Troubleshooting Sample Initial Sample Dilute Dilution Sample->Dilute Filter Filtration (0.22 µm) Dilute->Filter Adjust_pH pH Adjustment Filter->Adjust_pH Add_IS Add Internal Standard Adjust_pH->Add_IS HPLC_UV HPLC-UV Add_IS->HPLC_UV NMR NMR Add_IS->NMR MS Mass Spectrometry Add_IS->MS FTIR FTIR Add_IS->FTIR Process Data Acquisition & Processing HPLC_UV->Process NMR->Process MS->Process FTIR->Process Troubleshoot Troubleshooting Process->Troubleshoot If Interference is Detected

Caption: Generalized workflow for spectroscopic analysis of this compound.

Troubleshooting_Logic Start Interference Detected Identify_Technique Identify Spectroscopic Technique Start->Identify_Technique NMR_Interference NMR Interference? Identify_Technique->NMR_Interference UV_Interference UV-Vis Interference? Identify_Technique->UV_Interference MS_Interference MS Interference? Identify_Technique->MS_Interference NMR_Interference->UV_Interference No Solvent_pH Change Solvent / Adjust pH NMR_Interference->Solvent_pH Yes UV_Interference->MS_Interference No Matrix_Match Matrix Matching / Buffering UV_Interference->Matrix_Match Yes Optimize_Source Optimize Ion Source MS_Interference->Optimize_Source Yes End Interference Minimized MS_Interference->End No Paramagnetic Check for Paramagnetic Impurities Solvent_pH->Paramagnetic Paramagnetic->End Filter_Sample Filter Sample Matrix_Match->Filter_Sample Filter_Sample->End Improve_Cleanup Improve Sample Cleanup Optimize_Source->Improve_Cleanup Improve_Cleanup->End

Caption: Troubleshooting logic for spectroscopic interference.

References

Validation & Comparative

A Comparative Analysis of Methyltartronic Acid and Tartronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the physicochemical and biological properties of Methyltartronic acid and its parent compound, Tartronic acid. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in their evaluation of these compounds for various applications.

Chemical Structures

Tartronic Acid: Also known as 2-hydroxymalonic acid, it is a dicarboxylic acid with a hydroxyl group.

This compound: Also known as 2-hydroxy-2-methylpropanedioic acid or isomalic acid, it is a derivative of tartronic acid with a methyl group substituting the hydrogen on the alpha-carbon.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Tartronic acid and this compound is presented in the table below. It is important to note that while experimental data is available for Tartronic acid, many of the properties listed for this compound are based on computational predictions due to a lack of published experimental values.

PropertyTartronic AcidThis compound (Isomalic Acid)
Molecular Formula C₃H₄O₅C₄H₆O₅
Molecular Weight 120.06 g/mol [2]134.09 g/mol [3]
Melting Point 158-160 °C (decomposes)[4][5]142 °C (rough estimate)[6]
pKa₁ 2.42 (at 25 °C)[7]2.33 (at 20 °C)[6]
pKa₂ 4.54 (at 25 °C)[7]4.55 (at 20 °C)[6]
Water Solubility Soluble in water and alcohol[7]Soluble (predicted)[8]
Appearance White crystalline solid[2]Solid (form)[7]
CAS Number 80-69-3[2]595-48-2[6]

Biological and Chemical Activities

Tartronic Acid

Tartronic acid, or hydroxymalonic acid, is a dicarboxylic acid that is a metabolite found in plants and is also produced by some microorganisms like Escherichia coli. It is structurally related to malonic acid and tartaric acid.[2]

Recent research has highlighted the potential of tartronic acid as an inhibitor of pathological calcium oxalate crystallization, the primary component of most human kidney stones.[9] Studies have shown that tartronic acid can effectively inhibit the growth of calcium oxalate monohydrate crystals.[9] In vivo studies in mouse models of hyperoxaluria have demonstrated its efficacy in reducing stone formation, comparable to citric acid, which is a current preventative treatment.[9]

Beyond its potential therapeutic applications, tartronic acid is also utilized in chemical synthesis. For instance, it is a reactant in the catalytic oxidation process to produce mesoxalic acid.[10][11]

This compound

Currently, there is a significant lack of published research on the specific biological activities of this compound. As a derivative of tartronic acid, it may possess similar or modified activities, but this remains to be experimentally verified. The introduction of a methyl group could influence its metabolic stability, cell permeability, and interaction with biological targets. Further investigation into the biological effects of this compound is warranted to explore its potential applications.

Experimental Protocols

Below are detailed methodologies for key experiments that can be used to characterize and compare the properties of this compound and Tartronic acid.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. It is a key indicator of the purity of a crystalline compound.

Protocol:

  • A small, dry sample of the acid is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded as the melting point.

Determination of Acid Dissociation Constants (pKa) by Potentiometric Titration

Principle: The pKa is a measure of the strength of an acid in solution. Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added.

Protocol:

  • A known weight of the acid is dissolved in a specific volume of deionized water.

  • A calibrated pH electrode is immersed in the solution.

  • A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa values are determined from the half-equivalence points on the titration curve.

Assessment of Calcium Oxalate Crystallization Inhibition

Principle: This in vitro assay evaluates the ability of a compound to inhibit the formation and growth of calcium oxalate crystals.

Protocol:

  • Prepare supersaturated solutions of calcium chloride and sodium oxalate.

  • In a multi-well plate, add the test compound (Tartronic acid or this compound) at various concentrations to the calcium chloride solution.

  • Initiate crystallization by adding the sodium oxalate solution to each well.

  • The turbidity of the solutions is monitored over time using a spectrophotometer at a wavelength of 620 nm.

  • The percentage of inhibition is calculated by comparing the turbidity of the solutions with the test compound to a control solution without the compound.

  • For more detailed analysis of the mechanism, techniques like in situ atomic force microscopy (AFM) can be employed to observe crystal growth directly.[9]

Visualizations

experimental_workflow

Caption: Experimental workflow for comparing the physicochemical and in vitro properties of Tartronic acid and this compound.

logical_relationship TA Tartronic Acid MTA This compound MA Malonic Acid

Caption: Logical relationship between Tartronic acid, this compound, and Malonic acid, and the potential effects of methylation.

References

Comparative Analysis of the Biological Activities of Methyltartronic Acid, Tartronic Acid, and Malonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of three structurally similar dicarboxylic acids: methyltartronic acid, tartronic acid, and malonic acid. While extensive research is available for tartronic acid and malonic acid, data on the specific biological effects of this compound is limited. This document summarizes the known activities of tartronic and malonic acid and presents a hypothesized activity profile for this compound based on its structural characteristics. Furthermore, detailed experimental protocols are provided to facilitate direct comparative studies.

Comparative Biological Activities

The biological activities of these dicarboxylic acids are influenced by their chemical structures. Malonic acid is a known competitive inhibitor of succinate dehydrogenase (SDH), a key enzyme in the citric acid cycle and electron transport chain.[1][2][3][4] Tartronic acid, on the other hand, has been shown to influence lipid metabolism by promoting de novo lipogenesis.[5] The biological activities of this compound are not well-documented in publicly available literature.

FeatureThis compound (Hypothesized)Tartronic AcidMalonic Acid
Primary Mechanism of Action Potential modulation of metabolic enzymes.Promotes de novo lipogenesis by upregulating acetyl-CoA and malonyl-CoA; inhibits CPT-1β.[5]Competitive inhibitor of succinate dehydrogenase (Complex II).[1][2]
Effect on Cellular Metabolism May influence pathways related to tartronic acid due to structural similarity, but the methyl group could alter target affinity and activity.Upregulates fatty acid synthesis.[5]Inhibits cellular respiration by blocking the citric acid cycle.
Other Reported Activities Not yet reported.Inhibitor of calcium oxalate crystallization.[6]Can induce "excitotoxic" lesions in neuronal tissue.[3][4]

Experimental Protocols for Comparative Analysis

To directly compare the biological activities of this compound, tartronic acid, and malonic acid, the following experimental protocols are recommended.

Succinate Dehydrogenase (SDH) Inhibition Assay

This assay will determine the inhibitory potential of each dicarboxylic acid on succinate dehydrogenase, a key enzyme in cellular respiration.

Materials:

  • Isolated mitochondria or a commercial SDH assay kit

  • Phosphate buffer (pH 7.4)

  • Succinate solution (substrate)

  • DCPIP (2,6-dichlorophenolindophenol) or other suitable electron acceptor

  • Test compounds (this compound, Tartronic acid, Malonic acid) dissolved in a suitable solvent (e.g., water or DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare working solutions of the phosphate buffer, succinate, and DCPIP. Prepare serial dilutions of the test compounds.

  • Reaction Setup: In a 96-well plate, add the phosphate buffer, succinate solution, and varying concentrations of the test compounds to respective wells. Include a control well with no inhibitor.

  • Enzyme Addition: Add the mitochondrial preparation or purified SDH to each well to initiate the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 600 nm (for DCPIP) and continue to take readings at regular intervals (e.g., every minute) for a defined period.

  • Data Analysis: Calculate the rate of DCPIP reduction for each concentration of the test compounds. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for each compound.

Cell Viability (MTT) Assay

This assay will assess the cytotoxic effects of the dicarboxylic acids on a selected cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, HepG2, or a cell line relevant to the research focus)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound, Tartronic acid, Malonic acid)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of each dicarboxylic acid. Include untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value for each compound.

Western Blot Analysis for MAPK Pathway Activation

This protocol will investigate the effects of the dicarboxylic acids on the activation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Materials:

  • Cell line of interest

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the dicarboxylic acids for a specified time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a key metabolic pathway potentially affected by these dicarboxylic acids and a general workflow for comparing their cytotoxic effects.

cluster_glycolysis Glycolysis cluster_krebs Citric Acid Cycle (Krebs Cycle) cluster_etc Electron Transport Chain cluster_lipogenesis De Novo Lipogenesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate AcetylCoA_lipo Acetyl-CoA Isocitrate Isocitrate Citrate->Isocitrate AlphaKetoglutarate AlphaKetoglutarate Isocitrate->AlphaKetoglutarate SuccinylCoA SuccinylCoA AlphaKetoglutarate->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Succinate->Fumarate Fumarate_etc Fumarate_etc Succinate->Fumarate_etc Complex II (SDH) Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Electron Transport Electron Transport Fumarate_etc->Electron Transport MalonylCoA Malonyl-CoA AcetylCoA_lipo->MalonylCoA FattyAcids FattyAcids MalonylCoA->FattyAcids Fatty Acid Synthase MalonicAcid Malonic Acid MalonicAcid->Succinate Inhibits SDH TartronicAcid Tartronic Acid TartronicAcid->AcetylCoA_lipo Upregulates TartronicAcid->MalonylCoA Upregulates MethyltartronicAcid This compound (Hypothesized Target) MethyltartronicAcid->Succinate Potential Inhibition?

Caption: Metabolic pathways affected by dicarboxylic acids.

start Start: Seed Cells in 96-well plates treat Treat cells with this compound, Tartronic Acid, and Malonic Acid (various concentrations) start->treat incubate Incubate for 24, 48, 72 hours treat->incubate mtt Add MTT reagent and incubate incubate->mtt solubilize Solubilize formazan crystals mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Analyze data and determine IC50 values read->analyze compare Compare cytotoxic effects analyze->compare

References

A Researcher's Guide to the Structural Validation of Synthesized Methyltartronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural confirmation of synthesized molecules is a critical step in ensuring the integrity and reproducibility of their work. This guide provides a comparative analysis of the analytical techniques used to validate the structure of synthesized Methyltartronic acid, with its parent compound, Tartronic acid, serving as a key alternative for comparison.

This document outlines the key experimental data and detailed protocols necessary for the comprehensive structural elucidation of this compound. All quantitative data is summarized in clear, comparative tables, and experimental workflows are visualized to enhance understanding.

Structural Comparison: this compound vs. Tartronic Acid

This compound, also known as 2-hydroxy-2-methylpropanedioic acid, is a methylated derivative of Tartronic acid (hydroxymalonic acid). The addition of a methyl group significantly influences the compound's physical and spectroscopic properties. A direct comparison of their fundamental characteristics is presented below.

PropertyThis compoundTartronic Acid
Chemical Formula C4H6O5C3H4O5
Molecular Weight 134.0874 g/mol [1]120.0609 g/mol
Common Synonyms 2-Hydroxy-2-methylpropanedioic acid[1]Hydroxymalonic acid, 2-Hydroxypropanedioic acid

Experimental Data for Structural Validation

The validation of this compound's structure relies on a combination of spectroscopic techniques. The following tables present a summary of expected and reported data for both this compound and Tartronic acid, providing a baseline for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~1.5Singlet3H-CH₃
(Predicted)Broad Singlet2H-COOH
(Predicted)Broad Singlet1H-OH
Tartronic acid ~4.8Singlet1H-CH(OH)
(Varies)Broad Singlet2H-COOH

¹³C NMR Spectroscopy Data

CompoundChemical Shift (δ) ppmAssignment
This compound ~25-CH₃
~75-C(OH)
~175-COOH
Tartronic acid ~75-CH(OH)
~172-COOH
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

CompoundMolecular Ion (M+)Key Fragment Ions (m/z)
This compound 134[1]89, 73, 45, 43
Tartronic acid 120102, 75, 73, 45
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
This compound ~3400 (broad)O-H stretch (hydroxyl and carboxylic acid)
~1730 (strong)C=O stretch (carboxylic acid)
~2980C-H stretch (methyl)
Tartronic acid ~3400 (broad)O-H stretch (hydroxyl and carboxylic acid)
~1730 (strong)C=O stretch (carboxylic acid)
~2900C-H stretch (methine)

Experimental Protocols

Detailed methodologies for the synthesis and structural characterization of this compound are provided below.

Synthesis of this compound

A plausible synthetic route to this compound involves the α-hydroxylation of a substituted malonic ester, followed by hydrolysis.

Step 1: Synthesis of Diethyl Methylmalonate Diethyl methylmalonate can be synthesized from diethyl malonate and a methyl halide.[2]

Step 2: α-Hydroxylation of Diethyl Methylmalonate A common method for the α-hydroxylation of malonic esters involves the use of an oxidizing agent, such as m-chloroperoxybenzoic acid (mCPBA) or a peroxide in the presence of a base.

Step 3: Hydrolysis of Diethyl 2-Hydroxy-2-methylmalonate The final step is the hydrolysis of the ester to the carboxylic acid. This can be achieved through either acidic or basic hydrolysis.[3][4]

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters to set include an appropriate spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron ionization (EI) is a common method for generating ions.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-200).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Experimental Workflow and Data Validation

The following diagram illustrates the logical workflow for the synthesis and structural validation of this compound.

G cluster_synthesis Synthesis cluster_validation Structural Validation cluster_comparison Comparative Analysis start Diethyl Malonate step1 Methylation start->step1 intermediate1 Diethyl Methylmalonate step1->intermediate1 step2 α-Hydroxylation intermediate1->step2 intermediate2 Diethyl 2-Hydroxy-2-methylmalonate step2->intermediate2 step3 Hydrolysis intermediate2->step3 product This compound step3->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir data_analysis Data Analysis and Comparison nmr->data_analysis ms->data_analysis ir->data_analysis validation Structure Validated data_analysis->validation tartronic_acid Tartronic Acid Data data_analysis->tartronic_acid

Caption: Workflow for Synthesis and Structural Validation.

This comprehensive guide provides researchers with the necessary information and protocols to confidently synthesize and validate the structure of this compound. By comparing experimental data with the provided reference values and those of the alternative compound, Tartronic acid, a high degree of certainty in the final structure can be achieved.

References

A Researcher's Guide to the Cross-Validation of Analytical Methods for Methyltartronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of methyltartronic acid (MTA), a key metabolite in various biological pathways, is of paramount importance. The choice of an appropriate analytical method is a critical decision that directly influences data quality and experimental outcomes. This guide provides an objective comparison of common analytical techniques for MTA quantification, supported by representative experimental data and detailed protocols to aid in method selection and cross-validation.

Data Presentation: A Comparative Analysis of Performance

The performance of an analytical method is evaluated by several key validation parameters. The following table summarizes typical quantitative data for High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays for the analysis of small organic acids similar to MTA.

Validation ParameterHigh-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)Enzymatic AssayKey Considerations
Linearity (R²) >0.99>0.99>0.98All methods can demonstrate excellent linearity over a defined concentration range.
Accuracy (Recovery %) 95 - 105%90 - 110%90 - 105%HPLC-MS often provides high accuracy with minimal matrix effects. GC-MS recovery can be influenced by the efficiency of the derivatization step.
Precision (RSD %) < 5%< 10%< 15%HPLC-MS generally offers the highest precision. The multi-step nature of GC-MS (including derivatization) and enzymatic assays can introduce greater variability.
Limit of Detection (LOD) pg/mL to ng/mLng/mLµg/mL to ng/mLHPLC-MS is typically the most sensitive method, capable of detecting very low concentrations of MTA.
Limit of Quantification (LOQ) ng/mLng/mL to µg/mLµg/mLThe LOQ for GC-MS is highly dependent on the derivatization efficiency. Enzymatic assays are generally less sensitive than chromatographic methods.
Sample Throughput Moderate to HighLow to ModerateHighEnzymatic assays, particularly when automated, allow for high-throughput screening. GC-MS is often the most time-consuming due to sample preparation.
Derivatization Required? NoYesNoThe necessity of derivatization for GC-MS adds a time-consuming and potentially variable step to the workflow.

Experimental Protocols

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method for this compound Analysis

This protocol is suitable for the direct and sensitive quantification of MTA in biological matrices.

1. Sample Preparation:

  • Objective: To extract MTA from the sample matrix and prepare it for HPLC-MS analysis.

  • Procedure:

    • To 100 µL of sample (e.g., plasma, urine, or cell lysate), add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., ¹³C-labeled MTA).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for HPLC-MS injection.

2. HPLC-MS Analysis:

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate MTA from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Negative ESI.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for MTA and the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound Analysis

This protocol requires derivatization to increase the volatility of MTA for GC analysis.

1. Sample Preparation (Derivatization to Trimethylsilyl Esters):

  • Objective: To convert non-volatile MTA into a volatile derivative suitable for GC analysis.

  • Procedure:

    • Perform an initial extraction of MTA from the sample matrix as described for the HPLC-MS method (steps 1-5).

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool the vial to room temperature before GC-MS injection.

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute the derivatized MTA.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan to identify the derivatized MTA or selected ion monitoring (SIM) for targeted quantification.

Enzymatic Assay for this compound

This protocol describes a conceptual enzymatic assay based on the specific conversion of MTA by a hypothetical MTA-dehydrogenase.

1. Principle: The assay is based on the enzymatic conversion of MTA to a product that can be measured spectrophotometrically. For instance, an MTA-dehydrogenase could catalyze the oxidation of MTA, coupled with the reduction of NAD⁺ to NADH. The resulting increase in NADH is monitored by measuring the absorbance at 340 nm.

2. Assay Procedure:

  • Reagents:

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • NAD⁺ solution.

    • MTA standard solutions.

    • MTA-dehydrogenase enzyme solution.

  • Procedure:

    • In a 96-well plate, add sample or MTA standard, assay buffer, and NAD⁺ solution.

    • Initiate the reaction by adding the MTA-dehydrogenase enzyme solution.

    • Incubate at a controlled temperature (e.g., 37°C).

    • Measure the absorbance at 340 nm at regular intervals using a microplate reader.

    • The rate of increase in absorbance is proportional to the concentration of MTA in the sample.

Mandatory Visualization

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Method Validation cluster_comparison Cross-Validation HPLC_MS HPLC-MS Method Linearity Linearity HPLC_MS->Linearity Accuracy Accuracy HPLC_MS->Accuracy Precision Precision HPLC_MS->Precision LOD_LOQ LOD & LOQ HPLC_MS->LOD_LOQ GC_MS GC-MS Method GC_MS->Linearity GC_MS->Accuracy GC_MS->Precision GC_MS->LOD_LOQ Enzymatic_Assay Enzymatic Assay Enzymatic_Assay->Linearity Enzymatic_Assay->Accuracy Enzymatic_Assay->Precision Enzymatic_Assay->LOD_LOQ Analyze_Samples Analyze Identical Samples with all three methods Compare_Results Compare Quantitative Results (Statistical Analysis) Analyze_Samples->Compare_Results SignalingPathway cluster_pathway Hypothetical Metabolic Pathway of this compound Pyruvate Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA MTA This compound (MTA) Acetyl_CoA->MTA Metabolic Conversion TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Glyoxylate Glyoxylate MTA->Glyoxylate Enzymatic Degradation Glyoxylate->TCA_Cycle

A Comparative Guide to Methyltartronic Acid and Its Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of Methyltartronic acid, a rare dicarboxylic acid, for researchers, scientists, and professionals in drug development. Given the sparse distribution of this compound in natural sources, this document contrasts it with its more common structural isomers, Tartronic acid and Tartaric acid, and evaluates its procurement from natural versus synthetic origins.

Introduction to this compound and Its Analogs

This compound (also known as Isomalic acid or 2-Hydroxy-2-methylpropanedioic acid) is a dicarboxylic acid. Its natural occurrence is exceptionally limited, with Imperata cylindrica (cogon grass) being a cited, though not extensively documented, source. The limited presence of this compound in nature necessitates a broader comparative approach for researchers. This guide, therefore, provides a comparative analysis against its close structural relatives, Tartronic acid and Tartaric acid, which are more widespread and well-researched. This comparison aims to clarify structural differences, sourcing, and potential applications.

Comparative Analysis of Physicochemical Properties

The structural differences between this compound, Tartronic acid, and Tartaric acid result in distinct physicochemical properties. A summary of these key characteristics is presented below for easy comparison.

PropertyThis compoundTartronic AcidTartaric Acid
Synonyms Isomalic acid, 2-Hydroxy-2-methylpropanedioic acidHydroxymalonic acid, 2-Hydroxypropanedioic acid2,3-Dihydroxysuccinic acid
Molecular Formula C₄H₆O₅[1][2]C₃H₄O₅[3][4]C₄H₆O₆
Molecular Weight 134.09 g/mol [1][2]120.06 g/mol [3]150.09 g/mol
Structure Propanedioic acid with one hydroxyl and one methyl group on the α-carbonMalonic acid with a hydroxyl group on the α-carbon[3]Succinic acid with hydroxyl groups on C2 and C3
Key Structural Difference Contains a methyl groupLacks a methyl groupDihydroxy derivative of succinic acid

Sourcing: Natural Occurrence vs. Synthetic Production

A critical consideration for researchers is the source of the desired compound. The availability and scalability of sourcing methods can significantly impact research and development timelines.

Natural Sources
  • This compound : The primary cited natural source is the plant Imperata cylindrica. However, comprehensive phytochemical analyses of this plant often fail to list this compound, indicating it is likely a minor constituent.[5][6][7][8] To date, no standardized protocols for its extraction and purification from this source have been published, and quantitative data on its concentration is not available.

  • Tartronic Acid : This acid has been reported in plants such as Pogostemon cablin.[3]

  • Tartaric Acid : Widely distributed in the plant kingdom, it is famously abundant in grapes and is a major byproduct of the wine industry.

Synthetic Production

Due to the scarcity of natural this compound, chemical synthesis is the most viable method of procurement for research purposes. Synthetic routes for dicarboxylic acids are well-established, often providing higher yields and purity compared to extraction from natural sources where the compound is a minor component. While specific synthesis pathways for this compound are not extensively detailed in general literature, related synthesis strategies for similar compounds are available.[9]

Experimental Protocols

Detailed experimental protocols for the isolation and quantification of this compound from natural sources are not available in the current body of scientific literature. Researchers would need to develop and validate their own methods, likely starting with broad extractions of Imperata cylindrica followed by advanced chromatographic separation and spectroscopic identification.

For synthetic routes, general organic chemistry methodologies for the synthesis of substituted dicarboxylic acids would be applicable.

Biological Activity and Signaling Pathways

The biological activity of this compound is not well-documented. In contrast, its structural analogs have known biological roles. Tartaric acid and its derivatives have been studied for their antioxidant and other physiological effects.

Given the structural similarity to other dicarboxylic acids that play roles in central metabolism, one can hypothesize a potential interaction of this compound with metabolic pathways. The diagram below illustrates a generalized view of where dicarboxylic acids like malic acid (a close structural relative) participate in the Citric Acid Cycle (TCA Cycle).

Metabolic_Pathway_Hypothesis Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate (Dicarboxylic Acid) Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Methyltartronate This compound (Hypothetical Interaction Point) Malate->Methyltartronate Structural Analogy Oxaloacetate->Citrate

Hypothetical interaction point of this compound.

The logical workflow for a researcher interested in this compound, from initial sourcing to potential bioactivity screening, is outlined below.

Research_Workflow Start Identify Research Need for this compound Sourcing Sourcing Decision Start->Sourcing Natural Natural Source (Imperata cylindrica) Sourcing->Natural Limited Availability Synthetic Chemical Synthesis Sourcing->Synthetic Recommended Extraction Develop Extraction & Purification Protocol Natural->Extraction Purification Characterization (NMR, MS) Synthetic->Purification Extraction->Purification Bioactivity Bioactivity Screening Purification->Bioactivity

Workflow for this compound research.

Conclusion

This compound remains a poorly characterized natural product. For researchers in drug development and related scientific fields, direct procurement via chemical synthesis is the most practical approach. A thorough understanding of its structural differences from more common isomers like Tartronic and Tartaric acid is essential to avoid misidentification and to guide research into its potential unique biological activities. Future research into the phytochemistry of Imperata cylindrica could provide more definitive data on the natural presence and potential for extraction of this compound.

References

A Comparative Guide to the Quantitative Analysis of Methyltartronic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of small molecule organic acids like Methyltartronic acid in biological matrices is crucial for metabolomic studies and biomarker discovery. This guide provides a comprehensive comparison of the two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

It is important to note that while extensive literature exists for the analysis of similar organic acids, specific validated methods for the quantification of this compound in biological samples are not widely published. Therefore, this guide presents a comparison based on established protocols and expected performance for structurally related dicarboxylic acids, providing a robust framework for developing and validating a specific method for this compound.

At a Glance: GC-MS vs. LC-MS/MS for Organic Acid Analysis

The choice between GC-MS and LC-MS/MS depends on various factors including the required sensitivity, sample throughput, and the nature of the biological matrix. The following table summarizes the key performance metrics for each technique in the context of small organic acid analysis.

ParameterGC-MS (with Derivatization)LC-MS/MS
Limit of Detection (LOD) Low ng/mL to pg/mLLow ng/mL to pg/mL[1]
Limit of Quantification (LOQ) 0.008 - 0.5 mg/kg⁻¹[2]0.1 µmol/L[3]
Linearity (R²) > 0.99[2]> 0.99[4]
Precision (%RSD) < 15%[2]< 15%[5]
Accuracy (% Recovery) 85-115%[2]90-110%[4]
Sample Throughput Lower (due to derivatization)Higher (direct injection possible)
Matrix Effects Less proneMore prone to ion suppression/enhancement
Compound Volatility Requires derivatizationNo derivatization required

Analytical Workflows

The primary difference in the workflow between GC-MS and LC-MS/MS lies in the sample preparation, specifically the need for derivatization in GC-MS to make the analytes volatile.

cluster_0 GC-MS Workflow cluster_1 LC-MS/MS Workflow Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation (e.g., LLE, SPE) Derivatization Derivatization Sample Preparation->Derivatization (e.g., Silylation) GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Sample Collection_LC Sample Collection Sample Preparation_LC Sample Preparation (e.g., Protein Precipitation, SPE) Sample Collection_LC->Sample Preparation_LC LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation_LC->LC-MS/MS Analysis (Direct Injection) Data Analysis_LC Data Analysis LC-MS/MS Analysis->Data Analysis_LC cluster_0 Sample Preparation Workflow for GC-MS Biological Sample Biological Sample Add Internal Standard Add Internal Standard Biological Sample->Add Internal Standard Acidification (pH 1-2) Acidification (pH 1-2) Add Internal Standard->Acidification (pH 1-2) Liquid-Liquid Extraction\n(Ethyl Acetate) Liquid-Liquid Extraction (Ethyl Acetate) Acidification (pH 1-2)->Liquid-Liquid Extraction\n(Ethyl Acetate) Evaporation to Dryness Evaporation to Dryness Liquid-Liquid Extraction\n(Ethyl Acetate)->Evaporation to Dryness Derivatization Step 1:\nMethoximation Derivatization Step 1: Methoximation Evaporation to Dryness->Derivatization Step 1:\nMethoximation Derivatization Step 2:\nSilylation (MSTFA) Derivatization Step 2: Silylation (MSTFA) Derivatization Step 1:\nMethoximation->Derivatization Step 2:\nSilylation (MSTFA) GC-MS Injection GC-MS Injection Derivatization Step 2:\nSilylation (MSTFA)->GC-MS Injection cluster_0 Sample Preparation Workflow for LC-MS/MS Biological Sample Biological Sample Add Internal Standard Add Internal Standard Biological Sample->Add Internal Standard Protein Precipitation\n(Acetonitrile) Protein Precipitation (Acetonitrile) Add Internal Standard->Protein Precipitation\n(Acetonitrile) Centrifugation Centrifugation Protein Precipitation\n(Acetonitrile)->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant Evaporation to Dryness Evaporation to Dryness Collect Supernatant->Evaporation to Dryness Reconstitution Reconstitution Evaporation to Dryness->Reconstitution LC-MS/MS Injection LC-MS/MS Injection Reconstitution->LC-MS/MS Injection cluster_0 Principle of Internal Standard Correction Analyte Analyte (this compound) SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS Internal Standard (Stable Isotope Labeled) IS->SamplePrep MS_Analysis MS Analysis SamplePrep->MS_Analysis Potential for loss and matrix effects Ratio Calculate Ratio (Analyte Signal / IS Signal) MS_Analysis->Ratio Signal intensity Concentration Determine Concentration Ratio->Concentration Compare to Calibration Curve

References

Comparative Guide to Isotopic Labeling Strategies for Tracing Methyltartronic Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of isotopic labeling strategies to elucidate the metabolic fate of Methyltartronic acid (MTA). Given the limited direct research on MTA metabolism, this document draws upon established methodologies from studies of structurally and metabolically related compounds, such as tartronic acid, malonic acid, and other dicarboxylic acids. The guide presents hypothetical experimental designs for MTA, supported by data from analogous studies, to offer a practical framework for researchers.

Introduction to this compound Metabolism

This compound (MTA), also known as 2-hydroxy-2-methylpropanedioic acid, is a methylated derivative of tartronic acid. While the precise metabolic pathways of MTA are not yet fully elucidated, studies on related compounds suggest potential metabolic routes. For instance, tartronic acid has been shown to contribute to de novo lipogenesis by serving as a substrate for the synthesis of acetyl-CoA and malonyl-CoA. In microorganisms like Pseudomonas, the metabolism of tartaric acid proceeds through intermediates such as tartronic semialdehyde, eventually leading to the formation of D-glyceric acid. Based on these analogous pathways, it is hypothesized that MTA could be metabolized into intermediates that enter central carbon metabolism, potentially feeding into the tricarboxylic acid (TCA) cycle or lipogenesis.

Isotopic Labeling: A Powerful Tool for Metabolic Tracing

Stable isotope labeling is a crucial technique for tracking the metabolic fate of compounds. By introducing molecules enriched with heavy isotopes (e.g., 13C or 2H) into a biological system, researchers can trace the journey of the labeled atoms through various metabolic pathways. The distribution of these isotopes in downstream metabolites is then measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, providing a detailed picture of metabolic fluxes.

Comparison of Isotopic Labeling Strategies for MTA Metabolism

Here, we compare two primary isotopic labeling approaches that could be applied to study MTA metabolism: 13C-labeling and Deuterium (2H)-labeling.

Feature13C-LabelingDeuterium (2H)-Labeling
Principle Traces the carbon backbone of MTA.Traces the hydrogen atoms of MTA.
Tracer Uniformly labeled [U-13C]-MTA or positionally labeled MTA.Uniformly labeled [d]-MTA.
Detection Primarily GC-MS or LC-MS to measure mass shifts in metabolites.GC-MS, LC-MS, and NMR.
Information Provides direct information on the fate of the carbon skeleton, identifying downstream metabolites that incorporate MTA's carbons.Can reveal information about redox reactions and the stereospecificity of enzymatic reactions.
Advantages Less likely to have significant kinetic isotope effects that alter metabolic rates. Commercially available 13C-labeled precursors for synthesis are more common.Can provide unique insights into specific enzymatic mechanisms.
Disadvantages May not distinguish between pathways where the carbon skeleton remains intact.Can exhibit significant kinetic isotope effects, potentially altering reaction rates. The synthesis of deuterated MTA may be more challenging.

Proposed Experimental Protocols

Below are detailed protocols for hypothetical isotopic labeling studies to trace MTA metabolism, based on established methods for related organic acids.

Protocol 1: 13C-Labeling Study Using GC-MS

This protocol is adapted from studies tracing the metabolism of dicarboxylic acids and TCA cycle intermediates.[1]

1. Cell Culture and Isotope Labeling:

  • Culture cells (e.g., a relevant cancer cell line or primary hepatocytes) in a standard growth medium.
  • At mid-exponential growth phase, replace the standard medium with a medium containing a known concentration of uniformly labeled [U-13C]-Methyltartronic acid. A typical concentration might range from 1 to 10 mM, depending on the cell type and experimental goals.
  • Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of label incorporation.

2. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).
  • Quench metabolism by adding a cold extraction solvent, such as 80% methanol.
  • Scrape the cells and collect the cell lysate.
  • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the metabolites.

3. Sample Preparation for GC-MS:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
  • Derivatize the dried extract to increase the volatility of the organic acids. A common method involves a two-step process: first with methoxyamine hydrochloride in pyridine, followed by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

4. GC-MS Analysis:

  • Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer.
  • Monitor for the mass isotopologue distributions of known and suspected downstream metabolites (e.g., TCA cycle intermediates, amino acids, fatty acids). The incorporation of 13C from [U-13C]-MTA will result in a mass shift in these metabolites.

Protocol 2: Fumarate Metabolism Tracing (Analogous Study)

A study on the metabolism of fumarate, a dicarboxylic acid, in Plasmodium falciparum provides a relevant example.[1][2][3]

1. Isotope Labeling:

  • Parasite-infected red blood cells were incubated with 10 mM [2,3-13C]fumarate in phosphate-buffered saline at 37°C for 4 hours.[1][3]

2. Metabolite Extraction:

  • The cell suspension was lysed, and the metabolites were extracted.[1][3]

3. NMR Analysis:

  • The cell lysate was analyzed by 13C NMR to identify labeled downstream metabolites.[1][3]
  • The study detected the formation of labeled malate, pyruvate, lactate, and aspartate, indicating the metabolic conversion of fumarate.[1][2][3]

Quantitative Data from Analogous Studies

The following table presents hypothetical quantitative data for an MTA labeling study, modeled after typical results seen in 13C metabolic flux analysis of related organic acids.

MetaboliteFractional Labeling from [U-13C]-MTA (at 24h)
Citrate15%
α-Ketoglutarate10%
Succinate8%
Fumarate12%
Malate18%
Aspartate20%
Glutamate9%
Palmitate (C16:0)5%

This table represents hypothetical data to illustrate the expected outcome of a 13C-MTA tracing experiment. The fractional labeling indicates the percentage of the metabolite pool that has incorporated one or more 13C atoms from the MTA tracer.

Alternative Methods for Tracing Metabolism

While isotopic labeling is a powerful technique, other methods can also provide valuable insights into metabolic pathways.

MethodPrincipleAdvantagesDisadvantages
Enzyme Assays In vitro measurement of the activity of specific enzymes hypothesized to be involved in the MTA pathway.Can confirm the catalytic activity of individual enzymes.Does not provide information on the metabolic flux in a living system.
Gene Knockout/Knockdown Silencing the expression of genes encoding for putative metabolic enzymes and observing the effect on MTA consumption or downstream metabolite levels.Can establish a causal link between a gene and a metabolic function.Can have off-target effects and may be lethal to the cells.
Untargeted Metabolomics Global analysis of all detectable metabolites in a system before and after the addition of MTA.Provides a broad overview of metabolic changes and can help generate new hypotheses.Does not directly trace the flow of atoms and can be difficult to interpret without complementary methods.

Visualizing Metabolic Pathways and Workflows

DOT Script for Proposed MTA Metabolic Pathway:

MTA_Metabolism MTA This compound Intermediate_A Putative Intermediate A MTA->Intermediate_A AcetylCoA Acetyl-CoA Intermediate_A->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA TCA TCA Cycle AcetylCoA->TCA Lipogenesis Lipogenesis MalonylCoA->Lipogenesis

Caption: Proposed metabolic fate of this compound.

DOT Script for Experimental Workflow:

Experimental_Workflow cluster_experiment Isotopic Labeling Experiment cluster_analysis Analysis CellCulture 1. Cell Culture Labeling 2. Incubation with [U-13C]-MTA CellCulture->Labeling Extraction 3. Metabolite Extraction Labeling->Extraction Derivatization 4. Derivatization Extraction->Derivatization GCMS 5. GC-MS Analysis Derivatization->GCMS DataAnalysis 6. Data Analysis (Mass Isotopologue Distribution) GCMS->DataAnalysis Interpretation Interpretation DataAnalysis->Interpretation Metabolic Pathway Elucidation

Caption: Workflow for a 13C-MTA isotopic labeling study.

Conclusion

This guide provides a framework for designing and interpreting isotopic labeling studies to investigate the metabolism of this compound. By leveraging established protocols from related dicarboxylic acids and employing techniques such as GC-MS and NMR, researchers can gain significant insights into the metabolic fate of MTA. The comparison with alternative methods highlights the unique advantages of stable isotope tracing for elucidating metabolic pathways in a dynamic, quantitative manner. The provided workflows and hypothetical data serve as a practical starting point for professionals in research and drug development to explore the role of MTA in cellular metabolism.

References

Comparing the efficacy of different synthesis routes for Methyltartronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyltartronic acid, also known as 2-hydroxy-2-methylpropanedioic acid, is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its synthesis has been approached through various routes, each with distinct advantages and disadvantages. This guide provides a comparative analysis of two primary synthetic pathways, offering experimental data to inform the selection of the most suitable method for specific research and development needs.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Photo-oxidation of Diethyl 2-Methyl-3-oxobutanoateRoute 2: From Diethyl Methylmalonate via Diethyl Methyltartronate
Starting Material Diethyl 2-methyl-3-oxobutanoateDiethyl methylmalonate
Key Intermediates Peroxy intermediateDiethyl methyltartronate
Overall Yield ~75%Not explicitly reported, requires two steps
Purity High (after column chromatography)Dependent on purification of intermediate and final product
Reaction Conditions Mild: Visible light, room temp.Esterification: Requires catalyst and heat; Hydrolysis: Requires acid or base and heat
Reagents Methylene blue, Calcium hydroxide, Visible light, OxygenEsterification: e.g., NBS, water; Hydrolysis: e.g., Hydrochloric acid
Environmental Impact Greener approach using light and a photocatalystInvolves halogenated reagents and requires significant energy input
Scalability Potentially scalable with appropriate photochemical reactorsEstablished procedures for malonate chemistry are generally scalable

Route 1: Photo-oxidation of a β-Ketoester Precursor

This modern approach utilizes a photosensitized oxidation reaction to introduce a hydroxyl group into a readily available β-ketoester. The key transformation is the conversion of diethyl 2-methyl-3-oxobutanoate to diethyl methyltartronate, which is then hydrolyzed to this compound.

Signaling Pathway and Logical Relationship

start Diethyl 2-methyl-3-oxobutanoate step1 Photo-oxidation (Methylene Blue, Visible Light, O2, Ca(OH)2) start->step1 intermediate Diethyl Methyltartronate step1->intermediate step2 Acid Hydrolysis (e.g., HCl, Heat) intermediate->step2 end_product This compound step2->end_product

Caption: Synthesis of this compound via photo-oxidation.

Experimental Protocol

Step 1: Synthesis of Diethyl Methyltartronate

This protocol is adapted from the work of Okada et al. on the synthesis of 2-hydroxymalonic acid derivatives.[1]

  • A solution of diethyl 2-methyl-3-oxobutanoate (1.0 mmol), methylene blue (0.01 mmol), and calcium hydroxide (1.2 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL) is prepared in a reaction vessel transparent to visible light.

  • The solution is stirred and irradiated with a visible light source (e.g., a fluorescent lamp) under an oxygen atmosphere at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove the calcium hydroxide.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield diethyl methyltartronate.

Step 2: Hydrolysis of Diethyl Methyltartronate

  • Diethyl methyltartronate is dissolved in a solution of hydrochloric acid (e.g., 6 M).

  • The mixture is heated to reflux and maintained at this temperature for several hours.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The solution is cooled, and the water is removed under reduced pressure to yield crude this compound.

  • The crude product can be further purified by recrystallization.

Performance Data

Based on the synthesis of similar 2-hydroxymalonates, this method can achieve a yield of approximately 75% for the photo-oxidation step.[1] The subsequent hydrolysis of the diethyl ester to the carboxylic acid is typically a high-yielding reaction.

Route 2: Synthesis from Diethyl Methylmalonate

This classical approach involves the conversion of diethyl methylmalonate to diethyl methyltartronate, followed by hydrolysis. While the individual steps are well-established in organic chemistry, this route requires a two-step process from a common starting material.

Experimental Workflow

start Diethyl Methylmalonate step1 Hydroxylation (e.g., NBS, H2O) start->step1 intermediate Diethyl Methyltartronate step1->intermediate step2 Acid Hydrolysis (e.g., HCl, Heat) intermediate->step2 end_product This compound step2->end_product

Caption: Synthesis of this compound from diethyl methylmalonate.

Experimental Protocol

Step 1: Synthesis of Diethyl Methyltartronate from Diethyl Methylmalonate

A potential method for this conversion involves a bromination followed by hydrolysis.

  • Diethyl methylmalonate is treated with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.

  • The resulting α-bromo-diethyl methylmalonate is then hydrolyzed with water to introduce the hydroxyl group, yielding diethyl methyltartronate.

  • The product is isolated and purified, for example, by distillation under reduced pressure.

Step 2: Hydrolysis of Diethyl Methyltartronate

The hydrolysis protocol is the same as described in Route 1.

Performance Data

Conclusion

The photo-oxidation of diethyl 2-methyl-3-oxobutanoate (Route 1) presents a more modern and potentially greener approach to the synthesis of this compound. It proceeds under mild conditions and can offer good yields. The classical approach starting from diethyl methylmalonate (Route 2) relies on more traditional synthetic transformations. The choice between these routes will depend on the availability of starting materials, the desired scale of the reaction, and the importance of environmental considerations in the synthetic design. For laboratories equipped for photochemistry, Route 1 offers an attractive and efficient alternative to classical methods. Further optimization of both routes could lead to improved yields and process efficiency.

References

A Guide to the Analytical Detection of Isomalic Acid: A Comparative Analysis of a Novel LC-MS/MS Method and Traditional Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of isomalic acid and its isomers are crucial in various fields, from food science to pharmaceutical development. This guide provides an objective comparison of a recently developed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for isomalic acid detection against established analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays. This comparison is supported by available experimental data to aid researchers in selecting the most suitable method for their specific needs.

Performance Comparison of Analytical Methods

The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes the key quantitative data for the different methods discussed. It is important to note that while the LC-MS/MS data is specific to isopropylmalic acid (an isomer of isomalic acid), the data for HPLC-UV, GC-MS, and enzymatic assays are based on the analysis of similar organic acids, such as malic acid, due to the limited availability of specific performance data for isomalic acid with these techniques.

ParameterLC-MS/MS (for Isopropylmalic Acid)HPLC-UV (for Malic Acid)GC-MS (for various organic acids)Enzymatic Assay (for L-Malic Acid)
Limit of Detection (LOD) Not explicitly stated, but quantification is reported in mg/L range.0.11 - 1.93 µg/mL[1]3 - 272 ng/mL[2]0.25 mg/L[3]
Limit of Quantitation (LOQ) Not explicitly stated.0.34 - 6.46 µg/mL[1]40 - 26,755 µg/kg[4]Not explicitly stated, linear range starts at 0.5 µ g/assay .[3]
Linearity (Correlation Coefficient, r²) > 0.99140.9997 - 0.9998[1]0.9874 - 0.9994[2]Linear up to 30 µg of L-malic acid per assay.[3]
Accuracy/Recovery (%) > 86.7%76.3 - 99.2%[4]100 - 111% (for 12 out of 15 acids)[2]Not explicitly stated for the kit, but enzymatic methods are generally highly accurate.
Precision (%RSD) < 15.1%< 5.3% (intraday and interday)[4]< 2% (repeatability and intermediate precision)[1]Not explicitly stated for the kit, but enzymatic methods are known for high precision.
Analysis Time Relatively short, especially with UPLC.Typically under 10-20 minutes per sample.[5][6]Longer due to derivatization and chromatographic run time.Very rapid, ~3 minutes per reaction.[3]
Specificity High, based on mass-to-charge ratio.Moderate, potential for co-elution with other compounds.High, based on mass spectral data.Very high, specific to the target isomer (e.g., L-malic acid).

Experimental Protocols

New Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method, as described for the analysis of isopropylmalic acid in wine, offers high sensitivity and specificity.

  • Sample Preparation: Wine samples are typically diluted and filtered prior to injection. Solid-phase extraction (SPE) may be employed for cleaner samples and to concentrate the analytes.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UPLC) system coupled to a tandem mass spectrometer (e.g., ion trap or triple quadrupole).

  • Chromatographic Conditions:

    • Column: A reversed-phase column, such as a C18 column, is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve ionization.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-1.0 mL/min.

    • Temperature: Column oven temperature is controlled to ensure reproducible retention times.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for organic acids.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for isomalic acid are monitored.

Existing Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A widely used and robust method for the analysis of organic acids.

  • Sample Preparation: Samples are typically filtered and may require dilution. For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering compounds.[6]

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column or a specific column for organic acid analysis.[5][6]

    • Mobile Phase: An acidic aqueous buffer, such as dilute sulfuric acid or phosphate buffer, is commonly used to suppress the ionization of the organic acids and improve retention on a reversed-phase column.[1][5]

    • Flow Rate: Typically 0.5-1.5 mL/min.[1]

    • Temperature: Column temperature is maintained, for instance, at 40°C.[1]

  • Detection:

    • Wavelength: UV detection is typically performed at a low wavelength, around 210 nm, where the carboxyl group of the organic acids absorbs.[1][5]

Existing Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to make the non-volatile organic acids suitable for GC analysis.

  • Sample Preparation and Derivatization:

    • Extraction: Liquid-liquid extraction or solid-phase extraction can be used to isolate the organic acids.

    • Derivatization: The carboxylic acid groups must be derivatized to increase their volatility. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2][7] This involves drying the sample and then heating it with the derivatizing agent.[2]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms.[8]

    • Carrier Gas: Helium is typically used.

    • Temperature Program: A temperature gradient is used to separate the derivatized organic acids.

    • Injection: Splitless injection is often used for trace analysis.[8]

  • MS Conditions:

    • Ionization: Electron ionization (EI) is standard.

    • Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Existing Method: Enzymatic Assay

Enzymatic assays offer high specificity for a particular isomer of an organic acid.

  • Principle: These assays are based on the specific reaction of an enzyme with the target analyte. For example, in the case of L-malic acid, L-malate dehydrogenase catalyzes the oxidation of L-malate to oxaloacetate, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the concentration of L-malic acid.[3][9]

  • Procedure (based on a typical kit for L-Malic Acid): [3][9]

    • Sample Preparation: Samples may require dilution to fall within the linear range of the assay. Decolorization with PVPP may be necessary for colored samples like red wine.[9]

    • Reagent Preparation: Reagents, including buffer, cofactors (e.g., NAD+), and enzymes, are prepared according to the kit instructions.

    • Reaction: The sample is mixed with the buffer and NAD+ solution, and an initial absorbance reading (A1) is taken at 340 nm. The enzyme (e.g., L-malate dehydrogenase) is then added to start the reaction.

    • Measurement: After a short incubation period (e.g., ~3 minutes), the final absorbance (A2) is measured at 340 nm.[3]

    • Calculation: The concentration of the analyte is calculated from the change in absorbance (A2 - A1), using a standard curve or a provided calculation factor.

Visualizing the Methodologies

To better understand the workflows of these analytical methods, the following diagrams have been generated using Graphviz.

Experimental_Workflow_New_LCMS_Method cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result Sample Sample (e.g., Wine) Dilution Dilution & Filtration Sample->Dilution SPE Solid-Phase Extraction (Optional) Dilution->SPE LC UPLC/HPLC Separation (C18 Column) SPE->LC Inject MS Tandem MS Detection (ESI-, MRM) LC->MS Data Data Acquisition & Processing MS->Data Quantification Quantification of Isomalic Acid Data->Quantification

Figure 1: Experimental workflow for the new LC-MS/MS method.

Logical_Relationship_Method_Selection Start Start: Need to Analyze Isomalic Acid Question1 High Specificity for Isomers Required? Start->Question1 Question2 High Throughput & Sensitivity Needed? Question1->Question2 No Method_Enzymatic Enzymatic Assay Question1->Method_Enzymatic Yes Method_LCMS LC-MS/MS Question2->Method_LCMS Yes Method_HPLCUV HPLC-UV Question2->Method_HPLCUV No Question3 Derivatization Acceptable? Question3->Method_HPLCUV No, continue with HPLC-UV Method_GCMS GC-MS Question3->Method_GCMS Yes Method_HPLCUV->Question3

Figure 2: Decision tree for selecting an analytical method.

References

Replicating Historical Experiments: A Comparative Guide to the Synthesis of Methyltartronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the synthesis of methyltartronic acid (also known as 2-hydroxy-2-methylpropanedioic acid), understanding the evolution of its preparation from historical methods to modern alternatives is crucial for optimizing laboratory practices. This guide provides an objective comparison of a historical and a contemporary synthesis route, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid in replication and methodological assessment.

A Tale of Two Syntheses: From Permanganate Oxidation to Catalytic Peroxidation

Historically, the synthesis of alpha-hydroxy acids often involved strong, non-specific oxidizing agents. One of the early methods for producing the parent compound, tartronic acid, involved the oxidation of an unsaturated precursor with potassium permanganate. While direct historical protocols for this compound are scarce in readily available literature, a patented method for tartronic acid offers a representative example of this era's approach.

In contrast, modern synthetic chemistry emphasizes selectivity, milder reaction conditions, and improved yields. A contemporary method for synthesizing this compound involves a two-step process starting with the tungstic acid-mediated peroxidation of methacrylic acid, followed by the oxidation of the intermediate, α-methylglyceric acid.

Comparative Data on Synthesis Methodologies

The following table summarizes the key quantitative data from the two distinct synthetic approaches, offering a clear comparison of their efficiency and reaction conditions.

ParameterHistorical Method (Permanganate Oxidation of Maleic Anhydride)Modern Method (Tungstic Acid-Mediated Peroxidation)
Starting Material Maleic AnhydrideMethacrylic Acid
Key Reagents Potassium Permanganate (KMnO₄), Sodium Hydroxide (NaOH)Hydrogen Peroxide (H₂O₂), Tungstic Acid (H₂WO₄)
Reaction Temperature 5-15°CNot specified, typically room temperature to mild heating
Yield Approximately 20% (for Tartronic Acid)[1]High yield (specific percentage not detailed in snippets)
Byproducts Oxalic Acid (major product), Manganese Dioxide (MnO₂)[1]α-methylglyceric acid (intermediate)
Selectivity Low (produces a mixture of products)High (selective oxidation of the vinyl group)
Safety Considerations Use of strong oxidizing agent (KMnO₄), exothermic reactionHandling of concentrated hydrogen peroxide

Experimental Protocols

Historical Approach: Oxidation of Maleic Anhydride with Potassium Permanganate

This protocol is adapted from a patented process for the production of tartronic acid and serves as a representative historical method.[1]

Materials:

  • Maleic Anhydride

  • 50% Sodium Hydroxide (NaOH) solution

  • Potassium Permanganate (KMnO₄)

  • Water

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Zinc Chloride (ZnCl₂)

Procedure:

  • Preparation of the Salt Solution: Dissolve maleic anhydride in water. Slowly add 50% NaOH solution while maintaining the temperature below 60-65°C to form a basic salt solution with a pH between 12 and 13.5.

  • Oxidation: Cool the salt solution to 5-10°C. Separately, prepare a solution of potassium permanganate in water. Slowly add the KMnO₄ solution to the cooled salt solution while stirring vigorously. The molar ratio of permanganate to the maleic salt should be between 1.8 and 2.1. Maintain the reaction temperature below 15°C. A precipitate of manganese dioxide (MnO₂) will form.

  • Filtration: After the reaction is complete, allow the MnO₂ precipitate to settle and then filter the mixture to separate the supernatant containing the oxidation products.

  • Separation of Tartronic Acid:

    • To the supernatant, add a solution of zinc chloride. This will precipitate both zinc oxalate and zinc tartronate.

    • Filter the mixture to collect the zinc salts.

    • Suspend the precipitate in a mineral acid solution (e.g., HCl or H₂SO₄). This will selectively redissolve the zinc tartronate, leaving the insoluble zinc oxalate behind.

  • Isolation: Filter the solution to remove the zinc oxalate. The resulting filtrate is a solution of tartronic acid. Further purification and isolation of the solid acid would require subsequent steps such as ion exchange chromatography and crystallization.

Modern Approach: Tungstic Acid-Mediated Peroxidation of Methacrylic Acid

This method represents a more selective and controlled synthesis of this compound.

Materials:

  • Methacrylic Acid

  • Hydrogen Peroxide (H₂O₂)

  • Tungstic Acid (H₂WO₄)

Procedure:

  • Step 1: Synthesis of α-methylglyceric acid:

    • In a suitable reaction vessel, dissolve methacrylic acid in an aqueous solution of hydrogen peroxide.

    • Add a catalytic amount of tungstic acid (H₂WO₄). The tungstic acid forms peroxotungstic acid complexes in the presence of hydrogen peroxide, which are the active oxidizing species.

    • Stir the reaction mixture. The reaction selectively oxidizes the vinyl group of methacrylic acid to form α-methylglyceric acid.

  • Step 2: Oxidation to this compound:

    • The intermediate, α-methylglyceric acid, is then further oxidized to this compound. This can be achieved using a suitable oxidizing agent. While the specific conditions for this second step are not fully detailed in the provided search results, it would typically involve an oxidizing agent capable of converting a primary alcohol to a carboxylic acid.

  • Purification: The final product, this compound, would be isolated and purified from the reaction mixture using standard techniques such as crystallization or chromatography.

Visualizing the Workflows

To better illustrate the logical flow of each experimental protocol, the following diagrams have been generated using the DOT language.

Historical_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Start prep_salt Prepare Basic Maleic Acid Salt Solution start->prep_salt prep_kmno4 Prepare KMnO4 Solution start->prep_kmno4 oxidation Oxidation at 5-15°C prep_salt->oxidation prep_kmno4->oxidation filtration1 Filter MnO2 oxidation->filtration1 precipitation Precipitate with ZnCl2 filtration1->precipitation filtration2 Filter Zinc Salts precipitation->filtration2 dissolution Selective Dissolution in Acid filtration2->dissolution filtration3 Filter Zinc Oxalate dissolution->filtration3 end Tartronic Acid Solution filtration3->end

Caption: Workflow for the historical synthesis of tartronic acid.

Modern_Synthesis_Workflow start Start step1 Step 1: Tungstic Acid-Mediated Peroxidation of Methacrylic Acid start->step1 intermediate α-methylglyceric acid step1->intermediate step2 Step 2: Oxidation of α-methylglyceric acid intermediate->step2 end This compound step2->end

Caption: Workflow for the modern synthesis of this compound.

Conclusion

The comparison between the historical permanganate oxidation and the modern tungstic acid-mediated peroxidation methods highlights a significant shift in synthetic strategies. The historical method, while foundational, suffers from low selectivity and the production of significant byproducts, making purification challenging. In contrast, the modern approach offers a more elegant and efficient pathway to this compound by employing a selective catalytic system. For researchers aiming to synthesize this compound, the modern approach is demonstrably superior in terms of yield, purity, and control over the reaction. This guide provides the necessary foundational information for replicating and potentially improving upon these methods in a laboratory setting.

References

Comparative Biological Effects of Methyltartronic Acid Stereoisomers: A Review of a Research Gap

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative study on the biological effects of the stereoisomers of Methyltartronic acid, specifically (R)-Methyltartronic acid and (S)-Methyltartronic acid, cannot be provided at this time due to a lack of available scientific literature on the subject. Extensive searches for experimental data detailing the differential activities of these specific stereoisomers have not yielded any published research. Consequently, the creation of a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway diagrams is not feasible.

While data on this compound stereoisomers is absent, the broader field of pharmacology extensively documents the critical role of stereochemistry in determining the biological activity of molecules.[1][2] The spatial arrangement of atoms in stereoisomers can lead to significant differences in their pharmacological and toxicological profiles, as their interactions with the chiral environments of biological systems (such as enzymes and receptors) are often highly specific.[2]

The Principle of Stereoselectivity in Biological Systems

Stereoselectivity is a foundational principle in drug development and molecular biology. The distinct three-dimensional structures of enantiomers (mirror-image stereoisomers) can result in one isomer being therapeutically active while the other is less active, inactive, or even responsible for adverse effects.[2] This disparity arises because the binding sites of biological targets are themselves chiral, creating a specific fit for one stereoisomer over another, much like a key fits into a lock.

Illustrative examples from existing research on other compounds highlight the importance of evaluating stereoisomers separately:

  • Muscarinic Receptor Agonists: In a study of stereoisomeric muscarinic receptor agonists, the (3R,4R) configuration of a compound was found to be the most potent, while the (3S,4S) enantiomer was weaker, and other diastereomers exhibited different activity profiles.[3][4] This demonstrates that subtle changes in the spatial arrangement of atoms can significantly impact a molecule's potency and efficacy.

  • Difenoconazole Fungicide: A computational study on the stereoisomers of the fungicide difenoconazole predicted small but significant differences in their toxicological profiles, including their interactions with human plasma proteins and cytochromes.[5] This suggests that even for non-pharmaceutical compounds, stereoisomerism can influence their biological interactions and potential health risks.

  • Hydroxystearic Acids: Research on positional isomers of hydroxystearic acid, which are structurally distinct but not stereoisomers in the enantiomeric sense, also shows that the location of a functional group can dramatically alter biological activity, such as the ability to inhibit cancer cell proliferation.[6]

Hypothetical Experimental Workflow for a Comparative Study

Should research on this compound stereoisomers be undertaken, a typical experimental workflow to compare their biological effects would involve several key stages. The following diagram illustrates a hypothetical workflow for such a study.

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Mechanism of Action cluster_2 Phase 3: In Vivo Evaluation Synthesis & Purification Synthesis & Purification Cell Viability Assays Cell Viability Assays Synthesis & Purification->Cell Viability Assays Compare IC50 Enzyme Inhibition Kinetics Enzyme Inhibition Kinetics Cell Viability Assays->Enzyme Inhibition Kinetics Identify Targets Receptor Binding Assays Receptor Binding Assays Enzyme Inhibition Kinetics->Receptor Binding Assays Determine Ki Signaling Pathway Analysis Signaling Pathway Analysis Receptor Binding Assays->Signaling Pathway Analysis Gene Expression Profiling Gene Expression Profiling Signaling Pathway Analysis->Gene Expression Profiling Western Blot, qPCR Apoptosis Assays Apoptosis Assays Gene Expression Profiling->Apoptosis Assays Flow Cytometry Pharmacokinetic Studies Pharmacokinetic Studies Apoptosis Assays->Pharmacokinetic Studies Efficacy in Animal Models Efficacy in Animal Models Pharmacokinetic Studies->Efficacy in Animal Models Dosing Regimen Toxicology Studies Toxicology Studies Efficacy in Animal Models->Toxicology Studies Safety Profile

Caption: Hypothetical workflow for a comparative study of this compound stereoisomers.

Conclusion

References

A Researcher's Guide to Assessing the Purity of Commercially Available Methyltartronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Purity Specifications

Major chemical suppliers typically provide a Certificate of Analysis (CoA) upon request, detailing the purity and levels of specific impurities for a given lot of a compound. While specific CoAs for Methyltartronic acid from various suppliers were not publicly accessible for a direct comparison, researchers can expect purity levels to be in the range of ≥97% to ≥99%. It is crucial to obtain lot-specific CoAs from suppliers to ascertain the precise purity of the purchased material.

Table 1: Hypothetical Purity Comparison of Commercial this compound

SupplierProduct NumberLot NumberStated Purity (%)Analytical Method
Supplier AMTA-001A12345≥98.0HPLC
Supplier B20-MTA-5B67890≥97.0Titration
Supplier CC-MTA-99C54321≥99.0 (by NMR)qNMR

Alternatives to this compound

In drug design and development, the modification of lead compounds to enhance their pharmacological and physicochemical properties is a common practice. Bioisosteric replacement, where a functional group is substituted with another group of similar size, shape, and electronic properties, is a key strategy. For alpha-hydroxy dicarboxylic acids like this compound, several bioisosteres can be considered to modulate properties such as membrane permeability, metabolic stability, and target binding.[1][2][3]

Table 2: Potential Bioisosteric Replacements for the Carboxylic Acid Moieties in this compound

BioisostereRationale for ReplacementPotential Advantages
TetrazoleMimics the acidity and charge distribution of a carboxylic acid.[4]Improved metabolic stability and oral bioavailability.[4]
Hydroxamic AcidCan act as a carboxylic acid mimic and also chelate metal ions.[1]May introduce new binding interactions with metalloenzymes.
SulfonamideOffers similar hydrogen-bonding capabilities.[3]Increased lipophilicity and membrane permeability.[3]
Squaric AcidA rigid, planar structure that can mimic the spatial arrangement of a dicarboxylic acid.Can introduce novel structural constraints and interactions.

Experimental Protocols for Purity Assessment

A multi-pronged analytical approach is recommended for a comprehensive purity assessment of this compound. The following protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy provide a robust framework for such an evaluation.

High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Determination

This method is adapted from a validated protocol for a related organic acid, Tartaric acid, and would require optimization for this compound.[5]

Objective: To determine the purity of this compound and quantify related impurities by HPLC-UV.

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1100 or similar)[6]

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[5]

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Phosphate (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Water (HPLC grade)

  • This compound reference standard of known purity

Procedure:

  • Mobile Phase Preparation: Prepare a 0.01 M solution of Potassium Dihydrogen Phosphate in HPLC grade water. Adjust the pH to 2.6 with Orthophosphoric Acid. Filter and degas the mobile phase.[5]

  • Standard Solution Preparation: Accurately weigh about 50 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a stock solution. Prepare a series of dilutions to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh about 50 mg of the commercial this compound sample and prepare a solution in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min[5]

    • Injection volume: 20 µL[5]

    • Column temperature: 30 °C[5]

    • Detection wavelength: 210 nm[5]

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution in triplicate.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the sample to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is essential for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC. Derivatization is typically required for non-volatile organic acids.

Objective: To identify and semi-quantify volatile and semi-volatile impurities in this compound.

Instrumentation:

  • GC-MS system (e.g., Agilent 6890 GC with 5975 MSD or similar)[7]

Reagents:

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Anhydrous solvent (e.g., Pyridine or Acetonitrile)

  • This compound sample

Procedure:

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 1-5 mg of the this compound sample into a reaction vial.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 70 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS. Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).

Quantitative NMR (qNMR) Spectroscopy for Absolute Purity Determination

qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the same compound.

Objective: To determine the absolute purity of this compound using qNMR.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • Internal standard of known purity and weight (e.g., Maleic acid or Dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5-10 mg of the internal standard and add it to the same NMR tube.

    • Add approximately 0.75 mL of the deuterated solvent, and vortex to dissolve completely.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).

  • Data Processing and Calculation:

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizing Experimental Workflows

To aid in the understanding of the analytical processes, the following diagrams illustrate the workflows for each experimental protocol.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample & Reference Standard dissolve Dissolve in Mobile Phase start->dissolve inject Inject into HPLC System dissolve->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity vs. Calibration Curve integrate->calculate end end calculate->end Final Purity Report GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample derivatize Derivatize with BSTFA weigh->derivatize inject Inject into GC-MS System derivatize->inject separate Gas Chromatographic Separation inject->separate ionize Electron Ionization & Mass Analysis separate->ionize identify Identify Impurities (NIST Library) ionize->identify semiquant Semi-Quantify (Area %) identify->semiquant end end semiquant->end Impurity Profile Report qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh Accurately Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire Quantitative ¹H NMR Spectrum dissolve->acquire integrate Integrate Signals of Sample & Standard acquire->integrate calculate Calculate Absolute Purity integrate->calculate end end calculate->end Absolute Purity Value

References

Safety Operating Guide

Proper Disposal Procedures for Methyltartronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of methyltartronic acid, intended for researchers, scientists, and drug development professionals. This information is designed to supplement, not replace, substance-specific Safety Data Sheets (SDS) and institutional safety protocols.

Immediate Safety Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. According to its Safety Data Sheet, this compound is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is also known to cause serious eye and skin irritation and may cause respiratory irritation.[1][2] Therefore, adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield.[3][4]

  • Hand Protection: Wear impervious chemical-resistant gloves, such as nitrile or neoprene.[3]

  • Body Protection: A lab coat is required to protect from skin contact.[3]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[1]

Disposal Plan: Primary Recommendation

The most appropriate and compliant method for disposing of this compound is to treat it as hazardous chemical waste. This involves collection and subsequent removal by a certified hazardous waste disposal service, coordinated through your institution's Environmental Health and Safety (EHS) department.[5][6] Under no circumstances should this compound or its solutions be disposed of down the drain without neutralization and explicit approval from EHS.[6]

Step-by-Step Waste Collection Protocol:

  • Container Selection:

    • Collect this compound waste in a designated, compatible container. Glass containers are generally suitable for acidic waste.[7] The original container can be used if it is in good condition.[5]

    • Ensure the container is leak-proof and has a secure, tight-fitting cap.[6][7]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound Waste".[5][6]

    • List all constituents and their approximate percentages, including any solvents or water.[5]

    • Indicate the date when the waste was first added to the container.[5]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8]

    • Ensure the container is kept closed except when adding waste.[5]

    • Store in secondary containment to prevent spills.[5]

    • Segregate acidic waste from incompatible materials such as bases, oxidizers, and flammable substances.[5][9]

  • Disposal Request:

    • Once the container is full or when waste removal is needed, contact your institution's EHS department to schedule a pickup.[5]

On-Site Neutralization of Small Quantities

For very small quantities of dilute this compound waste (e.g., from cleaning minor spills or rinsing glassware), on-site neutralization may be an option. However, this should only be performed after a thorough risk assessment and with the explicit approval of your institution's EHS department.[4] Corrosivity is a hazardous waste characteristic that may be treated on-site without a permit, provided the waste has no other hazardous characteristics.[4]

Experimental Protocol for Neutralization:

  • Work Area: Perform the neutralization in a chemical fume hood.[4]

  • Dilution: Slowly add the acidic solution to a large volume of cold water (a 1:10 acid-to-water ratio is a common guideline). Always add acid to water to dissipate the heat generated.[3]

  • Neutralization: While stirring the diluted solution continuously, slowly add a weak base such as sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃).[3] Be aware that this reaction will produce carbon dioxide gas and heat; perform the addition slowly to control the rate of reaction.[3]

  • pH Monitoring: Use pH paper or a calibrated pH meter to monitor the solution's pH. Continue to add the weak base in small increments until the pH is within a neutral range, typically between 6.0 and 8.0, or as specified by local wastewater regulations.[3][4]

  • Final Disposal: Once neutralized, and if it contains no other hazardous components, the solution can typically be disposed of down the drain with a copious amount of water (at least 20 parts water).[3][4]

Quantitative Data for Neutralization

ParameterGuidelineRationale
Dilution Ratio (Acid to Water) 1:10To safely dissipate heat generated during dilution.[3]
Neutralizing Agent Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)Weak bases are preferred for a more controlled and less exothermic reaction.[3]
Target pH Range 6.0 - 8.0Ensures the solution is neutral before drain disposal, in line with typical wastewater regulations.[3][4]
Post-Neutralization Flush >20 parts waterTo further dilute the neutralized solution and ensure it is safely flushed through the drainage system.[3][4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_assessment Waste Assessment cluster_hazardous_waste Hazardous Waste Stream cluster_neutralization On-Site Neutralization start This compound Waste Generated assess Is it a small quantity (e.g., minor spill residue) AND is on-site neutralization approved by EHS? start->assess collect Collect in a Labeled, Compatible Container assess->collect No neutralize Neutralize with Weak Base to pH 6.0-8.0 assess->neutralize Yes store Store in Secondary Containment in a Satellite Accumulation Area collect->store pickup Request Pickup by EHS store->pickup end_hw Professional Disposal pickup->end_hw verify Verify pH and absence of other hazards neutralize->verify verify->collect Fail drain Dispose Down Drain with Copious Amounts of Water verify->drain Pass end_drain Disposal Complete drain->end_drain

This compound Disposal Decision Workflow

Regulatory Compliance

All chemical waste disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste. Academic laboratories may be subject to the standards outlined in 40 CFR, part 262, subpart K, which provides an alternative to standard generator regulations for managing hazardous waste at academic entities.[10] It is the responsibility of the waste generator to ensure all procedures are compliant with institutional policies and governmental regulations.[11]

References

Personal protective equipment for handling Methyltartronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling Methyltartronic acid, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures to foster a secure laboratory environment.

This compound is an irritant to the eyes, skin, mucous membranes, and respiratory system.[1] It may be harmful if ingested, inhaled, or absorbed through the skin.[1] The toxicological properties of this chemical have not been thoroughly investigated, warranting cautious handling with appropriate protective measures.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.

Protection Type Required Equipment Specifications and Usage Guidelines
Eye and Face Protection Chemical safety goggles or a full-face shield.[2][3]Must be worn at all times when handling the substance to protect against splashes.[4] In high-risk situations, a face shield should be used in addition to goggles.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a chemical-resistant apron or lab coat.[1][2][4]Gloves should be inspected before use and replaced regularly.[5] Protective clothing should fully cover exposed skin.[6]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1] A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if exposure limits are exceeded or irritation is experienced.[7]For significant exposure risks, a self-contained breathing apparatus may be required.[1]
Foot Protection Closed-toe, chemical-resistant shoes.Footwear should cover the entire foot to protect against spills.[5]

Operational Plan: Handling and Storage

Handling:

  • Always handle this compound within a chemical fume hood to avoid inhalation of dust or vapors.[1]

  • Avoid all direct contact with the substance.[1]

  • Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[8]

  • Use designated and properly labeled equipment for handling.

  • Wash hands thoroughly with soap and water after handling.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7]

  • Keep away from heat, sparks, and open flames.[1]

  • Store separately from incompatible materials.

Emergency Procedures

In the event of exposure or a spill, immediate action is critical.

Incident Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Seek immediate medical attention.
Skin Contact Wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.[8] If irritation persists, seek medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion Do not induce vomiting.[1] Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection.[1] Absorb the spill with an inert material such as sand or vermiculite and place it in a suitable container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.[1]

Disposal Plan

All waste containing this compound must be handled as hazardous waste.

  • Neutralization: For aqueous solutions, neutralization with a suitable base like sodium bicarbonate can make it safer for disposal.[9] The pH should be checked to confirm neutrality (pH 7).[9]

  • Collection: Collect all waste, including contaminated absorbents and disposable PPE, in a designated, labeled, and sealed container.[9]

  • Disposal: Dispose of the chemical waste through a licensed professional waste disposal service in accordance with federal, state, and local environmental regulations.[1] Do not dispose of it down the drain.[7]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Work in Fume Hood prep_ppe->prep_setup prep_emergency Verify Emergency Equipment (Eyewash, Shower) prep_setup->prep_emergency handle_chem Handle this compound prep_emergency->handle_chem cleanup_decon Decontaminate Work Area handle_chem->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe disp_neutralize Neutralize (if applicable) cleanup_waste->disp_neutralize cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_container Store in Labeled Hazardous Waste Container disp_neutralize->disp_container disp_service Arrange Professional Disposal disp_container->disp_service

Caption: A logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.